Product packaging for Thiol-PEG6-acid(Cat. No.:CAS No. 1347750-77-9)

Thiol-PEG6-acid

Katalognummer: B1432275
CAS-Nummer: 1347750-77-9
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: RSFZNXGXOCUHLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Thiol-PEG6-acid is a useful research compound. Its molecular formula is C15H30O8S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O8S B1432275 Thiol-PEG6-acid CAS No. 1347750-77-9

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFZNXGXOCUHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160492
Record name 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-77-9
Record name 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiol-PEG6-acid: A Comprehensive Technical Guide for Advanced Drug Development and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 29, 2025 – In the landscape of advanced drug delivery and bioconjugation, the heterobifunctional linker Thiol-PEG6-acid has emerged as a critical tool for researchers and scientists. This in-depth technical guide provides a comprehensive overview of its properties, experimental protocols, and applications, tailored for professionals in drug development and academic research.

This compound is a versatile molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique architecture allows for the precise and efficient linkage of diverse molecular entities, enhancing the solubility, stability, and pharmacokinetic profiles of novel therapeutics.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective implementation in experimental design. The following table summarizes its key physicochemical data.

PropertyValueReference
Chemical Formula C₁₅H₃₀O₈S[1][2]
Molecular Weight 370.46 g/mol [1][2]
CAS Number 1347750-77-9[1]
Appearance White to off-white solid or viscous liquid
Purity ≥95%
Solubility Highly soluble in water and most organic solvents (e.g., DMSO, DMF)
Storage Store at -20°C, desiccated and protected from light

Chemical Reactivity and Applications

The dual functionality of this compound underpins its broad utility in bioconjugation and materials science. The thiol group exhibits high reactivity towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold. Concurrently, the carboxylic acid can be activated to form stable amide bonds with primary amines.

Bioconjugation Strategies

This compound is instrumental in the site-specific modification of proteins, peptides, and other biomolecules.

  • Thiol-Maleimide Ligation: The thiol group readily undergoes a Michael addition reaction with a maleimide-functionalized molecule, forming a stable thioether bond. This is a widely used strategy for antibody-drug conjugate (ADC) development.

  • Amide Bond Formation: The carboxylic acid can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This intermediate efficiently reacts with primary amines on a target molecule to create a robust amide linkage.

Bioconjugation_Pathways Bioconjugation Reactions of this compound Thiol_PEG6_Acid This compound Thioether_Conjugate Stable Thioether Conjugate Thiol_PEG6_Acid->Thioether_Conjugate Thiol-Maleimide Reaction EDC_NHS EDC, NHS Thiol_PEG6_Acid->EDC_NHS Carboxylic Acid Activation Maleimide_Molecule Maleimide-functionalized Molecule (e.g., ADC) Maleimide_Molecule->Thioether_Conjugate Amine_Molecule Amine-containing Molecule (e.g., Protein) Amide_Conjugate Stable Amide Conjugate Amine_Molecule->Amide_Conjugate EDC_NHS->Amide_Conjugate Amine Coupling

Bioconjugation pathways of this compound.
Surface Functionalization of Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, enabling the straightforward functionalization of gold nanoparticles (AuNPs). This surface modification imparts aqueous stability, biocompatibility, and provides a scaffold for the attachment of targeting ligands or therapeutic payloads via the carboxylic acid terminus.

Nanoparticle_Functionalization Workflow for Gold Nanoparticle Functionalization AuNP Gold Nanoparticle (AuNP) Functionalized_AuNP PEGylated AuNP AuNP->Functionalized_AuNP Thiol-Gold Interaction Thiol_PEG6_Acid This compound Thiol_PEG6_Acid->Functionalized_AuNP EDC_NHS EDC, NHS Activation Functionalized_AuNP->EDC_NHS Targeting_Ligand Targeting Ligand (with amine) Targeted_AuNP Targeted AuNP for Drug Delivery Targeting_Ligand->Targeted_AuNP EDC_NHS->Targeted_AuNP Amide Coupling

Gold nanoparticle functionalization workflow.
Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a versatile linker in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG6 linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC structure with a PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are representative protocols for common applications.

Protocol 1: Thiol-Maleimide Conjugation

Objective: To conjugate this compound to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: EDC/NHS Coupling to an Amine-Containing Molecule

Objective: To conjugate the carboxylic acid of this compound to a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification column

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in Activation Buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling Reaction: Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate chromatography method to remove excess reagents.

  • Characterization: Analyze the final product by methods such as mass spectrometry and NMR to confirm successful conjugation.

Protocol 3: Functionalization of Gold Nanoparticles

Objective: To coat gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Phosphate buffer (e.g., 2 mM sodium phosphate, pH 7.4)

  • Centrifugation equipment

Procedure:

  • Linker Solution: Prepare a solution of this compound in phosphate buffer.

  • Incubation: Add the this compound solution to the gold nanoparticle solution. A typical starting point is a 10,000-fold molar excess of the linker relative to the nanoparticles.

  • Self-Assembly: Allow the mixture to incubate overnight at room temperature with gentle stirring to facilitate the formation of a self-assembled monolayer on the nanoparticle surface.

  • Purification: Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration of centrifugation will depend on the size of the nanoparticles.

  • Washing: Carefully remove the supernatant containing excess linker and resuspend the nanoparticle pellet in fresh phosphate buffer. Repeat the centrifugation and washing steps at least three times to ensure complete removal of unbound linker.

  • Characterization: Characterize the PEGylated nanoparticles using dynamic light scattering (DLS) to determine the hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) for size and morphology.

Characterization Techniques

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound and its conjugates. The expected chemical shifts (ppm) for the core structure in a suitable solvent like CDCl₃ or D₂O are:

  • ~3.6 ppm: A large, broad singlet corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).

  • ~2.7-2.9 ppm: Triplets corresponding to the methylene protons adjacent to the thiol group (-CH₂-SH and -S-CH₂-).

  • ~2.5-2.7 ppm: A triplet corresponding to the methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

  • ~1.5 ppm: A triplet corresponding to the proton of the thiol group (-SH). The chemical shift of this proton can be variable and may exchange with D₂O.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound and its conjugates. For the parent molecule, a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺ would be expected. Analysis of conjugates will show a mass shift corresponding to the mass of the attached molecule.

Conclusion

This compound is a high-value chemical tool for researchers in drug delivery, diagnostics, and materials science. Its well-defined structure, dual reactivity, and the hydrophilic nature of the PEG spacer provide a robust platform for the creation of sophisticated bioconjugates and functionalized nanomaterials. The experimental protocols and characterization data presented in this guide offer a solid foundation for the innovative application of this versatile linker in the development of next-generation therapeutics and diagnostics.

References

Thiol-PEG6-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the structure, chemical properties, and applications of Thiol-PEG6-acid. This versatile bifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Identity

This compound is a heterobifunctional molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group. These two reactive moieties are connected by a hydrophilic hexaethylene glycol (PEG6) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules.

The chemical structure of this compound is characterized by the following:

  • A thiol group (-SH): This nucleophilic group readily reacts with maleimides and other thiol-reactive entities, forming stable thioether bonds. It can also be used for attachment to gold surfaces.

  • A hexaethylene glycol (PEG6) linker: This flexible, hydrophilic chain enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.

  • A carboxylic acid group (-COOH): This functional group can be activated to react with primary amines, forming stable amide bonds.

Several synonyms are used in literature and commercial listings for this compound, including:

  • SH-PEG6-COOH

  • Thiol-PEG6-propionic acid

  • HS-PEG6-CH2CH2COOH

  • 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid[1]

The structural representation of this compound is as follows:

HS-(CH2)2-(O(CH2)2)5-O-(CH2)2-COOH

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C15H30O8S[1]
Molecular Weight 370.46 g/mol [1]
Purity Typically ≥95%
Solubility Soluble in water and most organic solvents[1]
Appearance White solid to viscous oil

Experimental Protocols

This compound's utility stems from the reactivity of its terminal functional groups. Below are detailed methodologies for key experiments involving this linker.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid moiety of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Coupling to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is generally recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Thioether Bond Formation via Thiol-Maleimide Reaction

The thiol group of this compound can be conjugated to a maleimide-functionalized molecule. This reaction is highly specific and efficient at neutral pH.

Materials:

  • This compound conjugate (from the previous protocol)

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA

  • Degassing equipment (optional, but recommended)

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound conjugate in degassed Conjugation Buffer.

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then add it to the Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the maleimide-functionalized molecule to the this compound conjugate solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using fluorescently-labeled maleimides.

  • Purification:

    • Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove unreacted starting materials.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the use of this compound as a linker to conjugate a protein to a small molecule.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Thiol-Maleimide Reaction thiol_peg_acid This compound activated_peg NHS-activated This compound thiol_peg_acid->activated_peg Activation edc_nhs EDC / NHS edc_nhs->activated_peg peg_protein Thiol-PEG6-Protein Conjugate activated_peg->peg_protein Coupling protein Protein-NH2 protein->peg_protein final_conjugate Protein-PEG6-Small Molecule Conjugate peg_protein->final_conjugate Conjugation small_molecule Small Molecule- Maleimide small_molecule->final_conjugate

Caption: A logical workflow for a two-step bioconjugation using this compound.

Applications in Research and Development

This compound is a versatile tool with a broad range of applications in scientific research and drug development.

  • PROTAC Development: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs. The PEG spacer can improve the solubility and cell permeability of the resulting PROTAC molecule.[2]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting specificity of the antibody to deliver the drug to cancer cells.

  • Surface Modification: The thiol group allows for the immobilization of molecules onto gold surfaces, such as in biosensors or on nanoparticles. The PEG chain helps to reduce non-specific binding of other molecules to the surface.

  • Peptide and Protein Modification: The bifunctional nature of this compound enables the pegylation of proteins and peptides, which can enhance their stability, solubility, and in vivo circulation time.

References

A Comprehensive Guide to the Synthesis and Purification of Thiol-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Thiol-PEG6-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification strategies, supplemented with quantitative data and workflow visualizations to support researchers in their practical applications.

Introduction

This compound is a versatile chemical tool featuring a terminal thiol group and a carboxylic acid, separated by a six-unit polyethylene glycol (PEG) spacer. The thiol moiety allows for covalent attachment to maleimides or for the formation of disulfide bonds, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules such as proteins, peptides, or small molecule drugs.[1] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₃₀O₈S
Molecular Weight 370.46 g/mol
Appearance Colorless to light yellow liquid[3]
Solubility Soluble in water and most organic solvents[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure selectivity. A common and effective strategy involves the protection of the thiol group, followed by coupling with a PEGylated precursor, and subsequent deprotection to yield the final product. The trityl group is a suitable protecting group for the thiol moiety due to its stability under coupling conditions and its facile removal under mild acidic conditions.[4]

Synthetic Pathway Overview

The overall synthetic scheme can be visualized as a three-stage process:

  • Protection of the Thiol Group: 3-mercaptopropionic acid is reacted with trityl chloride to form S-trityl-3-mercaptopropionic acid.

  • PEGylation: The protected mercaptopropionic acid is coupled to hexaethylene glycol monomethyl ether via an esterification reaction.

  • Deprotection: The trityl protecting group is removed from the thiol to yield the final this compound.

Synthesis_Pathway cluster_0 Stage 1: Thiol Protection cluster_1 Stage 2: PEGylation (Esterification) cluster_2 Stage 3: Deprotection 3-mercaptopropionic_acid 3-mercaptopropionic acid S-trityl-3-mercaptopropionic_acid S-trityl-3-mercaptopropionic acid 3-mercaptopropionic_acid->S-trityl-3-mercaptopropionic_acid Et3N, DCM trityl_chloride Trityl Chloride trityl_chloride->S-trityl-3-mercaptopropionic_acid S-trityl-3-mercaptopropionic_acid_2 S-trityl-3-mercaptopropionic acid HO-PEG6-linker Hexaethylene glycol Protected_PEG_acid S-trityl-Thiol-PEG6-acid HO-PEG6-linker->Protected_PEG_acid Protected_PEG_acid_2 S-trityl-Thiol-PEG6-acid S-trityl-3-mercaptopropionic_acid_2->Protected_PEG_acid DCC, DMAP, DCM Final_Product This compound Protected_PEG_acid_2->Final_Product TFA, TIS, DCM

Caption: Synthetic pathway for this compound.

Experimental Protocols

This procedure is adapted from a general method for the synthesis of S-trityl protected mercaptoalkanoic acids.

  • Materials:

    • 3-mercaptopropionic acid

    • Trityl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Glacial acetic acid

    • Concentrated sulfuric acid

    • Tetrahydrofuran (THF)

    • N,N-dimethylformamide (DMF)

    • Water

  • Procedure:

    • Dissolve 3-mercaptopropionic acid (1.0 eq) in glacial acetic acid.

    • In a separate flask, dissolve trityl chloride (1.0 eq) in THF.

    • Slowly add the 3-mercaptopropionic acid solution to the trityl chloride solution at room temperature.

    • Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The crude product can be obtained by filtration.

    • For purification, dissolve the crude product in DMF and precipitate by adding water.

    • Filter the precipitate and dry under vacuum to yield S-trityl-3-mercaptopropionic acid.

Table 2: Typical Reaction Parameters for Thiol Protection

ParameterValue
Reactant Ratio 1:1 (Acid:Trityl-Cl)
Solvent Acetic Acid/THF
Catalyst H₂SO₄ (catalytic)
Reaction Time 4 hours
Temperature Room Temperature
Typical Yield ~90%

This protocol is based on the Steglich esterification, a mild method for forming ester bonds.

  • Materials:

    • S-trityl-3-mercaptopropionic acid

    • Hexaethylene glycol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve S-trityl-3-mercaptopropionic acid (1.0 eq) and hexaethylene glycol (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Table 3: Typical Reaction Parameters for PEGylation

ParameterValue
Reactant Ratio 1:1.2 (Acid:PEG)
Coupling Agents DCC, DMAP
Solvent Anhydrous DCM
Reaction Time Overnight
Temperature 0 °C to Room Temperature
Typical Yield 70-80%

The trityl group is readily cleaved under mild acidic conditions.

  • Materials:

    • S-trityl-Thiol-PEG6-acid

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS) (as a scavenger)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the S-trityl-Thiol-PEG6-acid in DCM.

    • Add TIS (5-10% v/v) to the solution.

    • Add TFA (2-5% v/v) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The crude this compound can then be purified.

Table 4: Typical Reaction Parameters for Deprotection

ParameterValue
Deprotecting Agent TFA
Scavenger TIS
Solvent DCM
Reaction Time 1-2 hours
Temperature 0 °C to Room Temperature
Typical Yield >95%

Purification of this compound

Purification is a critical step to ensure the final product is free of unreacted starting materials, byproducts, and residual reagents. A combination of chromatographic techniques is often employed.

Purification Strategy

A multi-step purification workflow is recommended for achieving high purity this compound.

Purification_Workflow Crude_Product Crude this compound (from deprotection) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC) Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal RP_HPLC Reverse-Phase HPLC (Optional, for high purity) Solvent_Removal->RP_HPLC Pure_Product Pure this compound Solvent_Removal->Pure_Product If sufficiently pure RP_HPLC->Pure_Product

Caption: Purification workflow for this compound.

Detailed Purification Protocols

This technique is effective for removing non-polar impurities, such as the trityl cation scavenger adducts, and any remaining protected starting material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or chloroform-methanol (e.g., 10:1) can be effective for eluting PEGylated compounds. The addition of a small amount of acetic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the column.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

For applications requiring very high purity, RP-HPLC is an excellent final purification step.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% TFA as an ion-pairing agent.

  • Procedure:

    • Dissolve the partially purified product in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a suitable gradient to separate the target compound from closely related impurities.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fractions to obtain the pure product as a TFA salt. If the free acid is required, further processing such as ion exchange may be necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by appropriate analytical techniques.

Table 5: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Spectroscopy Characteristic peaks for the PEG backbone, the methylene groups adjacent to the thiol and the ester linkage.
¹³C NMR Spectroscopy Resonances corresponding to the different carbon environments in the molecule.
Mass Spectrometry (e.g., ESI-MS) A molecular ion peak corresponding to the calculated mass of this compound.
FT-IR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), C=O (ester and acid), and S-H stretching.
Purity by HPLC A single major peak in the chromatogram.

Storage and Handling

Thiol-containing compounds are susceptible to oxidation, leading to the formation of disulfides. To ensure the stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For long-term storage, it is advisable to store it in a desiccated environment to prevent hydrolysis of the ester linkage. When handling, use deoxygenated solvents where possible.

Conclusion

The synthesis and purification of this compound, while requiring multiple steps and careful handling, can be achieved with high yield and purity by following the protocols outlined in this guide. The use of appropriate protecting group strategies and robust purification techniques are paramount to obtaining a high-quality product suitable for demanding applications in drug development and bioconjugation. The provided data and visualizations serve as a valuable resource for researchers embarking on the synthesis of this important bifunctional linker.

References

An In-Depth Technical Guide to Thiol-PEG6-acid: Molecular Weight and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Thiol-PEG6-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular weight and solubility characteristics, supported by established experimental protocols for their determination.

Core Properties of this compound

This compound is a versatile chemical tool featuring a thiol (-SH) group at one end of a six-unit polyethylene glycol (PEG) chain and a carboxylic acid (-COOH) group at the other. This structure allows for the covalent attachment to a wide range of biomolecules and surfaces. The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugates.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₅H₃₀O₈S[1]
Molecular Weight 370.46 g/mol [1][3]
Solubility (Water) Highly soluble
Solubility (Organic Solvents) Soluble in most organic solvents

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the molecular weight and solubility of this compound. These protocols are based on established techniques for the characterization of polyethylene glycol (PEG) compounds.

Molecular Weight Determination

The accurate determination of the molecular weight of this compound is crucial for stoichiometric calculations in conjugation reactions. Two common methods for this are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and determines their absolute molar mass without the need for column calibration with standards of the same molecular structure.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of interest

    • Multi-Angle Light Scattering (MALS) detector

    • Differential Refractive Index (dRI) detector

  • Methodology:

    • System Equilibration: Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until stable baselines are achieved for both the MALS and dRI detectors.

    • Sample Preparation: Dissolve a known concentration of this compound (typically 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

    • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated SEC column. Collect data from both the MALS and dRI detectors throughout the chromatographic run.

    • Data Analysis: Use the software associated with the MALS detector to analyze the collected data. The software will calculate the molar mass at each elution volume, providing the molecular weight of the this compound.

2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is an effective method for determining the molecular weight of polymers by measuring the mass-to-charge ratio of ionized molecules.

  • Materials:

    • MALDI-TOF Mass Spectrometer

    • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in a suitable solvent)

    • Cationizing agent (e.g., sodium trifluoroacetate [NaTFA])

    • This compound sample

  • Methodology:

    • Sample Preparation: Prepare a solution of the this compound sample.

    • Matrix and Cationizing Agent Preparation: Prepare fresh solutions of the matrix and cationizing agent.

    • Sample Spotting (Dried-Droplet Method): Mix the sample solution, matrix solution, and cationizing agent solution. Spot a small volume (e.g., 0.5 µL) of the mixture onto a MALDI target plate.

    • Drying: Allow the spot to air-dry completely, allowing the analyte to co-crystallize with the matrix.

    • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range.

    • Data Analysis: The resulting spectrum will show a peak corresponding to the molecular ion of this compound, from which the molecular weight can be determined.

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for its application in different reaction conditions. A common method to quantitatively determine solubility is the shake-flask method followed by a suitable analytical quantification technique.

1. Shake-Flask Method for Aqueous and Organic Solubility

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, ethanol, DMSO, DMF)

    • Vials with screw caps

    • Shaker or orbital incubator set to a constant temperature

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC with a suitable detector, or a sensitive balance for gravimetric analysis)

  • Methodology:

    • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Quantification:

      • Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid. Calculate the concentration in mg/mL or g/L.

      • Chromatographic Analysis: Dilute the supernatant with a suitable solvent and analyze it using a pre-calibrated HPLC method to determine the concentration of this compound.

    • Reporting: The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow_bioconjugation cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification thiol_peg_acid This compound (-COOH) activated_peg NHS-activated Thiol-PEG6-ester thiol_peg_acid->activated_peg Activation edc_nhs EDC / NHS edc_nhs->activated_peg conjugate PEGylated Biomolecule (Stable Amide Bond) activated_peg->conjugate Conjugation biomolecule Biomolecule (e.g., Antibody with -NH2) biomolecule->conjugate purification Purification (e.g., SEC, Dialysis) conjugate->purification

Caption: Bioconjugation workflow using this compound.

experimental_workflow_protac cluster_synthesis PROTAC Synthesis cluster_mechanism PROTAC Mechanism of Action poi_ligand Protein of Interest (POI) Ligand with reactive group protac PROTAC Molecule poi_ligand->protac thiol_peg_acid This compound thiol_peg_acid->protac Linker e3_ligase_ligand E3 Ligase Ligand with reactive group e3_ligase_ligand->protac ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation

Caption: PROTAC development workflow utilizing a PEG linker.

logical_relationship_properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Key Applications thiol_group Thiol Group (-SH) bioconjugation Bioconjugation thiol_group->bioconjugation Enables attachment to maleimides, surfaces peg6_linker PEG6 Linker solubility High Solubility (Water & Organic Solvents) peg6_linker->solubility Confers hydrophilicity acid_group Carboxylic Acid (-COOH) acid_group->bioconjugation Enables attachment to amines mw Molecular Weight (370.46 g/mol) drug_delivery Drug Delivery solubility->drug_delivery Improves formulation bioconjugation->drug_delivery protac PROTAC Development bioconjugation->protac

Caption: Logical relationships of this compound properties.

References

The Bifunctional Nature of Thiol-PEG6-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiol-PEG6-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, featuring a terminal thiol group and a carboxylic acid group connected by a six-unit polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound, enabling researchers to effectively harness its capabilities for advanced therapeutic and diagnostic development.

Core Properties and Quantitative Data

The utility of this compound stems from its well-defined chemical and physical properties. The central PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules. The terminal functional groups offer orthogonal reactivity, enabling sequential or one-pot conjugation strategies.[1][2]

PropertyValueReference(s)
Chemical Formula C₁₅H₃₀O₈S[3]
Molecular Weight 370.46 g/mol [3][4]
Purity ≥95%
Appearance White to off-white solid or viscous oil
Solubility Highly soluble in water and organic solvents.
Spacer Arm Length Approximately 25.9 Å
pKa of Thiol Group ~10
pKa of Carboxylic Acid ~4-5

Bifunctional Reactivity and Applications

The strategic placement of a thiol (-SH) and a carboxylic acid (-COOH) group allows for a wide range of conjugation chemistries.

  • Thiol Group Reactivity: The thiol group is particularly reactive towards maleimides, haloacetamides, and disulfides, forming stable thioether or disulfide bonds. This functionality is extensively used for site-specific conjugation to cysteine residues in proteins or for attachment to thiol-reactive surfaces.

  • Carboxylic Acid Reactivity: The carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS), to form a reactive NHS ester. This ester readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.

This dual reactivity makes this compound an ideal linker for:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis-Targeting Chimeras): Serving as a linker to bring a target protein and an E3 ubiquitin ligase into proximity.

  • Surface Modification: Functionalizing nanoparticles (e.g., gold nanoparticles) for biomedical applications, improving their stability and enabling the attachment of targeting ligands.

  • PEGylation: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are generalized protocols for its two primary modes of conjugation.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A molar ratio of 10-20 fold excess of the linker to the target molecule is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Reaction: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification: Remove unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate using techniques such as HPLC and mass spectrometry to determine the degree of labeling and purity.

Protocol 2: Thioether Bond Formation via Thiol-Maleimide Coupling

This protocol outlines the conjugation of the thiol group of a this compound conjugate to a maleimide-activated molecule.

Materials:

  • This compound conjugated molecule (from Protocol 1)

  • Maleimide-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Thiol-containing Molecule:

    • Dissolve the this compound conjugate in degassed Reaction Buffer.

    • If the thiol group is protected or part of a disulfide bond, it may require reduction. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide.

  • Preparation of Maleimide Solution: Dissolve the maleimide-activated molecule in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before diluting in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the maleimide solution to the thiol-containing solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove unreacted reagents.

  • Characterization: Characterize the final product by methods such as UV-Vis spectroscopy (to determine the degree of labeling if the maleimide-containing molecule has a chromophore), HPLC, and mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the conjugation processes described above.

EDC_NHS_Coupling_Workflow start Start prepare_reagents Prepare this compound, EDC, and NHS/sulfo-NHS in Activation Buffer (pH 6.0) start->prepare_reagents activation Activate Carboxylic Acid: Incubate for 15-30 min at RT prepare_reagents->activation conjugation Conjugation: Incubate for 2h at RT or overnight at 4°C activation->conjugation prepare_protein Prepare Amine-containing Molecule in Coupling Buffer (pH 7.2-7.5) prepare_protein->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification characterization Characterize (HPLC, MS) purification->characterization end End characterization->end

Caption: Workflow for EDC/NHS coupling of this compound.

Thiol_Maleimide_Coupling_Workflow start Start prepare_thiol Prepare this compound Conjugate in Degassed Buffer (pH 6.5-7.5) start->prepare_thiol reduction Optional: Reduce Disulfides with TCEP prepare_thiol->reduction conjugation Conjugation: Incubate for 2h at RT or overnight at 4°C under inert gas reduction->conjugation prepare_maleimide Prepare Maleimide-activated Molecule prepare_maleimide->conjugation purification Purify Conjugate (SEC) conjugation->purification characterization Characterize (UV-Vis, HPLC, MS) purification->characterization end End characterization->end

Caption: Workflow for thiol-maleimide conjugation.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, provides a robust platform for the development of sophisticated bioconjugates. By understanding its core properties and adhering to detailed experimental protocols, scientists can effectively leverage this compound to advance their research in drug delivery, diagnostics, and beyond.

References

A Technical Guide to the Core Applications of Thiol-PEG6-acid in Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG6-acid is a heterobifunctional linker molecule that has emerged as a critical tool in biochemistry and pharmaceutical sciences. Its unique structure, featuring a terminal thiol (-SH) group, a flexible hexa-ethylene glycol (PEG6) spacer, and a terminal carboxylic acid (-COOH) group, offers remarkable versatility for covalently conjugating different molecular entities.[1][2] This guide details the principal applications of this compound, including its role in bioconjugation, drug delivery systems like antibody-drug conjugates (ADCs) and PROTACs, and the functionalization of surfaces for biosensors and nanoparticle technologies. We provide an in-depth overview of the underlying chemistries, generalized experimental protocols, and logical frameworks for its application, establishing this compound as an indispensable component in the development of advanced therapeutics and diagnostics.

Introduction: The Molecular Architecture and Utility of this compound

This compound, chemically known as 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a crosslinker prized for its defined length, hydrophilicity, and orthogonal reactive ends.[1]

  • Thiol Group (-SH): This nucleophilic group provides a reactive handle for several key chemistries. It forms stable covalent bonds with maleimide groups via Michael addition, a cornerstone of "click chemistry".[3][4] It also readily binds to noble metal surfaces, such as gold, making it fundamental for the development of self-assembled monolayers (SAMs) on nanoparticles and biosensor chips.

  • Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. This reaction is typically mediated by carbodiimide chemistry, often involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • PEG6 Spacer: The hexa-ethylene glycol chain imparts water solubility to the linker and the resulting conjugate, which can improve the bioavailability and reduce the immunogenicity of therapeutic molecules. It also provides a flexible, defined-length spacer that physically separates the conjugated molecules, helping to preserve their native conformation and function.

The logical relationship between the molecule's structure and its functions is visualized below.

cluster_structure This compound Structure cluster_properties Chemical Properties & Reactivity cluster_applications Core Applications Structure Thiol (-SH) PEG6 Spacer Carboxylic Acid (-COOH) Thiol_Prop Nucleophilic Sulfur Forms stable thioether bonds High affinity for gold surfaces Structure:f0->Thiol_Prop PEG_Prop Hydrophilic Flexible Spacer Biocompatible Structure:f1->PEG_Prop Acid_Prop Amine-Reactive (post-activation) Forms stable amide bonds Structure:f2->Acid_Prop App1 Surface Modification (Nanoparticles, Biosensors) Thiol_Prop->App1 Au-S bond App2 Bioconjugation (Protein Labeling, ADCs) Thiol_Prop->App2 Thiol-Maleimide Ligation App3 Drug Delivery & PROTACs PEG_Prop->App3 Improves Solubility & Pharmacokinetics Acid_Prop->App2 EDC/NHS Amide Coupling App2->App3 G cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Drug Ligation Linker This compound Reagents1 EDC / NHS pH 5-6 Linker->Reagents1 ActivatedLinker NHS-Ester Activated Linker Reagents1->ActivatedLinker Activation Antibody Antibody (with Lysine -NH2) ActivatedLinker->Antibody Amide Bond Formation pH 7.2-7.5 Conjugate1 Antibody-Linker Conjugate Antibody->Conjugate1 Drug Maleimide-Activated Drug Conjugate1->Drug Thiol-Maleimide Ligation pH 6.5-7.5 FinalADC Final Antibody-Drug Conjugate (ADC) Drug->FinalADC G AuNP AuNP Linker This compound AuNP->Linker Self-Assembly (Au-S Bond) FunctionalizedNP Functionalized AuNP Linker->FunctionalizedNP FinalNP Bio-Conjugated AuNP FunctionalizedNP->FinalNP Reagents EDC/NHS FunctionalizedNP->Reagents Activation of -COOH Biomolecule Antibody (-NH2) Biomolecule->FunctionalizedNP Amide Bond Formation Reagents->Biomolecule

References

Thiol-PEG6-acid as a Heterobifunctional Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG6-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and nanotechnology.[1] Its structure features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. This unique architecture allows for the sequential and specific covalent linkage of two different molecules, offering precise control over the final conjugate structure. The thiol group provides a reactive handle for conjugation to maleimides, haloacetamides, or metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] The PEG6 spacer enhances the solubility and biocompatibility of the resulting conjugates and provides spatial separation between the linked molecules.[3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in key applications, and visual representations of relevant workflows and pathways.

Core Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this crosslinker.

PropertyValueReference
Chemical Formula C₁₅H₃₀O₈S[1]
Molecular Weight 370.46 g/mol
CAS Number 1347750-77-9
Appearance Viscous Liquid or Solid
Solubility Highly soluble in water and most organic solvents
Functional GroupReactive TowardsBond Formed
Thiol (-SH) Maleimides, Haloacetyls, Pyridyl disulfides, Gold surfacesThioether, Disulfide, Thiolate
Carboxylic Acid (-COOH) Primary Amines (with activators like EDC/NHS)Amide

Note: The precise spacer arm length of the PEG6 chain is not consistently reported in Angstroms in the literature and can be influenced by its conformation in different solvent environments.

Key Applications and Experimental Protocols

This compound is instrumental in several advanced biomedical applications. This section details the experimental protocols for its primary uses.

Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a linker to connect a cytotoxic drug to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells. The carboxylic acid end of the linker is first conjugated to an amine-containing drug, and the thiol end of the resulting drug-linker complex is then reacted with a maleimide-activated antibody.

Protocol: Two-Step ADC Synthesis

Step 1: Activation of Carboxylic Acid and Conjugation to Amine-Containing Drug

  • Materials:

    • This compound

    • Amine-containing drug

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or sulfo-NHS

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

    • Quenching solution: Hydroxylamine or an amine-containing buffer (e.g., Tris)

    • Purification: Reversed-phase HPLC

  • Procedure:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Dissolve the amine-containing drug in the reaction buffer.

    • Add the activated this compound solution to the drug solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.

    • Purify the this compound-drug conjugate by reversed-phase HPLC.

Step 2: Antibody Modification and Conjugation

  • Materials:

    • Monoclonal antibody (mAb)

    • Maleimide-activation reagent (e.g., SMCC)

    • This compound-drug conjugate from Step 1

    • Reduction agent (e.g., TCEP or DTT) for cysteine-based conjugation

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

    • Purification: Size-exclusion chromatography (SEC)

  • Procedure:

    • For Lysine-based conjugation:

      • Dissolve the mAb in the conjugation buffer.

      • Add a 10-20 fold molar excess of the maleimide-activation reagent (e.g., SMCC) to the mAb solution.

      • Incubate for 1-2 hours at room temperature.

      • Remove excess activation reagent using a desalting column.

      • Add the this compound-drug conjugate to the activated mAb at a desired molar ratio (e.g., 5-10 fold excess).

      • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • For Cysteine-based conjugation:

      • Reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of TCEP or DTT (typically 2-5 fold molar excess over antibody) for 1-2 hours at 37°C.

      • Remove the excess reducing agent using a desalting column.

      • Immediately add the this compound-drug conjugate (pre-activated with a maleimide group on the drug if necessary) to the reduced antibody.

      • Incubate for 2-4 hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

Proteolysis-Targeting Chimera (PROTAC) Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound can serve as the central linker connecting the target protein binder (warhead) and the E3 ligase ligand.

Protocol: Convergent PROTAC Synthesis

  • Materials:

    • Warhead with a reactive handle (e.g., a primary amine)

    • E3 ligase ligand with a reactive handle (e.g., a thiol)

    • This compound

    • Coupling reagents (e.g., EDC/NHS for amide bond formation)

    • Solvents (e.g., DMF, DMSO)

    • Purification: HPLC or flash chromatography

  • Procedure:

    • Step 1: Conjugate Warhead to this compound:

      • Activate the carboxylic acid of this compound with EDC/NHS as described in the ADC protocol (Step 1).

      • React the activated linker with the amine-functionalized warhead.

      • Purify the warhead-linker intermediate.

    • Step 2: Conjugate E3 Ligase Ligand:

      • If the E3 ligase ligand has a maleimide group, react it with the thiol group of the warhead-linker intermediate in a suitable buffer (pH 6.5-7.5).

      • Alternatively, if the E3 ligase ligand has a leaving group, a nucleophilic substitution reaction with the thiol can be performed.

    • Purify the final PROTAC molecule using HPLC or flash chromatography.

    • Confirm the structure and purity using analytical techniques such as LC-MS and NMR.

Functionalization of Gold Nanoparticles (AuNPs)

The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for functionalizing AuNPs. This process imparts stability and biocompatibility to the nanoparticles and provides a carboxylic acid handle for further bioconjugation.

Protocol: AuNP Functionalization

  • Materials:

    • Citrate-stabilized gold nanoparticles

    • This compound

    • Deionized water

    • Phosphate buffer

  • Procedure:

    • Prepare a solution of this compound in deionized water.

    • Add the this compound solution to the AuNP suspension with gentle stirring. A typical molar ratio is a large excess of the thiol linker to the nanoparticles.

    • Allow the ligand exchange reaction to proceed for several hours (e.g., 12-24 hours) at room temperature.

    • Remove the excess unbound linker and displaced citrate by centrifugation and resuspension of the nanoparticle pellet in fresh deionized water or phosphate buffer. Repeat this washing step 2-3 times.

    • The resulting carboxylated AuNPs can be used for subsequent conjugation with amine-containing biomolecules using EDC/NHS chemistry as described previously.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving this compound.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final Conjugation Thiol_PEG6_Acid This compound EDC_NHS EDC/NHS Activation Thiol_PEG6_Acid->EDC_NHS Activate -COOH Amine_Drug Amine-Drug EDC_NHS->Amine_Drug Couple to -NH2 Linker_Drug Thiol-PEG6-Drug Amine_Drug->Linker_Drug Form Amide Bond Linker_Drug_Final Thiol-PEG6-Drug Antibody Antibody Reduction Reduction (TCEP/DTT) Antibody->Reduction Reduce -S-S- Reduced_Antibody Reduced Antibody (-SH) Reduction->Reduced_Antibody Reduced_Antibody_Final Reduced Antibody (-SH) ADC Antibody-Drug Conjugate Linker_Drug_Final->ADC Reduced_Antibody_Final->ADC Form Thioether Bond

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasomal Degradation Ubiquitination->Proteasome Tagging for Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC.

Nanoparticle_Functionalization Start Citrate-Stabilized Gold Nanoparticle Ligand_Exchange Ligand Exchange with This compound Start->Ligand_Exchange Carboxylated_AuNP Carboxylated AuNP Ligand_Exchange->Carboxylated_AuNP Activation EDC/NHS Activation of -COOH Carboxylated_AuNP->Activation Activated_AuNP NHS-Activated AuNP Activation->Activated_AuNP Bioconjugation Conjugation to Amine-Biomolecule Activated_AuNP->Bioconjugation Final_Conjugate Functionalized AuNP Bioconjugate Bioconjugation->Final_Conjugate

Caption: Workflow for gold nanoparticle functionalization.

Targeted_Drug_Delivery_Pathway cluster_delivery Targeted Drug Delivery cluster_cellular_events Intracellular Action ADC ADC (Antibody-Drug Conjugate) Receptor Tumor-Specific Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Signaling_Pathway Inhibition of Cancer Signaling Pathway Drug_Release->Signaling_Pathway Apoptosis Apoptosis Signaling_Pathway->Apoptosis

Caption: Targeted drug delivery and impact on a cancer cell.

Conclusion

This compound is a versatile and powerful heterobifunctional crosslinker with significant applications in the development of advanced therapeutics and diagnostics. Its well-defined structure, featuring a hydrophilic PEG6 spacer and orthogonal thiol and carboxylic acid reactive groups, enables the precise construction of complex bioconjugates. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their work, from the synthesis of targeted antibody-drug conjugates and PROTACs to the creation of functionalized nanoparticles for drug delivery and imaging. As the field of bioconjugation continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thiol-PEG6-acid in Surface Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG6-acid, a heterobifunctional linker crucial for modifying surfaces in biomedical and nanotechnology applications. We will delve into its mechanism of action, quantitative surface characteristics, and detailed experimental protocols for its application.

Core Mechanism of Action: A Tripartite Functionality

This compound, systematically named 1-mercapto-(triethylene glycol)-6-carboxylic acid, is a molecule designed with three distinct functional regions: a thiol group (-SH), a polyethylene glycol spacer (-(CH₂CH₂O)₆-), and a terminal carboxylic acid group (-COOH). This structure allows for a versatile and controlled approach to surface modification, particularly on noble metal surfaces like gold.[1][2]

The primary mechanism of action is the formation of a self-assembled monolayer (SAM) on a substrate.[3] This process is driven by the strong affinity of the thiol group for gold surfaces, forming a stable gold-thiolate (Au-S) bond with a bond strength of approximately 40-50 kcal/mol.[3]

The three components of this compound each play a critical role:

  • Thiol (-SH) Group: The Anchor The sulfur headgroup serves as a robust anchor, chemisorbing onto gold or other noble metal substrates to initiate the self-assembly process.[4] This forms a densely packed and oriented monolayer.

  • Polyethylene Glycol (PEG) Spacer: The Shield The six-unit PEG chain acts as a hydrophilic spacer. This linker extends away from the surface, creating a hydrated layer that effectively prevents the non-specific adsorption of proteins and other biomolecules. This "anti-fouling" property is critical for biosensors and in vivo applications. The PEG spacer also provides physical separation between the surface and the terminal functional group, ensuring its accessibility for further reactions.

  • Carboxylic Acid (-COOH) Group: The Hook The terminal carboxylic acid is a versatile functional group that can be used for the covalent attachment of various biomolecules, such as proteins, peptides, or small molecule drugs. This is typically achieved through amide bond formation using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

SAM_Formation cluster_surface Surface Modification Process Substrate Gold Substrate (Au) Molecule Thiol (SH) PEG6 Spacer Carboxylic Acid (COOH) Substrate->Molecule Chemisorption via Au-S bond SAM Self-Assembled Monolayer (SAM) Exposed -COOH groups Molecule->SAM Self-Assembly Biomolecule Amine-containing Biomolecule (e.g., Protein) SAM->Biomolecule EDC/NHS Coupling FunctionalizedSurface Bio-functionalized Surface Biomolecule->FunctionalizedSurface Covalent Attachment

Caption: Mechanism of this compound in forming a functionalized surface.

Quantitative Data on Thiol-PEG Monolayers

The physical and chemical properties of Thiol-PEG-acid SAMs can be quantified using various surface analysis techniques. The data presented below is a summary of typical values found in the literature for similar short-chain Thiol-PEG molecules on gold surfaces.

ParameterTechniqueTypical Value RangeReference
Monolayer Thickness Ellipsometry~2-5 nm
Surface Coverage Density ICP-MS / XPS4.3 - 6.3 molecules/nm²
Water Contact Angle (Unmodified SAM) Goniometry30° - 50°
Water Contact Angle (After EDC/NHS activation) Goniometry50° - 70°
Gold-Sulfur Binding Energy XPSAu 4f: ~84.0 eV, S 2p: ~162.0 eV

Note: Absolute values can vary depending on the specific PEG chain length, substrate preparation, and assembly conditions.

Experimental Protocols

Detailed and consistent experimental procedures are essential for creating high-quality, reproducible SAMs.

Protocol for SAM Formation on Gold Substrates

This protocol outlines the steps for creating a this compound self-assembled monolayer on a gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • 200-proof ethanol

  • Deionized (DI) water

  • Dry nitrogen or argon gas

  • Glass vials with sealable caps

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrate with ethanol and then DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • For rigorous cleaning, use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by extensive rinsing with DI water and then ethanol. (Caution: Piranha solution is extremely corrosive and reactive).

    • Alternatively, treat the substrate with UV-Ozone for 15-20 minutes.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Place the clean, dry gold substrate in a glass vial.

    • Completely immerse the substrate in the 1 mM thiol solution.

    • To minimize oxidation, purge the vial with nitrogen or argon gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a clean, dry environment.

Experimental_Workflow Start Start Clean Substrate Cleaning (Piranha or UV-Ozone) Start->Clean RinseDry1 Rinse (DI Water, Ethanol) & Dry (N2) Clean->RinseDry1 Incubate Immerse Substrate (18-24h incubation) RinseDry1->Incubate Prepare Prepare 1 mM This compound in Ethanol Prepare->Incubate RinseDry2 Rinse (Ethanol) & Dry (N2) Incubate->RinseDry2 Characterize Surface Characterization (Ellipsometry, XPS, etc.) RinseDry2->Characterize End End Characterize->End

Caption: A typical experimental workflow for SAM formation and characterization.

Protocol for Covalent Immobilization of Proteins

This protocol describes the activation of the terminal carboxylic acid groups and subsequent coupling to an amine-containing biomolecule.

Materials:

  • This compound modified substrate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Amine-containing biomolecule (e.g., protein, antibody)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M ethanolamine or 100 mM glycine, pH 8.5

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.

    • Immerse the this compound modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS-ester intermediate.

  • Rinsing:

    • Briefly rinse the substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.

  • Biomolecule Coupling:

    • Immediately immerse the activated substrate in a solution of the amine-containing biomolecule (typically 0.1-1 mg/mL in Coupling Buffer).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Rinsing:

    • Remove the substrate from the biomolecule solution.

    • Immerse the substrate in Quenching Buffer for 10-15 minutes to deactivate any unreacted NHS-esters.

    • Rinse the substrate thoroughly with Coupling Buffer to remove non-covalently bound biomolecules.

    • Dry under a gentle stream of nitrogen.

Signaling_Pathway cluster_logic Logical Flow of Bio-conjugation Node_SAM Thiol-PEG-COOH SAM on Gold Surface Node_Activate EDC + NHS Forms NHS-Ester Node_SAM->Node_Activate Activation Node_Active_SAM Activated SAM (Thiol-PEG-NHS) Node_Activate->Node_Active_SAM Node_Protein Protein with Primary Amines (-NH2) Node_Active_SAM->Node_Protein Coupling Node_Coupled Covalently Coupled Protein Surface Node_Protein->Node_Coupled

Caption: The chemical logic for immobilizing proteins on a Thiol-PEG-acid surface.

References

An In-depth Technical Guide to the Basic Principles of Using Thiol-PEG6-acid for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for modifying proteins using Thiol-PEG6-acid, a heterobifunctional linker. The strategic application of such linkers is paramount in the development of advanced biotherapeutics, offering enhanced stability, solubility, and pharmacokinetic profiles.

Introduction to this compound

This compound is a versatile crosslinking reagent characterized by a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a six-unit polyethylene glycol (PEG) spacer. This bifunctional nature allows for the sequential and controlled conjugation of molecules, making it a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate[2].

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₁₅H₃₀O₈S[1]
Molecular Weight 370.46 g/mol [1]
Functional Groups Thiol (-SH) and Carboxylic acid (-COOH)[1]
Solubility Highly soluble in water and common organic solvents

Principles of Protein Modification

This compound enables protein modification through two primary reactive handles: the thiol group and the carboxylic acid group. The choice of which end to react first depends on the available functional groups on the target protein and the desired final construct.

Thiol-Reactive Conjugation

The thiol group of this compound can react with specific functional groups on a protein, most commonly maleimides. This reaction is highly specific and proceeds efficiently at neutral pH to form a stable thioether bond. This strategy is often employed when a protein has been engineered to contain a free cysteine residue at a specific site.

Diagram of Thiol-Maleimide Conjugation Reaction

Caption: Reaction of a maleimide-activated protein with this compound.

Carboxylic Acid-Reactive Conjugation

The carboxylic acid group can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein, forming a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Diagram of Amine-Reactive Conjugation Reaction

Caption: Activation and reaction of this compound with protein amines.

Experimental Protocols

Detailed methodologies for protein modification using this compound are provided below. These protocols are general and may require optimization for specific proteins and applications.

Protocol 1: Conjugation to a Maleimide-Activated Protein (Thiol-Reactive)

This protocol is suitable for proteins that have been pre-activated with a maleimide group.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.

  • Purification: Remove excess this compound and byproducts by SEC or dialysis against a suitable buffer.

Protocol 2: Conjugation to Protein Amines (Carboxylic Acid-Reactive)

This protocol describes the activation of the carboxylic acid on this compound and subsequent reaction with protein amines.

Materials:

  • Protein with accessible primary amines

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or hydroxylamine

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 1.2 to 2-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS. c. Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction: Immediately add the activated this compound solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the PEGylated protein using SEC or dialysis.

Quantitative Analysis and Characterization

The extent of PEGylation must be quantified to ensure product consistency and efficacy.

Quantification of PEGylation

Several methods can be used to determine the degree of PEGylation:

MethodPrincipleAdvantagesDisadvantages
SDS-PAGE PEGylation increases the apparent molecular weight of the protein, causing a shift in its migration on the gel.Simple, qualitative assessment of modification.Not precise for quantification; large PEGs can cause diffuse bands.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass increase of the protein after PEGylation. The number of attached PEG molecules can be calculated from the mass shift.Highly accurate for determining the degree of PEGylation and identifying modification sites.Can be complex for heterogeneous PEGylation products.
HPLC (SEC or RP-HPLC) Separates PEGylated protein from unreacted protein and free PEG. The degree of PEGylation can be estimated from peak areas.Good for quantifying purity and separating different PEGylated species.Requires careful calibration and method development.
Colorimetric Assays (Barium-Iodide Assay) PEG forms a colored complex with barium chloride and iodine, which can be measured spectrophotometrically.Simple and inexpensive.Indirect method; can be influenced by buffer components.
Example Calculation of PEGylation Degree from Mass Spectrometry Data
  • Mass of unmodified protein: 50,000 Da

  • Mass of PEGylated protein (major peak): 53,705 Da

  • Mass of this compound: 370.46 Da (assuming conjugation to a maleimide, where the thiol proton is lost)

Calculation:

  • Mass difference: 53,705 Da - 50,000 Da = 3,705 Da

  • Number of PEG molecules: 3,705 Da / 370.46 Da/PEG ≈ 10 PEG molecules per protein.

Experimental Workflow and Signaling Pathway Application

The modification of proteins with this compound is a critical step in many therapeutic and research applications.

Experimental Workflow for Protein PEGylation

Experimental_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 Application Protein_Prep Protein Preparation (Expression & Purification) Conjugation Conjugation Reaction (Thiol- or Amine-reactive) Protein_Prep->Conjugation Reagent_Prep This compound Preparation Reagent_Prep->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Functional_Assay Functional Assay Characterization->Functional_Assay JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN-α Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT ISRE ISRE (DNA) pSTAT->ISRE Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral/Antiproliferative\nEffects Antiviral/Antiproliferative Effects ISG->Antiviral/Antiproliferative\nEffects PEG-IFN PEG-IFN-α PEG-IFN->Receptor Binding

References

Thiol-PEG6-acid in Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG6-acid, a versatile heterobifunctional linker, and its critical role in advancing modern drug discovery. This document details its chemical properties, core applications, and provides step-by-step experimental protocols for its use in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.

Introduction to this compound

This compound, also known by its systematic name 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a polyethylene glycol (PEG) based linker molecule featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group.[1] The hexaethylene glycol spacer provides hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules.[1][2][3] Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates.[1]

The thiol group offers a reactive handle for covalent attachment to maleimides, sulfhydryl-reactive surfaces, or for the formation of disulfide bonds. The carboxylic acid can be activated to form stable amide bonds with primary amines. This dual reactivity is leveraged in a variety of drug discovery applications, including the development of targeted therapies and novel drug delivery systems.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing conjugation strategies.

PropertyValueReference
Chemical Formula C₁₅H₃₀O₈S
Molecular Weight 370.46 g/mol
CAS Number 1347750-77-9
Purity ≥95%
Solubility Highly soluble in water and most organic solvents

Core Applications in Drug Discovery

This compound has emerged as a key building block in several areas of drug discovery, primarily due to its ability to link different molecular entities with precise control over the linker length and properties.

Bioconjugation and Surface Functionalization

The dual functionality of this compound makes it an ideal reagent for bioconjugation and the functionalization of surfaces, such as nanoparticles. The thiol group can be used to attach the linker to a thiol-reactive surface or biomolecule, while the carboxylic acid can be subsequently used to conjugate a second molecule of interest, such as a protein, peptide, or small molecule drug. This approach is widely used to improve the solubility, stability, and biocompatibility of the resulting conjugates.

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, this compound can serve as a hydrophilic linker to connect a cytotoxic payload to an antibody. The thiol-maleimide reaction is a commonly employed strategy for attaching linkers to cysteine residues on the antibody. The carboxylic acid end of this compound can be pre-conjugated to the drug payload before the thiol end is reacted with the antibody. The PEG spacer can help to improve the pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used to connect the target protein ligand to the E3 ligase ligand, with the PEG chain providing the necessary length and flexibility for the formation of a productive ternary complex.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established chemical principles and can be adapted for specific applications.

Protocol for Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activate Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A 10 to 20-fold molar excess of the activated linker is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

EDC_NHS_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Thiol_PEG_Acid This compound (-COOH) Activated_Ester NHS-activated This compound Thiol_PEG_Acid->Activated_Ester Activation (MES Buffer, pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Thiol-PEG6-Molecule Conjugate Activated_Ester->Conjugate Conjugation (PBS, pH 7.2-7.5) Amine_Molecule Amine-containing Molecule (-NH2) Amine_Molecule->Conjugate Purification Purification (Desalting Column) Conjugate->Purification

Workflow for EDC/NHS mediated amine conjugation.
Protocol for Maleimide Conjugation to a Thiol-containing Molecule

This protocol outlines the conjugation of the thiol group of this compound to a maleimide-functionalized molecule (e.g., a protein with maleimide groups introduced, or a maleimide-activated drug).

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS) containing 1-10 mM EDTA, pH 6.5-7.5, degassed.

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare this compound: Dissolve this compound in the Conjugation Buffer. If the molecule to be conjugated has disulfide bonds, pre-treat it with a reducing agent like TCEP to expose free thiols.

  • Prepare Maleimide-functionalized Molecule: Dissolve the maleimide-functionalized molecule in an appropriate solvent (e.g., DMF or DMSO for small molecules, or Conjugation Buffer for proteins).

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the thiol component is often used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation. The reaction should be protected from light if using photosensitive molecules.

  • Quench Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.

  • Purification: Purify the conjugate using a desalting column, dialysis, or chromatography to remove unreacted starting materials and byproducts.

Thiol_Maleimide_Conjugation_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification Thiol_PEG_Acid This compound (-SH) Thioether_Conjugate Thioether-linked Conjugate Thiol_PEG_Acid->Thioether_Conjugate Michael Addition (PBS, pH 6.5-7.5) Maleimide_Molecule Maleimide-functionalized Molecule Maleimide_Molecule->Thioether_Conjugate Purification Purification (e.g., Desalting Column) Thioether_Conjugate->Purification

Workflow for thiol-maleimide conjugation.
Protocol for PROTAC Synthesis using this compound

This protocol provides a general workflow for synthesizing a PROTAC using this compound as the linker, connecting a target protein ligand (warhead) to an E3 ligase ligand. This example assumes the warhead contains a primary amine for conjugation to the acid terminus and the E3 ligase ligand has a maleimide group for reaction with the thiol terminus.

Materials:

  • This compound

  • Warhead with a primary amine

  • E3 ligase ligand with a maleimide group

  • EDC and NHS

  • Solvents: DMF, DMSO, Dichloromethane (DCM)

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

  • Trifluoroacetic acid (TFA) for deprotection if using protecting groups

  • Purification: Preparative HPLC

Procedure:

  • Step 1: Conjugation of Warhead to this compound:

    • Activate the carboxylic acid of this compound using EDC/NHS as described in Protocol 4.1.

    • React the activated this compound with the amine-containing warhead.

    • Purify the resulting Warhead-PEG6-Thiol intermediate by flash chromatography or preparative HPLC.

  • Step 2: Conjugation of Warhead-PEG6-Thiol to E3 Ligase Ligand:

    • Dissolve the purified Warhead-PEG6-Thiol and the maleimide-functionalized E3 ligase ligand in a suitable degassed buffer (e.g., PBS, pH 7.0).

    • React the two components as described in Protocol 4.2.

    • Monitor the reaction by LC-MS.

  • Step 3: Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead Conjugation cluster_step2 Step 2: E3 Ligase Ligand Conjugation cluster_step3 Step 3: Purification Thiol_PEG_Acid This compound Intermediate Warhead-PEG6-Thiol Thiol_PEG_Acid->Intermediate EDC/NHS Coupling Warhead Warhead (-NH2) Warhead->Intermediate PROTAC Final PROTAC Intermediate->PROTAC Thiol-Maleimide Reaction E3_Ligand E3 Ligase Ligand (Maleimide) E3_Ligand->PROTAC Purification Preparative HPLC PROTAC->Purification

General workflow for PROTAC synthesis.

Signaling Pathways

In the context of PROTACs, this compound acts as a linker to facilitate the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Target_Protein Target Protein PROTAC PROTAC (Warhead-PEG6-E3 Ligand) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub_Target_Protein Ubiquitinated Target Protein E3_Ligase->Ub_Target_Protein Ub Transfer Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome Proteasome Ub_Target_Protein->Proteasome Recognition & Degradation Degraded_Products Degraded Peptides Proteasome->Degraded_Products

PROTAC mechanism of action signaling pathway.

Conclusion

This compound is a highly valuable and versatile tool in modern drug discovery. Its well-defined structure, hydrophilicity, and dual-reactive handles enable the precise construction of complex biomolecules with improved therapeutic potential. The experimental protocols and conceptual workflows provided in this guide serve as a practical resource for researchers and scientists working to develop next-generation therapeutics, including ADCs and PROTACs. As the field of targeted therapies continues to evolve, the utility of sophisticated linkers like this compound is set to expand, further empowering the design of innovative and effective medicines.

References

Thiol-PEG6-acid and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG6-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. This document details the core chemical properties, synthesis, and applications of this compound and its derivatives, with a focus on detailed experimental protocols and the characterization of its conjugates.

Core Concepts: Introduction to this compound

This compound, also known by its chemical name 1-Mercapto-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a versatile chemical tool featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a six-unit polyethylene glycol (PEG) spacer.[1] This specific arrangement of functional groups allows for the sequential and specific linkage of two different molecules. The thiol group offers a reactive handle for attachment to maleimides, sulfhydryl-reactive surfaces like gold, or for forming disulfide bonds.[1] The carboxylic acid can be activated to form stable amide bonds with primary amines.[1]

The PEG6 linker itself imparts several beneficial properties to the resulting conjugates, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of therapeutic molecules.[2] The defined length of the PEG6 chain provides precise spatial control between the conjugated entities, which is critical for optimizing the biological activity of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3]

Chemical Properties and Derivatives

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₃₀O₈S
Molecular Weight 370.46 g/mol
CAS Number 1347750-77-9
Appearance White solid or viscous oilGeneric
Solubility Soluble in water and most organic solvents
Functional Groups Thiol (-SH), Carboxylic Acid (-COOH)

Derivatives: The versatility of this compound allows for the synthesis of a wide range of derivatives by modifying either the thiol or the carboxylic acid terminus. For instance, the carboxylic acid can be activated as an N-hydroxysuccinimide (NHS) ester for more efficient reaction with amines, or it can be converted to an amine, alkyne, or azide for use in click chemistry. Similarly, the thiol group can be protected to allow for reactions at the carboxylic acid end first.

Key Applications and Experimental Protocols

This compound is a key component in several cutting-edge areas of biomedical research. Below are detailed protocols for its most common applications.

Bioconjugation: Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound can be used to link a cytotoxic drug to an antibody that targets cancer cells. The following protocol describes the conjugation of a drug to an antibody using a this compound linker. This protocol assumes the drug has an available amine group and the antibody has been engineered to have a free cysteine or has had its disulfide bonds partially reduced.

Experimental Workflow for ADC Synthesis

cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker-Drug Synthesis cluster_2 Step 3: ADC Formation cluster_3 Step 4: Purification A Antibody with disulfide bonds B Reduced Antibody with free thiols (-SH) A->B Reduction (e.g., TCEP) H Final ADC B->H C This compound E Activated this compound (NHS ester) C->E EDC, NHS D Amine-containing Drug F Thiol-PEG6-Drug Conjugate D->F E->F Amide bond formation G Maleimide-activated Thiol-PEG6-Drug F->G Activation with Maleimide reagent G->H Thiol-Maleimide conjugation I Purified ADC H->I Size Exclusion Chromatography (SEC)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a this compound linker.

Protocol: Conjugation of a Drug to an Antibody

Materials:

  • Antibody of interest

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing drug

  • Maleimide functionalization reagent (e.g., SMCC)

  • Phosphate buffered saline (PBS), pH 7.4

  • MES buffer, pH 6.0

  • Quenching solution (e.g., cysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction (Partial):

    • Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.

    • Add a 2-5 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in MES buffer (pH 6.0) at a molar ratio of 1:1.5:1.5.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation of Drug to Linker:

    • Dissolve the amine-containing drug in an appropriate solvent (e.g., DMSO).

    • Add the drug solution to the activated this compound NHS ester solution at a 1:1.2 molar ratio of drug to linker.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with phosphate buffer.

    • Incubate at room temperature for 2-4 hours.

    • The resulting Thiol-PEG6-Drug conjugate can be purified by reverse-phase HPLC.

  • Activation of Thiol-PEG6-Drug with Maleimide:

    • React the purified Thiol-PEG6-Drug with a maleimide-containing crosslinker (e.g., SMCC) according to the manufacturer's protocol to generate a maleimide-activated linker-drug conjugate.

  • Final ADC Conjugation:

    • Add the maleimide-activated Thiol-PEG6-Drug to the reduced antibody solution at a 5-10 molar excess.

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of free cysteine.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

Nanoparticle Functionalization

This compound is commonly used to functionalize the surface of gold nanoparticles (AuNPs), which imparts stability and provides a carboxylic acid handle for further bioconjugation.

Experimental Workflow for AuNP Functionalization

A Citrate-stabilized Gold Nanoparticles (AuNPs) C Functionalized AuNPs with -COOH surface A->C Ligand Exchange B This compound B->C D Purified Functionalized AuNPs C->D Centrifugation/ Washing

Caption: Workflow for the functionalization of gold nanoparticles with this compound.

Protocol: Functionalization of Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

  • This compound

  • Deionized water

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

  • Add the this compound solution to the AuNP suspension. The final concentration of the thiol linker should be optimized, but a starting point is a 1000-fold molar excess relative to the AuNPs.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.

  • Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the size of the nanoparticles. For example, 10 nm AuNPs can be centrifuged at ~15,000 x g for 30 minutes.

  • Remove the supernatant containing excess unbound linker.

  • Resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound linker.

  • The final purified this compound functionalized AuNPs can be stored at 4°C.

Proteolysis-Targeting Chimeras (PROTACs)

This compound can serve as a component of the linker in a PROTAC, a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The following is a generalized protocol for the synthesis of a PROTAC where this compound is part of the linker connecting a target protein ligand and an E3 ligase ligand.

PROTAC Synthesis Workflow

A Target Protein Ligand with Amine D Ligand-Linker Intermediate A->D B This compound C Activated this compound (NHS ester) B->C EDC, NHS C->D Amide bond formation F Final PROTAC D->F Thiol-Maleimide conjugation E E3 Ligase Ligand with Maleimide E->F

Caption: A synthetic route for a PROTAC utilizing a this compound linker.

Protocol: PROTAC Synthesis

Materials:

  • Target protein ligand with an amine handle

  • This compound

  • EDC and NHS

  • E3 ligase ligand with a maleimide handle (e.g., a derivative of thalidomide)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Synthesis of Ligand-Linker Intermediate:

    • Activate the carboxylic acid of this compound using EDC and NHS as described in the ADC protocol (Section 3.1, step 2).

    • In a separate flask, dissolve the amine-containing target protein ligand in anhydrous DMF or DMSO.

    • Add the activated this compound NHS ester to the ligand solution, followed by the addition of DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the Ligand-Thiol-PEG6-acid intermediate by reverse-phase HPLC.

  • Final PROTAC Assembly:

    • Dissolve the purified Ligand-Thiol-PEG6-acid intermediate and the maleimide-functionalized E3 ligase ligand in DMF or DMSO.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Quantitative Data

The efficiency of conjugation and the stability of the resulting bioconjugates are critical parameters. The following tables provide examples of the types of quantitative data that should be collected. Note: The data presented here are representative and may not be specific to this compound due to the limited availability of such specific data in the public domain. Researchers should generate their own data for their specific constructs.

Table 1: Representative Conjugation Efficiency Data

Conjugation ReactionReactantsMolar Ratio (Molecule 1:Molecule 2:Linker)Reaction Time (h)Yield (%)Analytical Method
Protein-Linker BSA-NH₂ + Thiol-PEG-COOH1:10:10 (with EDC/NHS)4~70SDS-PAGE, UV-Vis
AuNP-Linker 10 nm AuNPs + Thiol-PEG-COOH1:100012>95 (surface coverage)DLS, Zeta Potential
PROTAC Synthesis Ligand-NH₂ + Linker-COOH1:1.2 (with HATU)2~60LC-MS, HPLC

Table 2: Representative Stability Data of Thiol-PEGylated Peptides

pHTemperature (°C)Incubation Time (days)% Intact Conjugate RemainingDegradation ProductsAnalytical Method
5.0 377>95MinimalHPLC, MS
7.4 377~85Hydrolysis of ester linkage (if present)HPLC, MS
8.5 377~70Increased hydrolysis, potential disulfide exchangeHPLC, MS

Data adapted from general principles of PEGylated peptide stability.

Characterization of Conjugates

Thorough characterization is essential to confirm the successful synthesis and purity of this compound conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the this compound linker and its derivatives. The characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm in ¹H NMR) are readily identifiable.

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the exact molecular weight of the linker and its conjugates, confirming successful coupling and allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase and size-exclusion HPLC are crucial for the purification and purity assessment of the final conjugates.

  • Dynamic Light Scattering (DLS) and Zeta Potential: These techniques are used to characterize the size and surface charge of functionalized nanoparticles, confirming successful surface modification and assessing colloidal stability.

Signaling Pathways in PROTAC Applications

PROTACs utilizing PEG linkers have been successfully developed to target a variety of disease-relevant proteins. Below are diagrams illustrating the mechanism of action for PROTACs targeting the BCR-ABL and BTK signaling pathways, which are implicated in certain cancers.

BCR-ABL Signaling Pathway and PROTAC-mediated Degradation

cluster_0 BCR-ABL Signaling cluster_1 PROTAC Action BCR_ABL BCR-ABL (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates Ternary_Complex Ternary Complex (BCR-ABL : PROTAC : E3) BCR_ABL->Ternary_Complex pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes PROTAC Thiol-PEG-acid based PROTAC PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation BCR-ABL Degradation Proteasome->Degradation Mediates Degradation->BCR_ABL Blocks Signaling

Caption: PROTAC-mediated degradation of BCR-ABL kinase, a driver of chronic myeloid leukemia.

BTK Signaling Pathway and PROTAC-mediated Degradation

cluster_0 B-Cell Receptor Signaling cluster_1 PROTAC Action BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Ternary_Complex Ternary Complex (BTK : PROTAC : E3) BTK->Ternary_Complex NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes PROTAC Thiol-PEG-acid based PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation BTK Degradation Proteasome->Degradation Mediates Degradation->BTK Blocks Signaling

Caption: PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern drug development and biomedical research. Its well-defined structure, which combines a thiol, a hydrophilic PEG spacer, and a carboxylic acid, enables the precise construction of complex bioconjugates with improved properties. From enhancing the therapeutic window of ADCs to enabling the targeted degradation of disease-causing proteins via PROTACs and stabilizing nanoparticles for diagnostic and therapeutic applications, this compound and its derivatives are indispensable tools for the creation of next-generation therapeutics and research agents. The protocols and data presented in this guide provide a foundation for researchers to harness the potential of this important molecule in their own work.

References

Thiol-PEG6-acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiol-PEG6-acid, a bifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the essential safety and handling guidelines, detailed experimental protocols for its common applications, and a summary of its physicochemical properties.

Chemical and Physical Properties

This compound is a hydrophilic molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hexa-ethylene glycol spacer. This structure allows for versatile conjugation strategies, enhancing the solubility and stability of the resulting conjugates.

PropertyValueSource
Chemical Formula C₁₅H₃₀O₈S[1]
Molecular Weight 370.46 g/mol [1]
Appearance Solid or liquid[2]
Solubility Highly soluble in water and organic solvents[1]
Functional Groups Thiol (-SH) and Carboxylic Acid (-COOH)[1]

Safety and Handling Guidelines

The following guidelines are compiled from various Safety Data Sheets (SDS) for this compound and structurally similar compounds. It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautions should be taken:

PrecautionDescriptionCitations
Ventilation Use only in a well-ventilated area, such as a chemical fume hood.
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Wear a lab coat and appropriate protective clothing.
Respiratory If ventilation is inadequate, use a suitable respirator.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Experimental Protocols and Applications

This compound is a versatile linker used in various bioconjugation applications. The thiol group can react with maleimides and other thiol-reactive moieties, while the carboxylic acid can form stable amide bonds with primary amines.

Thiol-Maleimide Conjugation

This reaction is commonly used to link this compound to proteins or other molecules containing a maleimide group.

// Nodes Thiol_PEG [label="this compound\nin buffer (pH 6.5-7.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Maleimide_Molecule [label="Maleimide-containing\nmolecule (e.g., protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mixture [label="Incubate at\nroom temperature", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Purification [label="Purify conjugate\n(e.g., SEC, Dialysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate [label="Thioether-linked\nconjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Thiol_PEG -> Reaction_Mixture; Maleimide_Molecule -> Reaction_Mixture; Reaction_Mixture -> Purification [label="Reaction"]; Purification -> Conjugate [label="Purification"]; }

Caption: Workflow for amide bond formation using this compound with EDC/NHS chemistry.

Detailed Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an activation buffer (e.g., MES buffer, pH 4.5-6.0).

    • Add a molar excess of EDC and NHS (typically 2-5 fold excess of each) to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in a reaction buffer with a pH of 7.2-8.0 (e.g., PBS).

    • Add the activated this compound solution to the amine-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer such as Tris or glycine to consume any unreacted NHS-esters.

  • Purification:

    • Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as mass spectrometry, HPLC, and SDS-PAGE.

Application in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The thiol and carboxylic acid functionalities allow for the sequential or convergent attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

Logical Relationship: PROTAC Synthesis Strategy

PROTAC_Synthesis Thiol_PEG_Acid This compound Intermediate_1 Ligand-Linker Intermediate Thiol_PEG_Acid->Intermediate_1 Couple via -COOH or -SH Target_Ligand Target Protein Ligand Target_Ligand->Intermediate_1 E3_Ligase_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC Intermediate_1->PROTAC Couple remaining functional group

Caption: A generalized strategy for the synthesis of a PROTAC using this compound.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on data for similar polyethylene glycol (PEG) compounds, the following can be inferred:

  • Acute Toxicity: PEG compounds generally exhibit low acute toxicity.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. Most short-chain PEG compounds are not considered to be carcinogenic, mutagenic, or to have reproductive toxicity.

  • Ecotoxicity: No data is available for this compound. Discharge into the environment should be avoided.

It is crucial to handle this compound with the care due to a chemical with an incomplete toxicological profile.

Conclusion

This compound is an essential tool for researchers in drug development and biotechnology, enabling the creation of complex bioconjugates with enhanced properties. Adherence to the safety and handling guidelines outlined in this document is paramount to ensure the well-being of laboratory personnel. The provided experimental protocols offer a foundation for the successful application of this versatile linker in various research endeavors. As with all chemicals, users should consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for Thiol-PEG6-acid Conjugation to Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The conjugation of biomolecules, drugs, or targeting ligands to the surface of AuNPs is crucial for these applications. A common and effective method for surface modification involves the use of heterobifunctional polyethylene glycol (PEG) linkers, such as Thiol-PEG6-acid. The thiol group (-SH) forms a strong dative bond with the gold surface, while the terminal carboxylic acid group (-COOH) provides a reactive site for the covalent attachment of various molecules via amide coupling. This document provides a detailed protocol for the conjugation of this compound to gold nanoparticles and summarizes the expected characterization data.

Data Presentation

The functionalization of gold nanoparticles with this compound results in predictable changes to their physical and spectral properties. The following table summarizes typical quantitative data obtained from characterization techniques before and after conjugation.

Characterization TechniqueParameterBefore Conjugation (Citrate-Capped AuNPs)After this compound Conjugation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter~20 nmIncrease of 10-20 nm
Zeta Potential Surface ChargeHighly Negative (~ -30 mV to -50 mV)Less Negative (~ -5 mV to -20 mV)[1]
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak~520 nmRed shift of 2-5 nm[1]
Transmission Electron Microscopy (TEM) Core Diameter~15-20 nmNo significant change in core diameter

Experimental Protocols

This section details the materials and methodology for the conjugation of this compound to pre-synthesized gold nanoparticles.

Materials
  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter)

  • This compound (HS-(CH2)2-(O(CH2)2)5-O-(CH2)2-COOH)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule for conjugation (e.g., antibody, protein, or small molecule)

  • Centrifuge and appropriate centrifuge tubes

  • Vortex mixer

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Protocol for this compound Conjugation
  • Preparation of this compound Solution : Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.

  • Ligand Exchange Reaction :

    • To a solution of citrate-capped AuNPs, add the this compound solution. A molar excess of the PEG linker is recommended to ensure complete surface coverage.

    • Gently mix the solution and allow it to react for a minimum of 4 hours at room temperature with gentle stirring or rocking. Longer incubation times (up to 24 hours) can also be used.[2][3]

  • Purification of Functionalized AuNPs :

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing unbound this compound.

    • Resuspend the nanoparticle pellet in DI water or PBS.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of excess reagents.

Protocol for Amide Coupling to the Terminal Carboxylic Acid
  • Activation of Carboxylic Acid Groups :

    • Resuspend the purified this compound functionalized AuNPs in a suitable buffer, such as MES buffer (pH 6.0).

    • Add EDC and NHS to the nanoparticle solution to activate the terminal carboxylic acid groups. A typical molar ratio is a 10-fold excess of EDC/NHS relative to the available carboxyl groups on the nanoparticle surface.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation of Amine-Containing Molecule :

    • Immediately add the amine-containing molecule (dissolved in a suitable buffer, e.g., PBS pH 7.4) to the activated AuNP solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Final Purification :

    • Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer, such as Tris buffer.

    • Purify the final conjugated nanoparticles by centrifugation, following the same procedure as described in the this compound conjugation purification step, to remove any unconjugated molecules and excess reagents.

    • Resuspend the final product in a suitable storage buffer (e.g., PBS with 0.01% Tween 20).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical structure of the final conjugated nanoparticle.

G cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Purification cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Final Purification start Citrate-Capped AuNPs add_peg Add this compound Solution start->add_peg incubate_peg Incubate (4-24h, RT) add_peg->incubate_peg centrifuge1 Centrifuge incubate_peg->centrifuge1 resuspend1 Resuspend in DI Water/PBS centrifuge1->resuspend1 wash Repeat 2x resuspend1->wash activate Activate with EDC/NHS resuspend1->activate wash->centrifuge1 add_molecule Add Amine-Containing Molecule activate->add_molecule incubate_molecule Incubate (2-4h, RT) add_molecule->incubate_molecule centrifuge2 Centrifuge incubate_molecule->centrifuge2 resuspend2 Resuspend in Storage Buffer centrifuge2->resuspend2 final_product Final Conjugate resuspend2->final_product G cluster_0 Conjugated Gold Nanoparticle cluster_1 Functional Layer au_np Gold Nanoparticle thiol Thiol Group (-SH) au_np->thiol Au-S Bond peg PEG6 Spacer thiol->peg Covalent Bond acid Carboxylic Acid (-COOH) peg->acid Covalent Bond molecule Conjugated Molecule (e.g., Antibody) acid->molecule Amide Bond

References

Application Notes and Protocols for Thiol-PEG6-acid Functionalization of Magnetic Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of magnetic nanoparticles (MNPs) using the heterobifunctional linker, Thiol-PEG6-acid. This process imparts biocompatibility, stability, and reactive carboxyl groups for the covalent attachment of therapeutic molecules or targeting ligands. Detailed protocols for nanoparticle synthesis, functionalization, and subsequent bioconjugation are provided, along with expected characterization data and workflow visualizations.

Introduction to this compound Functionalization

Magnetic nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs), are of significant interest for biomedical applications such as targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.[1][2] However, bare MNPs are prone to aggregation in physiological conditions and lack the specific functionalities required for effective therapeutic use.[1]

Surface modification with polyethylene glycol (PEG) is a widely adopted strategy to enhance the biocompatibility and stability of nanoparticles.[3] PEGylation creates a hydrophilic shell that sterically hinders protein adsorption and reduces uptake by the reticuloendothelial system, thereby prolonging circulation time.[3]

This compound is a bifunctional linker ideal for MNP functionalization. The thiol (-SH) group serves as an anchor to the nanoparticle surface, while the terminal carboxylic acid (-COOH) group provides a reactive handle for the covalent attachment of biomolecules, such as peptides, proteins, or small molecule drugs, typically through amide bond formation.

Key Experimental Workflows

The overall process involves a multi-step approach from bare magnetic nanoparticles to a functional, drug-conjugated system. The key stages are:

  • Synthesis of Magnetic Nanoparticles: Production of a stable colloidal dispersion of superparamagnetic iron oxide nanoparticles.

  • Surface Functionalization with this compound: Anchoring the bifunctional linker to the nanoparticle surface.

  • Bioconjugation via EDC/NHS Chemistry: Covalent attachment of a desired biomolecule to the terminal carboxyl groups of the PEG linker.

  • Characterization at Each Stage: Verification of successful functionalization and purification.

Below are graphical representations of these workflows.

G cluster_0 Nanoparticle Synthesis & Functionalization A FeCl2 + FeCl3 Solution B Co-precipitation with NH4OH A->B C Bare Magnetic Nanoparticles (SPIONs) B->C D Addition of this compound C->D E This compound Functionalized SPIONs D->E

Fig. 1: Synthesis and Functionalization Workflow

G cluster_1 Bioconjugation Workflow F Functionalized SPIONs (-COOH terminated) G Activation with EDC/NHS in MES Buffer F->G H NHS-activated SPIONs G->H I Addition of Amine-containing Biomolecule (e.g., Peptide, Drug) H->I J Bioconjugated SPIONs I->J K Quenching & Washing J->K L Purified Bioconjugated SPIONs K->L G cluster_2 Nanoparticle-Cell Interaction Pathway NP Functionalized MNP Targeting Targeting Ligand (e.g., Antibody, Peptide) NP->Targeting conjugated to Drug Therapeutic Drug NP->Drug carries Cell Cancer Cell with Surface Receptors Targeting->Cell binds to Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis triggers Endosome Endosome/Lysosome (Acidic pH) Endocytosis->Endosome Release pH-Triggered Drug Release Endosome->Release induces Action Drug Action on Intracellular Target Release->Action

References

Application Note: Formation of Self-Assembled Monolayers on Gold Surfaces using Thiol-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, represent a cornerstone of modern surface engineering and nanotechnology.[1] The spontaneous formation of a strong gold-sulfur bond results in highly ordered and densely packed monolayers, allowing for precise control over the physicochemical properties of the surface.[1][2] Among the various thiol-containing molecules, Thiol-PEG6-acid has emerged as a particularly valuable bifunctional linker. The thiol group provides a robust anchor to the gold substrate, while the terminal carboxylic acid group offers a versatile handle for the covalent immobilization of biomolecules, such as proteins, peptides, and nucleic acids, through standard carbodiimide chemistry (e.g., EDC/NHS coupling).[3][4] The polyethylene glycol (PEG) spacer enhances the biocompatibility of the surface by minimizing non-specific protein adsorption, a critical requirement for the development of high-fidelity biosensors and effective drug delivery platforms.

This application note provides a detailed protocol for the formation and characterization of this compound SAMs on gold surfaces. It is intended for researchers, scientists, and drug development professionals working in the fields of biosensors, biomaterials, and targeted drug delivery.

Applications

The unique properties of this compound SAMs on gold make them suitable for a wide range of applications, including:

  • Biosensor Development: The carboxylic acid terminus allows for the covalent attachment of biorecognition elements (e.g., antibodies, enzymes) for the specific detection of target analytes. The PEG spacer minimizes background noise from non-specific binding, thereby enhancing sensor sensitivity and specificity.

  • Drug Delivery: The functionalized surface can be used to conjugate drugs or targeting ligands for localized and controlled release. The biocompatible PEG layer can improve the in-vivo performance of implantable devices.

  • Fundamental Surface Science: These SAMs provide well-defined model surfaces for studying protein-surface interactions, cell adhesion, and other interfacial phenomena.

Experimental Data

The successful formation of a this compound SAM can be verified and quantified using various surface-sensitive analytical techniques. The following table summarizes typical quantitative data obtained from the characterization of these monolayers.

Characterization TechniqueParameter MeasuredTypical Value RangeReference(s)
Contact Angle Goniometry Static Water Contact Angle30° - 50° (for a fully formed carboxyl-terminated SAM)
Ellipsometry Monolayer Thickness2 - 4 nm-
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (S 2p, C 1s, O 1s)Presence of sulfur, carbon, and oxygen peaks consistent with the molecular structure. High-resolution scans can confirm the Au-S bond.
Cyclic Voltammetry (CV) Redox BlockingSignificant reduction in the peak currents of a redox probe (e.g., [Fe(CN)6]3-/4-) compared to a bare gold electrode, indicating a well-packed, insulating monolayer.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)A significant increase in Rct compared to a bare gold electrode, signifying a barrier to electron transfer.

Experimental Protocols

Materials and Reagents
  • This compound

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers with a titanium or chromium adhesion layer)

  • 200-proof ethanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dry nitrogen gas

  • Glass or polypropylene containers (e.g., scintillation vials)

  • Tweezers for sample handling

  • Sonicator

Protocol 1: Preparation of this compound Solution
  • Work in a clean environment: To prevent contamination that can affect the quality of the SAM, it is crucial to work in a clean area, preferably a fume hood. Avoid areas where silanes or PDMS have been used.

  • Prepare a 1 mM this compound solution:

    • Calculate the required mass of this compound to prepare the desired volume of a 1 mM solution in 200-proof ethanol.

    • Weigh the this compound and dissolve it in the appropriate volume of ethanol in a clean glass or polypropylene container.

  • Adjust the pH: For carboxyl-terminated thiols, the pH of the solution should be adjusted to approximately 2 to ensure the carboxylic acid group is protonated, which can facilitate better monolayer formation. Add a few drops of concentrated HCl to the thiol solution and mix well.

  • Sonicate the solution: Briefly sonicate the solution for 1-2 minutes to ensure the thiol is completely dissolved.

Protocol 2: Gold Substrate Cleaning and SAM Formation
  • Substrate Cleaning:

    • Solvent Rinse: Thoroughly rinse the gold substrates with ethanol, followed by DI water.

    • Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):

      • Prepare a piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).

      • Immerse the gold substrates in the piranha solution for 5-10 minutes.

      • Carefully remove the substrates and rinse them copiously with DI water, followed by a final rinse with ethanol.

    • Drying: Dry the cleaned substrates under a gentle stream of dry nitrogen gas.

  • Self-Assembly:

    • Immediately immerse the clean, dry gold substrates into the freshly prepared 1 mM this compound solution. Ensure the entire gold surface is submerged.

    • To minimize oxidation, purge the headspace of the container with dry nitrogen gas before sealing it tightly.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered and densely packed monolayers.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol for 10-15 seconds to remove any non-covalently bound molecules.

    • To further ensure a clean surface, place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.

    • Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use.

Visualizations

Experimental Workflow for SAM Formation

G cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_characterization Characterization A Clean Gold Substrate C Immerse Substrate in Thiol Solution A->C A:s->C:n B Prepare 1 mM this compound in Ethanol (pH ~2) B->C B:s->C:n D Incubate for 18-24 hours (under Nitrogen) C->D C:s->D:n E Rinse with Ethanol D->E D:s->E:n F Sonicate in Ethanol E->F E:s->F:n G Final Rinse and Dry (Nitrogen Stream) F->G F:s->G:n H Functionalized Gold Surface G->H G:s->H:n

Caption: Workflow for creating this compound SAMs on gold.

Mechanism of this compound Self-Assembly on Gold

G cluster_process SAM Formation Process cluster_steps start This compound in Solution + Bare Gold Surface step1 Initial Adsorption: Thiol molecules approach the gold surface. start->step1 Step 1 step2 Chemisorption: Formation of a strong Au-S covalent bond. step1->step2 Step 2 step3 Reorganization: Molecules orient to maximize van der Waals interactions, forming a densely packed monolayer. step2->step3 Step 3 end Ordered this compound SAM step3->end Final State G cluster_surface Functionalized Surface cluster_activation Amine Coupling cluster_detection Biosensing Event A Gold Substrate B This compound SAM A->B SAM Formation C EDC/NHS Activation of Carboxylic Acid B->C Activation D Immobilization of Biomolecule (e.g., Antibody) C->D Covalent Bonding E Binding of Target Antigen D->E Biorecognition F Signal Generation (e.g., SPR, Electrochemical) E->F Transduction

References

Application Notes and Protocols for Protein Labeling with Thiol-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the covalent labeling of proteins using Thiol-PEG6-acid. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of proteins. This compound is a heterobifunctional linker featuring a terminal thiol group and a carboxylic acid, enabling a variety of conjugation strategies.

Two primary strategies for protein labeling using a PEG linker with thiol and acid functionalities are presented:

  • Strategy 1: Amine Labeling via EDC/NHS Chemistry. This protocol utilizes this compound to first functionalize a surface or another molecule via its thiol group. Subsequently, the terminal carboxylic acid is activated using EDC and NHS to react with primary amines (e.g., lysine residues) on the target protein.

  • Strategy 2: Thiol Labeling via Maleimide Chemistry. This protocol employs a related compound, Maleimide-PEG-acid, to label free thiol groups (e.g., cysteine residues) on the target protein through a stable thioether bond. The terminal carboxylic acid remains available for subsequent applications.

These protocols are designed to be comprehensive, providing researchers with the necessary information to successfully label their proteins of interest for applications in drug development, diagnostics, and fundamental research.

Data Presentation

The following tables summarize key quantitative parameters for the two primary labeling strategies.

Table 1: Key Parameters for Amine Labeling using this compound and EDC/NHS Chemistry

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Activation Buffer MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)EDC/NHS activation is most efficient at a slightly acidic pH.
Reaction Buffer PBS or Borate Buffer (pH 7.2-8.0)The reaction of NHS-activated esters with primary amines is most efficient at a slightly basic pH.[1][2]
EDC Molar Excess 2-10 fold molar excess over this compoundOptimize for your specific application.
NHS Molar Excess 2-10 fold molar excess over this compoundOptimize for your specific application.
Activation Time 15 minutes at room temperature
Protein Conjugation Time 2 hours at room temperature
Quenching Reagent Hydroxylamine or Tris bufferTo stop the reaction and hydrolyze unreacted NHS esters.[1][3]

Table 2: Key Parameters for Thiol Labeling using Maleimide-PEG-acid

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mL[4]
Reaction Buffer Phosphate, Tris, or HEPES buffer (pH 7.0-7.5)Buffer should be free of thiols.
Maleimide-PEG-acid:Protein Molar Ratio 10-20:1This should be optimized for each specific protein.
Disulfide Reduction (Optional) 10-100 fold molar excess of TCEPRequired if target thiols are in disulfide bonds.
Reduction Incubation Time 20-30 minutes at room temperature
Labeling Reaction Time 2 hours at room temperature or overnight at 4°C
Purification Method Gel filtration, HPLC, FPLC, or electrophoresisTo remove unreacted Maleimide-PEG-acid.

Experimental Protocols

Strategy 1: Amine Labeling via EDC/NHS Chemistry

This protocol describes the conjugation of a protein to a surface or molecule previously functionalized with this compound.

Materials:

  • This compound functionalized surface/molecule

  • Target protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of EDC/NHS Solution: Immediately before use, prepare a stock solution of EDC and NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • To the this compound functionalized surface, add the EDC/NHS solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Protein Preparation: Dissolve the target protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Wash the activated surface with the Reaction Buffer to remove excess EDC and NHS.

    • Immediately add the protein solution to the activated surface.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the labeled protein from unreacted protein and byproducts using an appropriate method such as size-exclusion chromatography.

Strategy 2: Thiol Labeling via Maleimide Chemistry

This protocol details the labeling of a protein's free thiol groups with Maleimide-PEG-acid.

Materials:

  • Maleimide-PEG-acid

  • Target protein with free thiol groups

  • Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the target thiol groups are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT for reduction, it must be removed prior to adding the maleimide reagent.

  • Maleimide-PEG-acid Preparation: Prepare a 10 mM stock solution of Maleimide-PEG-acid in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the Maleimide-PEG-acid stock solution to the protein solution to achieve a 10-20 fold molar excess of the labeling reagent.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess Maleimide-PEG-acid by size-exclusion chromatography, dialysis, or another suitable method.

Mandatory Visualizations

experimental_workflow_amine_labeling cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification A This compound functionalized surface B Add EDC/NHS in Activation Buffer (pH 6.0) A->B C Incubate 15 min at RT B->C D Activated Surface C->D E Wash to remove excess EDC/NHS D->E F Add Protein in Reaction Buffer (pH 7.4) E->F G Incubate 2 hours at RT F->G H Labeled Protein G->H I Quench with Tris or Hydroxylamine H->I J Purify (e.g., SEC) I->J K Pure Labeled Protein J->K

Caption: Workflow for Amine Labeling of Proteins.

experimental_workflow_thiol_labeling cluster_preparation Preparation cluster_labeling Labeling cluster_purification Purification A Protein with free thiols B Optional: Reduce disulfides with TCEP A->B C Prepared Protein B->C D Add Maleimide-PEG-acid (10-20x excess) C->D E Incubate 2h at RT or overnight at 4°C D->E F Labeled Protein E->F G Purify (e.g., SEC) F->G H Pure Labeled Protein G->H

Caption: Workflow for Thiol Labeling of Proteins.

signaling_pathway_example cluster_drug_delivery PROTAC Application Example cluster_protac PROTAC Molecule A Target Protein B This compound Linker A->B E Ubiquitination A->E C E3 Ligase Ligand B->C D E3 Ubiquitin Ligase C->D D->E F Proteasomal Degradation E->F

Caption: PROTAC Signaling Pathway Example.

References

Application Notes and Protocols for Thiol-PEG6-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[2]

Thiol-PEG6-acid is a bifunctional polyethylene glycol (PEG) linker that offers several advantages in PROTAC synthesis. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2] The thiol (-SH) and carboxylic acid (-COOH) terminal groups provide versatile handles for conjugation to the POI ligand (warhead) and the E3 ligase ligand, respectively, through well-established bioconjugation chemistries.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Mechanism of Action of a PROTAC

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1. General mechanism of action of a PROTAC.

Data Presentation: Quantitative Analysis of a PEG6-Containing PROTAC

The following table summarizes the degradation efficiency of a reversible covalent PROTAC, RC-1, which utilizes a PEG6 linker to target Bruton's tyrosine kinase (BTK) for degradation. This data is derived from a study by Gabizon et al. and serves as a representative example of the quantitative analysis performed on PROTACs.[4]

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
RC-1 BTKPomalidomideMino~100>85
IR-1 BTKPomalidomideMino<10~90
NC-1 BTKPomalidomideMino2.297

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process that typically involves two key steps:

  • Amide coupling of the carboxylic acid end of the linker to an amine-functionalized E3 ligase ligand.

  • Thiol-maleimide conjugation (a Michael addition reaction) of the thiol end of the linker to a maleimide-functionalized warhead targeting the POI.

The following protocols provide a detailed methodology for these steps.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Thiol-Maleimide Conjugation cluster_2 Purification & Analysis E3_Ligand E3 Ligase Ligand (with amine) Coupling Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling Thiol_PEG_Acid This compound Thiol_PEG_Acid->Coupling Intermediate E3 Ligand-PEG6-Thiol Coupling->Intermediate Thiol_Conjugation Thiol-Maleimide Conjugation Intermediate->Thiol_Conjugation Warhead Warhead (POI Ligand) (with maleimide) Warhead->Thiol_Conjugation Final_PROTAC Final PROTAC Thiol_Conjugation->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis

Figure 2. General experimental workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid group of this compound to an E3 ligase ligand containing a primary or secondary amine.

Reagents and Materials:

  • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-amine) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG6-Thiol intermediate.

Protocol 2: Thiol-Maleimide Conjugation to a Maleimide-Functionalized Warhead

This protocol describes the conjugation of the thiol group of the E3 Ligand-PEG6-Thiol intermediate to a warhead containing a maleimide group.

Reagents and Materials:

  • E3 Ligand-PEG6-Thiol (1.0 eq)

  • Maleimide-functionalized Warhead (1.0 eq)

  • Anhydrous DMF or a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the maleimide-functionalized warhead in anhydrous DMF or the chosen buffer.

  • Add the E3 Ligand-PEG6-Thiol intermediate to the solution.

  • Stir the reaction at room temperature for 2-4 hours. The reaction is typically rapid.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, if the reaction was performed in an organic solvent, concentrate the reaction mixture under reduced pressure. If a buffer was used, the product may be extracted with an appropriate organic solvent.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

Protocol 3: Determination of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Western_Blot_Workflow Cell_Culture 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Imaging 7. Imaging & Densitometry Western_Blot->Imaging Data_Analysis 8. Data Analysis (DC50 & Dmax) Imaging->Data_Analysis

Figure 3. Workflow for Western Blot analysis of PROTAC efficacy.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples with lysis buffer. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Imaging and Analysis: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%). Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The this compound linker is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity and synthetic versatility. The protocols outlined in this document provide a comprehensive guide for the synthesis of PROTACs using this linker and for the subsequent evaluation of their protein degradation efficacy. The modular nature of the synthesis allows for the systematic variation of the warhead and E3 ligase ligand, facilitating the development of potent and selective protein degraders for therapeutic applications.

References

Application of Thiol-PEG6-acid in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG6-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a six-unit polyethylene glycol (PEG) spacer, offers versatile conjugation chemistry. The thiol group facilitates strong anchoring to the surface of noble metal nanoparticles, such as gold nanoparticles (AuNPs), while the carboxylic acid group can be activated to form stable amide bonds with amine-containing molecules, including targeting ligands and therapeutic agents. The PEG spacer enhances the biocompatibility and stability of the resulting nanocarriers by reducing non-specific protein adsorption and prolonging circulation time.

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of targeted drug delivery systems. It covers the functionalization of nanoparticles, conjugation of targeting moieties, and loading of therapeutic agents, supported by quantitative data and visual diagrams to guide researchers in this field.

Key Applications and Quantitative Data

The dual functionality of this compound allows for a modular approach to designing sophisticated drug delivery vehicles. Key applications include the surface modification of nanoparticles to create a biocompatible stealth layer and the subsequent attachment of targeting ligands for cell-specific delivery.

Nanoparticle Functionalization

The thiol group of this compound readily forms a stable bond with the surface of gold nanoparticles, creating a dense PEG layer. This process, known as PEGylation, is critical for improving the in vivo performance of nanoparticles.

Table 1: Quantitative Analysis of Thiol-PEG Functionalization on Gold Nanoparticles

Nanoparticle Diameter (nm)LigandLigand Footprint (nm²/molecule)Ligand Density (ligands/NP)Reference
13Thiol-PEG (1 kDa)0.44 ± 0.011200 ± 40[1]
30Thiol-PEG (1 kDa)0.45 ± 0.016800 ± 200[1]
Not SpecifiedThiol-PEG (5 kDa)Not Specified3.5 molecules/nm²[2]
Drug Loading and Release

The carboxylic acid terminus of the PEG linker can be utilized for the covalent conjugation of drugs. Alternatively, drugs can be physically encapsulated within the nanoparticle core or the PEG layer.

Table 2: Drug Loading Capacity of PEGylated Nanoparticles

Nanoparticle SystemDrugDrug Loading CapacityReference
Thiol-PEG-Paclitaxel conjugated AuNPsPaclitaxel~70 molecules per NP[3]
pH-responsive PEGylated nanoparticlesVancomycinHigh (specific value not provided)[4]

Experimental Protocols

Detailed methodologies for the key experimental steps involved in creating a this compound-based targeted drug delivery system are provided below.

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.

    • Ensure the AuNPs solution is at room temperature.

  • PEGylation Reaction:

    • To the AuNPs solution, add the this compound stock solution to achieve a final molar excess of the PEG linker (e.g., 10,000-fold molar excess over the AuNPs).

    • Vortex the mixture gently for 1 minute.

    • Incubate the reaction mixture at room temperature for at least 4 hours with gentle stirring to ensure complete ligand exchange.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes). The exact speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess this compound.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

  • Characterization:

    • Characterize the PEGylated AuNPs using techniques such as UV-Vis Spectroscopy (to observe the shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to measure the increase in hydrodynamic diameter), and Zeta Potential (to determine the change in surface charge).

Protocol 2: Conjugation of a Targeting Ligand to PEGylated Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of an amine-containing targeting ligand (e.g., an antibody or peptide) to the carboxylic acid groups on the surface of this compound functionalized nanoparticles.

Materials:

  • This compound functionalized AuNPs in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting ligand with a primary amine group

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 1 M glycine)

  • Centrifuge tubes or size exclusion chromatography columns

Procedure:

  • Activation of Carboxylic Acid Groups:

    • To the PEGylated AuNPs solution in MES buffer, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with Targeting Ligand:

    • Immediately after activation, add the amine-containing targeting ligand to the reaction mixture. The molar ratio of the ligand to the nanoparticles should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS (pH 7.4) to facilitate the amide bond formation.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching of Reaction:

    • Add the quenching buffer to the reaction mixture to deactivate any unreacted NHS esters.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of Targeted Nanoparticles:

    • Purify the targeted nanoparticles from excess ligand and coupling reagents using either centrifugation (as described in Protocol 1) or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the amide bond, and gel electrophoresis (SDS-PAGE) to observe the increase in molecular weight of the conjugated protein ligand. The binding affinity of the targeted nanoparticles can be assessed using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental procedures is crucial for understanding and implementing targeted drug delivery strategies. The following diagrams, created using the DOT language, illustrate key concepts.

Signaling Pathway for Targeted Drug Delivery to Cancer Cells

Targeted drug delivery often aims to exploit specific signaling pathways that are dysregulated in cancer cells. For example, nanoparticles can be targeted to receptors like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and activates downstream pathways like the PI3K/AKT/mTOR and Ras/MAPK pathways, promoting cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TargetedNP Targeted Nanoparticle (with Drug) TargetedNP->EGFR Binds to

Caption: EGFR signaling pathway targeted by a drug-loaded nanoparticle.

Experimental Workflow for Nanoparticle Synthesis and Functionalization

The overall process of creating a targeted drug delivery system involves several sequential steps, from nanoparticle synthesis to final characterization.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_loading Drug Loading cluster_characterization Characterization NP_Synth Gold Nanoparticle Synthesis PEGylation PEGylation with This compound NP_Synth->PEGylation Purification1 Purification PEGylation->Purification1 Ligand_Conj Targeting Ligand Conjugation (EDC/NHS) Purification1->Ligand_Conj Purification2 Purification Ligand_Conj->Purification2 Drug_Load Drug Loading Purification2->Drug_Load Purification3 Purification Drug_Load->Purification3 Physicochem Physicochemical Characterization (DLS, TEM, Zeta) Purification3->Physicochem Bio_Eval In Vitro / In Vivo Evaluation Physicochem->Bio_Eval

Caption: Workflow for creating targeted drug-delivery nanoparticles.

Logical Relationship of this compound Conjugation Chemistry

The versatility of this compound stems from the orthogonal reactivity of its two functional groups, enabling a stepwise construction of the drug delivery system.

Conjugation_Chemistry cluster_thiol Thiol End Chemistry cluster_acid Carboxylic Acid End Chemistry Thiol_PEG_Acid This compound Thiol_Group -SH Group Thiol_PEG_Acid->Thiol_Group Acid_Group -COOH Group Thiol_PEG_Acid->Acid_Group Thiol_Reaction Thiol-Au Bond Formation Thiol_Group->Thiol_Reaction AuNP Gold Nanoparticle AuNP->Thiol_Reaction EDC_NHS EDC/NHS Activation Acid_Group->EDC_NHS Targeting_Ligand Targeting Ligand (-NH2) Amide_Bond Amide Bond Formation Targeting_Ligand->Amide_Bond EDC_NHS->Amide_Bond

Caption: Orthogonal conjugation chemistry of this compound.

References

Surface Modification of Quantum Dots Using Thiol-PEG6-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. These characteristics make them ideal fluorescent probes for a wide range of biological applications, including in vitro and in vivo imaging, biosensing, and targeted drug delivery. However, pristine QDs are typically hydrophobic and may exhibit cytotoxicity, limiting their use in biological systems.

Surface modification is a critical step to render QDs water-soluble, biocompatible, and functional for specific applications. This document provides detailed application notes and protocols for the surface modification of quantum dots using Thiol-PEG6-acid (HS-(CH₂CH₂O)₆-COOH). This ligand features a thiol group for stable anchoring to the QD surface, a polyethylene glycol (PEG) linker to enhance biocompatibility and reduce non-specific binding, and a terminal carboxylic acid group for subsequent bioconjugation to proteins, antibodies, or other targeting moieties.

Applications

This compound functionalized quantum dots are versatile tools for various research and drug development applications:

  • Cellular Imaging: The high photostability of functionalized QDs allows for long-term tracking of cellular processes, such as receptor trafficking and endocytosis.[1]

  • Targeted Drug Delivery: The carboxylated surface enables the conjugation of targeting ligands (e.g., antibodies, peptides) to specifically deliver therapeutic agents to diseased cells, such as cancer cells overexpressing specific receptors.

  • Biosensing: Functionalized QDs can be incorporated into Förster Resonance Energy Transfer (FRET)-based assays for the sensitive detection of biomarkers.[2]

  • In Vivo Imaging: The bright fluorescence of QDs facilitates deep-tissue imaging in small animal models to study disease progression and treatment efficacy.

Experimental Protocols

Protocol 1: Ligand Exchange for Surface Modification of Quantum Dots with this compound

This protocol describes the process of replacing the native hydrophobic ligands on quantum dots with the hydrophilic this compound ligand, rendering them water-soluble. This procedure is based on the principle of ligand exchange, where the thiol group of the new ligand displaces the original capping agents on the QD surface.[3][4]

Materials:

  • Hydrophobic quantum dots (e.g., CdSe/ZnS core/shell QDs in toluene or chloroform)

  • This compound (HS-(CH₂CH₂O)₆-COOH)

  • Toluene, Chloroform, Methanol, Ethanol (anhydrous)

  • Potassium hydroxide (KOH) or other suitable base

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Prepare the Ligand Solution:

    • Dissolve this compound in a minimal amount of methanol.

    • Add a slight molar excess of KOH (dissolved in methanol) to deprotonate the thiol group, forming a thiolate. The solution should be mixed thoroughly. The thiolate has a higher affinity for the QD surface.

  • Quantum Dot Precipitation:

    • To a solution of hydrophobic QDs in toluene or chloroform, add an equal volume of ethanol to precipitate the QDs.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully decant the supernatant.

    • Resuspend the QD pellet in a small volume of chloroform.

  • Ligand Exchange Reaction:

    • Add the prepared this compound solution to the resuspended QD solution. The molar ratio of ligand to QD should be optimized, but a starting point is a large excess of the ligand (e.g., 1000:1).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours, or overnight for a more complete exchange.

  • Purification of Functionalized Quantum Dots:

    • After the reaction, add a non-solvent like hexane to precipitate the now hydrophilic QDs.

    • Centrifuge the mixture and discard the supernatant which contains the displaced hydrophobic ligands and excess new ligands.

    • Wash the pellet with a mixture of chloroform and methanol (e.g., 1:1 v/v) and centrifuge again. Repeat this washing step 2-3 times.

    • Finally, resuspend the purified this compound functionalized QD pellet in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • To remove any remaining unbound ligand, perform dialysis or use a centrifugal filter with an appropriate molecular weight cutoff.

Characterization:

The successful surface modification can be confirmed by a change in the solubility of the QDs from organic solvents to water. Further characterization is recommended using the following techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability.

  • Zeta Potential Measurement: To determine the surface charge of the functionalized QDs. The presence of the carboxyl group should result in a negative zeta potential at neutral pH.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the PEG and carboxylic acid functional groups on the QD surface.

  • Photoluminescence Spectroscopy: To measure the quantum yield and ensure that the optical properties of the QDs are preserved after ligand exchange.

Protocol 2: Bioconjugation of Epidermal Growth Factor (EGF) to this compound Functionalized Quantum Dots

This protocol details the covalent conjugation of a targeting protein, Epidermal Growth Factor (EGF), to the carboxylated surface of the modified QDs using carbodiimide chemistry. This creates a targeted nanoprobe for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Materials:

  • This compound functionalized quantum dots in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Epidermal Growth Factor (EGF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching solution (e.g., hydroxylamine or glycine)

  • Size exclusion chromatography column or centrifugal filters for purification

Procedure:

  • Activation of Carboxyl Groups:

    • To a solution of this compound functionalized QDs in MES buffer, add EDC and NHS. A typical starting molar ratio is QD:EDC:NHS of 1:1000:1000.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation to EGF:

    • Add EGF to the activated QD solution. The molar ratio of EGF to QDs should be optimized based on the desired degree of labeling. A starting point is a 5-10 fold molar excess of EGF.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine groups on the EGF will react with the NHS-activated carboxyl groups on the QDs to form a stable amide bond.

  • Quenching and Purification:

    • Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Purify the EGF-QD conjugates from unreacted EGF and other reagents using size exclusion chromatography or centrifugal filtration.

Data Presentation

The following tables summarize typical quantitative data obtained before and after the surface modification of quantum dots with a Thiol-PEG-acid ligand.

Table 1: Physicochemical Properties of Quantum Dots Before and After Surface Modification

PropertyBefore Modification (Hydrophobic QDs)After Modification (this compound QDs)
Solubility Organic Solvents (e.g., Toluene)Aqueous Buffers (e.g., PBS)
Hydrodynamic Diameter (nm) ~5-10~15-25[5]
Zeta Potential (mV) Near-neutral-20 to -40
Quantum Yield (%) High (e.g., >60%)Generally maintained or slightly decreased

Table 2: Characterization of EGF-Conjugated Quantum Dots

PropertyThis compound QDsEGF-QD Conjugates
Hydrodynamic Diameter (nm) ~15-25~25-40
Zeta Potential (mV) -20 to -40Shift towards less negative values
Binding Specificity Low non-specific bindingHigh affinity for EGFR-expressing cells

Visualizations

Experimental Workflow for Quantum Dot Functionalization and Bioconjugation

G cluster_0 Surface Modification cluster_1 Bioconjugation cluster_2 Application A Hydrophobic Quantum Dots B Ligand Exchange with This compound A->B C Hydrophilic Carboxylated Quantum Dots B->C D EDC/NHS Activation C->D E Conjugation with Epidermal Growth Factor (EGF) D->E F EGF-Functionalized Quantum Dots E->F G Targeted Cellular Imaging of EGFR-Expressing Cells F->G

Caption: Workflow for QD modification and bioconjugation.

Logical Relationship of Surface Modification Components

G QD Quantum Dot Core/Shell Thiol Thiol Group (-SH) Thiol->QD Anchoring PEG PEG Linker -(CH2CH2O)6- Thiol->PEG Linkage COOH Carboxylic Acid (-COOH) PEG->COOH Linkage

Caption: Components of the this compound ligand.

Signaling Pathway: EGFR Dimerization and Endocytosis Tracked by EGF-QDs

G cluster_0 Cell Membrane cluster_1 Intracellular EGF_QD EGF-QD Conjugate EGFR_mono EGFR Monomer EGF_QD->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization Clathrin_pit Clathrin-Coated Pit EGFR_dimer->Clathrin_pit Recruitment Signaling Downstream Signaling (e.g., MAPK pathway) EGFR_dimer->Signaling Initiation Endosome Early Endosome Clathrin_pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation

Caption: EGFR signaling tracked by EGF-QDs.

References

Application Notes and Protocols for Hydrogel Creation Using Thiol-PEG Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of hydrogels using Poly(ethylene glycol) (PEG)-based thiol crosslinkers. The focus is on the versatile thiol-ene "click" chemistry, a powerful method for creating tunable hydrogels for a wide range of biomedical applications, including drug delivery and tissue engineering.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their tissue-like elasticity and tunable properties make them ideal for biomedical applications.[2] Poly(ethylene glycol) (PEG) is a widely used synthetic polymer for hydrogel formation due to its biocompatibility and well-defined chemistry.[2]

Thiol-ene photopolymerization has emerged as a preferred method for hydrogel synthesis. This "click" reaction involves the light-mediated reaction between a thiol-containing molecule and a molecule with a carbon-carbon double bond (an 'ene'), such as norbornene.[3] This process is rapid, efficient, and can be performed under mild, aqueous conditions, making it suitable for encapsulating sensitive biological molecules and cells.[4] Thiol-ene hydrogels offer superior homogeneity and higher functional group conversion compared to chain-growth polymerization methods. The properties of these hydrogels, such as stiffness, swelling, and degradation, can be precisely controlled by varying the molecular weight of the precursors, the degree of functionality, and the monomer concentration.

Applications

Thiol-PEG hydrogels are highly versatile and have been employed in numerous applications:

  • Drug and Therapeutic Delivery: The tunable mesh size and degradation characteristics of thiol-ene hydrogels allow for the controlled release of small molecule drugs, peptides, and large protein therapeutics. By incorporating enzymatically degradable peptide sequences into the crosslinker, hydrogels can be designed to release their cargo in response to specific cellular signals, such as inflammation.

  • Tissue Engineering: These hydrogels serve as excellent scaffolds for 3D cell culture and tissue regeneration. The bio-orthogonal nature of the thiol-ene chemistry allows for the incorporation of cell-adhesive ligands, such as RGD peptides, to promote cell attachment and spreading. They have been used in a variety of tissue engineering applications, including cartilage, bone, vascular, and neural regeneration.

  • 3D Cell Culture: The cytocompatibility of the thiol-ene reaction makes it ideal for encapsulating cells in a 3D environment that mimics the native extracellular matrix. This allows for the study of cell behavior, differentiation, and response to therapeutic agents in a more physiologically relevant context.

Experimental Protocols

Protocol 1: Synthesis of PEG-Norbornene (PEGNB)

This protocol describes the functionalization of a multi-arm PEG with norbornene groups, a common precursor for thiol-ene hydrogels. An alternative, more user-friendly method using carbic anhydride is also available.

Materials:

  • Multi-arm PEG (e.g., 4-arm or 8-arm PEG-OH)

  • 5-Norbornene-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Anhydrous sodium sulfate

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve 5-norbornene-2-carboxylic acid and DCC in DCM.

  • Stir the reaction for several hours at room temperature to form the O-acylisourea intermediate.

  • In a separate flask, dissolve the multi-arm PEG, DMAP, and pyridine in DCM.

  • Filter the intermediate solution to remove the dicyclohexylurea byproduct and add it to the PEG solution.

  • Allow the reaction to proceed overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Precipitate the functionalized PEG by adding the reaction mixture to a large volume of cold diethyl ether.

  • Wash the precipitate multiple times with cold ether.

  • Dry the product under vacuum.

  • Purify the PEGNB by dialysis against deionized water for 2-3 days, followed by lyophilization.

  • Characterize the degree of norbornene functionalization using ¹H NMR.

Protocol 2: Fabrication of Thiol-Ene Hydrogels

This protocol details the formation of a hydrogel via photopolymerization of PEGNB with a dithiol crosslinker.

Materials:

  • Synthesized PEG-Norbornene (PEGNB)

  • Dithiol crosslinker (e.g., Dithiothreitol (DTT), PEG-dithiol, or a bis-cysteine peptide)

  • Photoinitiator (e.g., LAP or Irgacure 2959)

  • Phosphate-buffered saline (PBS) or other desired buffer

  • UV light source (365 nm)

Procedure:

  • Prepare a prepolymer solution by dissolving PEGNB and the dithiol crosslinker in PBS. The stoichiometry of thiol to norbornene groups is typically 1:1.

  • Add the photoinitiator to the prepolymer solution at a desired concentration (e.g., 0.05-0.1% w/v).

  • Ensure the solution is thoroughly mixed.

  • Pipette the prepolymer solution into a mold of the desired shape and size.

  • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified duration (e.g., 2-10 minutes) to initiate crosslinking.

  • The hydrogel is now formed and can be swelled in PBS or cell culture medium before use.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio:

  • Record the initial weight of the hydrogel (W_initial).

  • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen hydrogel, gently blot to remove excess surface water, and record the swollen weight (W_swollen).

  • Calculate the swelling ratio as (W_swollen / W_initial).

B. Mechanical Testing (Compressive Modulus):

  • Perform unconfined compression testing on swollen hydrogel discs using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus can be calculated from the linear region of the stress-strain curve (typically 10-15% strain).

C. Thiol Conversion:

  • The degree of crosslinking can be assessed by quantifying the remaining free thiol groups using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)).

  • Prepare a standard curve with a known thiol-containing compound (e.g., cysteine).

  • Crush a hydrogel sample in a buffer solution and react it with Ellman's reagent.

  • Measure the absorbance at 412 nm and determine the concentration of free thiols from the standard curve.

  • Compare the amount of free thiols in the hydrogel to the initial amount in the prepolymer solution to calculate the conversion.

Data Presentation

The following tables summarize typical quantitative data for thiol-ene crosslinked PEG hydrogels. The exact values will depend on the specific experimental conditions.

Table 1: Mechanical and Swelling Properties of Thiol-Ene Hydrogels

PEGNB Concentration (wt%)CrosslinkerCompressive Modulus (kPa)Swelling Ratio
5DTT50 - 15020 - 30
10DTT200 - 40010 - 20
10PEG-dithiol150 - 35012 - 22
10MMP-sensitive peptide100 - 30015 - 25

Note: These are representative values. The modulus and swelling are influenced by the molecular weight of PEGNB and the crosslinker.

Table 2: Drug Release Kinetics from Thiol-Ene Hydrogels

Encapsulated MoleculeHydrogel FormulationRelease MechanismRelease Time
Dexamethasone10 wt% PEGNB + DTTDiffusion1 - 3 days
Bovine Serum Albumin (BSA)10 wt% PEGNB + DTTDiffusion5 - 10 days
Lysozyme10 wt% PEGNB + HNE-sensitive peptideEnzymatic Degradation1 - 7 days (HNE dependent)
TGF-β5 wt% PEGNB + MMP-sensitive peptideEnzymatic Degradation3 - 14 days (MMP dependent)

HNE: Human Neutrophil Elastase; MMP: Matrix Metalloproteinase; TGF-β: Transforming Growth Factor-beta.

Visualizations

Experimental Workflow for Hydrogel Fabrication

G cluster_synthesis Precursor Synthesis cluster_fabrication Hydrogel Fabrication cluster_characterization Characterization peg_oh Multi-arm PEG-OH peg_nb PEG-Norbornene (PEGNB) peg_oh->peg_nb Functionalization nb_acid Norbornene Acid nb_acid->peg_nb prepolymer Prepare Prepolymer Solution (PEGNB + Dithiol Crosslinker + Photoinitiator) peg_nb->prepolymer molding Pipette into Mold prepolymer->molding uv_exposure UV Exposure (365 nm) molding->uv_exposure hydrogel Crosslinked Hydrogel uv_exposure->hydrogel swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Testing hydrogel->mechanical drug_release Drug Release Profile hydrogel->drug_release

Caption: Workflow for the synthesis, fabrication, and characterization of Thiol-ene PEG hydrogels.

Cell Adhesion Signaling Pathway

G cluster_ecm Hydrogel Microenvironment cluster_cell Cell rgd RGD Peptide integrin Integrin Receptor rgd->integrin Binding fak FAK integrin->fak Activation src Src fak->src Recruitment & Activation downstream Downstream Signaling (Actin Cytoskeleton, Gene Expression) fak->downstream src->downstream

Caption: Simplified signaling cascade for cell adhesion to RGD-functionalized hydrogels.

References

Application Notes and Protocols: Thiol-PEG6-acid for Immobilizing Peptides on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective immobilization of peptides onto various surfaces using the heterobifunctional linker, Thiol-PEG6-acid. This linker is particularly valuable for creating bioactive surfaces for applications in drug discovery, diagnostics, and fundamental cell biology research. The inclusion of a polyethylene glycol (PEG) spacer enhances the accessibility of the immobilized peptide and minimizes non-specific binding.

Introduction

This compound is a versatile crosslinking reagent featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a 6-unit polyethylene glycol spacer.[1] The thiol group facilitates robust covalent attachment to noble metal surfaces, most notably gold, through a stable thiol-gold bond.[2] The terminal carboxylic acid provides a reactive handle for the covalent conjugation of peptides via their primary amine groups (e.g., the N-terminus or lysine side chains) through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system.[3][4][5] The PEG spacer serves to extend the peptide away from the surface, enhancing its conformational freedom and availability for interaction with target molecules, while also reducing non-specific protein adsorption.

Applications

The ability to create well-defined, bioactive surfaces by immobilizing peptides has a wide range of applications:

  • Drug Discovery: Presenting peptide-based drug candidates on surfaces to study their interactions with target proteins or cells.

  • Biosensor Development: Creating sensitive and specific biosensors by immobilizing peptide probes for the detection of biomarkers.

  • Cell Biology Research: Investigating cell adhesion, signaling, and differentiation by culturing cells on surfaces functionalized with specific peptide motifs, such as the RGD (Arginine-Glycine-Aspartic acid) sequence for studying integrin-mediated processes.

  • Biomaterial Engineering: Modifying the surface of implants and other biomaterials to improve their biocompatibility and promote specific cellular responses.

Quantitative Data on Peptide Immobilization

The efficiency of peptide immobilization and the resulting surface density are critical parameters that influence the performance of the functionalized surface. The following tables summarize representative quantitative data for peptide immobilization on gold surfaces using thiol-PEG linkers. While specific data for this compound is limited, the provided data for short-chain thiol-PEG linkers offers valuable insights.

Table 1: Influence of Thiol-PEG Linker Length on Peptide Surface Density

LinkerPeptideSurface Density (peptides/nm²)Measurement Technique
Thiol-PEG3-acidModel Peptide~0.8X-ray Photoelectron Spectroscopy (XPS)
This compoundRGD Peptide~0.5 - 1.5 (Estimated)Quartz Crystal Microbalance (QCM)
Thiol-PEG12-acidModel Peptide~0.4Fluorescence Quantification

Note: The data presented is compiled from multiple sources and serves as a general guide. Actual surface densities will vary depending on the specific peptide, surface material, and immobilization conditions.

Table 2: Representative Binding Efficiencies for Peptide Immobilization

SurfacePeptideImmobilization ChemistryBinding Efficiency (%)
Gold NanoparticlesCysteine-terminated peptideThiol-Au>90%
Carboxylated SurfaceLysine-containing peptideEDC/NHS70-85%
Gold SurfaceThiol-PEG6-RGDThiol-Au & EDC/NHS60-80%

Experimental Protocols

The following are detailed protocols for the immobilization of peptides on a gold surface using this compound.

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer, or sensor chip)

  • This compound

  • Anhydrous ethanol

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas stream

Procedure:

  • Surface Cleaning: Thoroughly clean the gold substrate by rinsing with anhydrous ethanol followed by ultrapure water. Dry the surface under a gentle stream of nitrogen gas. For more rigorous cleaning, plasma or piranha cleaning (with extreme caution) can be employed.

  • Linker Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • SAM Formation: Immerse the cleaned gold substrate in the this compound solution and incubate for at least 12-18 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered self-assembled monolayer.

  • Rinsing: After incubation, remove the substrate from the linker solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound linker molecules.

  • Drying: Dry the functionalized surface under a gentle stream of nitrogen gas. The surface is now ready for peptide conjugation.

Protocol 2: Peptide Immobilization via EDC/NHS Chemistry

Materials:

  • This compound functionalized gold substrate (from Protocol 1)

  • Peptide of interest (containing a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M ethanolamine or 100 mM glycine in PBS, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups: Immerse the this compound functionalized substrate in a solution containing both EDC and NHS in Activation Buffer. A common starting point is a final concentration of 50 mM EDC and 20 mM NHS. Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the surface carboxyl groups into more reactive NHS esters.

  • Rinsing: Briefly rinse the activated substrate with Activation Buffer and then Coupling Buffer to remove excess EDC and NHS.

  • Peptide Coupling: Immediately immerse the activated substrate in a solution of the peptide in Coupling Buffer. The optimal peptide concentration will need to be determined empirically but a starting range of 0.1-1 mg/mL is common. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: After peptide incubation, transfer the substrate to the Quenching Solution and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Washing: Wash the substrate thoroughly with PBST to remove non-covalently bound peptide and quenching reagents. Follow with a final rinse in ultrapure water.

  • Drying and Storage: Dry the peptide-immobilized surface under a gentle stream of nitrogen gas. Store the functionalized substrate under appropriate conditions (e.g., desiccated at 4°C) to maintain peptide integrity.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Peptide Conjugation A Clean Gold Substrate B Immerse in This compound Solution A->B C Incubate (12-18h) B->C D Rinse & Dry C->D E Activate with EDC/NHS D->E Functionalized Surface F Incubate with Peptide Solution E->F G Quench with Ethanolamine F->G H Wash & Dry G->H I I H->I Peptide-Immobilized Surface

Caption: Workflow for peptide immobilization using this compound.

Integrin Signaling Pathway

Immobilized RGD peptides are frequently used to study integrin-mediated cell adhesion and signaling. Upon binding to the RGD motif, integrins cluster and initiate a signaling cascade that involves the recruitment and activation of various intracellular proteins, leading to the formation of focal adhesions and regulation of cell behavior.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular RGD-Peptide RGD-Peptide Integrin Integrin RGD-Peptide->Integrin Binding & Clustering FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruitment & Autophosphorylation Talin Talin Integrin->Talin Src Src FAK->Src Activation Paxillin Paxillin FAK->Paxillin Recruitment Src->FAK Phosphorylation Vinculin Vinculin Paxillin->Vinculin Actin Cytoskeleton Actin Cytoskeleton Vinculin->Actin Cytoskeleton Talin->Vinculin Downstream Signaling Downstream Signaling Actin Cytoskeleton->Downstream Signaling Cell Spreading, Migration, Survival

References

Application Notes and Protocols for Thiol-PEG6-acid in Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiol-PEG6-acid as a bifunctional linker for the development of robust and sensitive biosensors. This document details the principles of its application, experimental protocols for surface functionalization and biomolecule immobilization, and expected performance characteristics.

Introduction to this compound in Biosensing

This compound is a hetero-bifunctional linker molecule that has gained significant attention in the field of biosensor development. Its structure, featuring a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a six-unit polyethylene glycol (PEG) spacer, offers a unique combination of properties that are highly advantageous for creating stable and functional biosensor surfaces.

The thiol group provides a strong and stable anchor to gold surfaces, a commonly used substrate in many biosensor platforms, including Surface Plasmon Resonance (SPR) and electrochemical sensors. This interaction forms a self-assembled monolayer (SAM), which is a well-organized and densely packed layer of molecules. The PEG spacer is hydrophilic and serves multiple crucial roles. It extends the carboxylic acid group away from the sensor surface, minimizing steric hindrance and improving the accessibility of the immobilized bioreceptors. Furthermore, the PEG layer is known for its ability to resist non-specific protein adsorption, which is critical for reducing background noise and enhancing the signal-to-noise ratio of the biosensor. The terminal carboxylic acid group provides a versatile handle for the covalent immobilization of a wide range of bioreceptor molecules, such as antibodies, enzymes, and nucleic acids, through standard amine coupling chemistry.

Key Applications

  • Electrochemical Biosensors: Used to create a stable and biocompatible interface for the immobilization of enzymes or antibodies on gold electrodes.

  • Surface Plasmon Resonance (SPR) Biosensors: Forms a well-defined SAM on gold sensor chips for the kinetic analysis of biomolecular interactions.

  • Gold Nanoparticle-Based Assays: Functionalizes gold nanoparticles for use in colorimetric or other nanoparticle-based detection methods.

Data Presentation

The performance of a biosensor functionalized with this compound can be characterized by several key parameters. The following tables provide an example of how to present such quantitative data. The specific values will vary depending on the specific application, bioreceptor, and analyte.

Table 1: Surface Functionalization and Immobilization Characterization

ParameterMethodTypical ValuePurpose
This compound Surface Coverage Quartz Crystal Microbalance (QCM)3.5 - 6.5 molecules/nm²To confirm the formation of a dense self-assembled monolayer.
Immobilized Bioreceptor Density Surface Plasmon Resonance (SPR)2000 - 5000 RU (Response Units)To quantify the amount of bioreceptor successfully coupled to the surface.
Surface Contact Angle Goniometry30° - 50°To verify the hydrophilic nature of the PEGylated surface.
Charge Transfer Resistance (Rct) Electrochemical Impedance Spectroscopy (EIS)Increase of 5-10 kΩ after SAM formationTo monitor the successful formation of the insulating SAM layer on an electrode.

Table 2: Biosensor Performance Metrics (Hypothetical Example for a Protein Biomarker)

ParameterMethodValueSignificance
Limit of Detection (LOD) SPR / EIS1 - 10 pg/mLThe lowest concentration of the analyte that can be reliably detected.
Linear Dynamic Range SPR / EIS10 pg/mL - 10 ng/mLThe concentration range over which the sensor response is proportional to the analyte concentration.
Sensitivity SPR / EISHighThe ability of the biosensor to produce a significant change in output signal for a small change in analyte concentration.
Selectivity SPR / EISHighThe ability to detect the target analyte in a complex sample matrix with minimal interference from other molecules.
Reproducibility SPR / EIS< 5% RSD (Relative Standard Deviation)The consistency of results for repeated measurements of the same sample.
Stability SPR / EIS> 90% of original signal after 30 days of storageThe ability of the biosensor to retain its performance characteristics over time.

Experimental Protocols

Protocol 1: Gold Surface Functionalization with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.

Materials:

  • Gold-coated substrate (e.g., SPR sensor chip, gold electrode)

  • This compound

  • Anhydrous Ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold substrate in Piranha solution for 1-2 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the cleaned and dried gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed, dark container to allow for the formation of a well-ordered SAM.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The substrate is now ready for bioreceptor immobilization.

Protocol 2: Bioreceptor Immobilization via Amine Coupling

This protocol details the covalent attachment of a protein bioreceptor (e.g., antibody, enzyme) to the carboxylated surface.

Materials:

  • This compound functionalized gold substrate

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Protein bioreceptor (e.g., antibody at 10-100 µg/mL in a suitable buffer)

  • Ethanolamine hydrochloride (blocking agent)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Blocking Buffer (e.g., 1 M Ethanolamine-HCl, pH 8.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.

    • Inject or flow the EDC/NHS solution over the functionalized surface for 5-10 minutes to activate the carboxyl groups, forming NHS esters.

  • Bioreceptor Immobilization:

    • Immediately inject or flow the protein bioreceptor solution over the activated surface.

    • Incubate for 15-60 minutes to allow for the covalent bond formation between the NHS esters and the primary amines on the bioreceptor.

  • Blocking of Unreacted Sites:

    • Inject or flow the blocking buffer (Ethanolamine-HCl) over the surface for 5-10 minutes to deactivate any remaining NHS esters and block non-specific binding sites.

  • Final Rinsing:

    • Rinse the surface thoroughly with the wash buffer to remove any unbound protein and reagents.

    • The biosensor is now ready for analyte detection.

Visualizations

Experimental_Workflow cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Bioreceptor Immobilization Gold_Substrate Bare Gold Substrate Clean_Gold Clean Gold Surface Gold_Substrate->Clean_Gold Piranha Etch Thiol_PEG_Acid_Solution This compound Solution (1 mM in EtOH) Functionalized_Surface This compound Functionalized Surface Thiol_PEG_Acid_Solution->Functionalized_Surface 18-24h Incubation Activated_Surface NHS-Ester Activated Surface Functionalized_Surface->Activated_Surface EDC/NHS Immobilized_Bioreceptor Bioreceptor Immobilized Surface Activated_Surface->Immobilized_Bioreceptor Bioreceptor (e.g., Antibody) Blocked_Surface Blocked Surface (Ready for Assay) Immobilized_Bioreceptor->Blocked_Surface Ethanolamine Signaling_Pathway cluster_surface Biosensor Surface Thiol_PEG_Acid Thiol-PEG6 -acid Bioreceptor Bioreceptor (e.g., Antibody) Thiol_PEG_Acid->Bioreceptor Covalent Bond Binding_Event Binding Event Bioreceptor->Binding_Event Analyte Target Analyte Analyte->Bioreceptor Specific Binding Signal_Transduction Signal Transduction Binding_Event->Signal_Transduction Detectable_Signal Detectable Signal Signal_Transduction->Detectable_Signal e.g., Change in Refractive Index (SPR) or Impedance (EIS)

Covalent Attachment of Molecules Using Thiol-PEG6-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG6-acid is a heterobifunctional linker widely utilized in bioconjugation and materials science.[1][2] Its structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a six-unit polyethylene glycol (PEG) spacer, offers versatile conjugation capabilities.[2] The thiol group facilitates covalent attachment to maleimide-functionalized molecules or metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2] The hydrophilic PEG chain enhances the solubility and stability of conjugates, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules.

These application notes provide detailed protocols for the covalent attachment of molecules using this compound, covering conjugation to amine-containing molecules, thiol-reactive substrates, and gold surfaces.

Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Bioconjugation: Covalently linking proteins, peptides, antibodies, or oligonucleotides to other molecules or surfaces. The thiol group can react with maleimides to form a stable thioether bond, while the carboxylic acid can be coupled to amines.

  • Drug Delivery: As a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems. The PEG spacer can improve the solubility and circulation half-life of the drug conjugate.

  • PROTAC Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

  • Surface Modification: Functionalizing surfaces of materials such as gold nanoparticles, quantum dots, and self-assembled monolayers. This can be used to create biocompatible coatings, prevent non-specific protein adsorption, and attach targeting ligands.

  • Diagnostics: Improving the performance and specificity of biosensors and diagnostic assays by linking capture probes to sensor surfaces.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a molecule containing a primary amine.

Workflow for Amine Conjugation:

G cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching & Purification A This compound B Add EDC and NHS in MES Buffer (pH 4.5-6.0) A->B C Incubate for 15-30 min at Room Temperature B->C D NHS-activated This compound C->D F Add to activated PEG in PBS or Borate Buffer (pH 7.2-8.0) D->F E Amine-containing Molecule E->F G Incubate for 2 hours to overnight at Room Temperature H Thiol-PEG6-Molecule Conjugate G->H I Add Quenching Reagent (e.g., Tris, Hydroxylamine) H->I J Purify by Dialysis, SEC, or HPLC I->J K Purified Conjugate J->K

Caption: Workflow for EDC/NHS mediated amine conjugation.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM Borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column, HPLC)

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) if they are not readily soluble in the aqueous buffer.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution. The activation reaction is most efficient at pH 4.5-7.2.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule solution. The reaction of the NHS-ester with the primary amine is most efficient at pH 7-8.

    • The molar ratio of activated this compound to the amine-containing molecule should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the PEG linker is common.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The choice of purification method will depend on the properties of the conjugate.

Quantitative Data Summary: EDC/NHS Coupling

ParameterTypical Range/ValueNotes
Molar Ratio (EDC:NHS:Acid) 2:5:1 to 10:10:1Higher ratios can improve activation efficiency but may require more extensive purification.
Activation pH 4.5 - 6.0Optimal for EDC/NHS chemistry to minimize hydrolysis.
Conjugation pH 7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Reaction Time (Activation) 15 - 30 minutesLonger times can lead to hydrolysis of the NHS ester.
Reaction Time (Conjugation) 2 hours - overnightLonger times can increase conjugation yield.
Conjugation Efficiency Variable (50-90%)Highly dependent on the specific molecules being conjugated and reaction conditions.
Protocol 2: Conjugation of this compound to a Maleimide-Functionalized Molecule

This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule to form a stable thioether bond.

Workflow for Thiol-Maleimide Conjugation:

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Quenching & Purification A This compound in degassed buffer C Mix reactants (pH 6.5-7.5) A->C B Maleimide-functionalized Molecule in degassed buffer B->C D Incubate for 1-2 hours at Room Temperature C->D E Thioether-linked Conjugate D->E F Add Quenching Reagent (e.g., L-cysteine) E->F G Purify by Dialysis, SEC, or HPLC F->G H Purified Conjugate G->H

Caption: Workflow for thiol-maleimide conjugation.

Materials:

  • This compound

  • Maleimide-functionalized molecule

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA. The buffer should be degassed to prevent oxidation of the thiol group.

  • Quenching Reagent: L-cysteine or N-acetylcysteine solution.

  • Purification system (e.g., dialysis, SEC, HPLC).

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and the maleimide-functionalized molecule in separate vials containing degassed Conjugation Buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-functionalized molecule solution.

    • A slight molar excess (1.1 to 1.5-fold) of the thiol-containing molecule is often used to ensure complete reaction of the maleimide.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as L-cysteine, in excess to react with any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using an appropriate method such as dialysis, SEC, or HPLC to remove unreacted starting materials and the quenching reagent.

Quantitative Data Summary: Thiol-Maleimide Conjugation

ParameterTypical Range/ValueNotes
Molar Ratio (Thiol:Maleimide) 1.1:1 to 1.5:1A slight excess of thiol is recommended.
Conjugation pH 6.5 - 7.5The reaction is faster at higher pH, but maleimide hydrolysis also increases.
Reaction Time 1 - 2 hoursGenerally a rapid reaction.
Stability of Thioether Bond Generally stable, but can undergo retro-Michael reaction, especially in the presence of other thiols. Half-life can range from a day to several weeks depending on the local environment.
Conjugation Efficiency >90%Typically a very efficient reaction under optimal conditions.
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the attachment of this compound to the surface of gold nanoparticles through the formation of a gold-thiol bond.

Workflow for AuNP Functionalization:

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification A Aqueous solution of Gold Nanoparticles C Mix AuNPs and This compound A->C B This compound solution B->C D Incubate for 12-24 hours at Room Temperature C->D E PEGylated Gold Nanoparticles D->E F Centrifuge to pellet AuNPs E->F G Remove supernatant and resuspend in buffer F->G H Repeat wash steps G->H I Purified PEGylated AuNPs H->I

Caption: Workflow for gold nanoparticle functionalization.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution.

  • This compound.

  • Deionized (DI) water or a buffer of choice (e.g., PBS).

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DI water or the desired buffer.

  • Functionalization of AuNPs:

    • Add the this compound solution to the AuNP solution. An excess of the this compound is typically used to ensure complete surface coverage.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing unreacted this compound.

    • Resuspend the nanoparticle pellet in fresh DI water or buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.

Quantitative Data Summary: AuNP Functionalization

ParameterTypical Range/ValueNotes
Molar Ratio (Thiol-PEG:AuNP) >3 x 10^4 HS-PEGs/GNPA large excess is used to drive the reaction to completion.
Reaction Time 12 - 24 hoursAllows for complete ligand exchange on the nanoparticle surface.
Grafting Density on AuNPs 3.5 - 6.3 molecules/nm²Can be quantified by techniques such as NMR or TGA.
Stability PEG-SH modified AuNPs show high colloidal stability in various buffers and salt concentrations.The Au-S bond is strong and stable.

Conclusion

This compound is a versatile and powerful tool for the covalent attachment of molecules in a wide range of applications, from fundamental research to drug development. The protocols provided herein offer a starting point for researchers to develop their own specific conjugation strategies. Optimization of reaction conditions, including stoichiometry, pH, and reaction time, is crucial for achieving high yields of purified, functional conjugates. The quantitative data summarized in the tables can serve as a guide for this optimization process. Careful consideration of the stability of the resulting linkages is also essential, particularly for in vivo applications.

References

Application Notes and Protocols for Thiol-PEG6-acid in Stable Bioconjugate Creation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thiol-PEG6-acid, a heterobifunctional linker, and its application in creating stable bioconjugates. This document offers detailed experimental protocols, data on bioconjugate stability, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a 6-unit polyethylene glycol (PEG) spacer. This unique structure allows for the covalent and stable conjugation of a wide range of molecules, making it an invaluable tool in drug delivery, diagnostics, and proteomics.

The thiol group offers a reactive handle for conjugation to maleimide-functionalized molecules, cysteine residues on proteins, or for anchoring to gold surfaces. The carboxylic acid can be activated to form stable amide bonds with primary amines, commonly found in proteins, peptides, and other biomolecules. The hydrophilic PEG linker enhances the solubility and stability of the resulting bioconjugate and can reduce non-specific binding and immunogenicity.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₅H₃₀O₈S
Molecular Weight 370.46 g/mol
CAS Number 1347750-77-9
Functional Groups Thiol (-SH), Carboxylic Acid (-COOH)
Solubility Soluble in water and most organic solvents

Applications of this compound

The bifunctional nature of this compound lends itself to a variety of applications in bioconjugation:

  • Drug Delivery: Linking therapeutic agents to targeting moieties such as antibodies or peptides to create targeted drug delivery systems. The PEG linker can improve the pharmacokinetic profile of the drug.

  • PROTAC® Development: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a Proteolysis-Targeting Chimera (PROTAC), facilitating targeted protein degradation.

  • Nanoparticle Functionalization: Modifying the surface of gold nanoparticles or quantum dots to enhance their stability and for subsequent conjugation of biomolecules.

  • Peptide and Protein Modification: Creating well-defined peptide-protein conjugates for various research applications, including immunoassays and proteomics.

Stability of this compound Bioconjugates

The stability of the linkage formed is a critical factor in the design of bioconjugates. The this compound linker can form two primary types of covalent bonds: a thioether bond (from thiol-maleimide reaction) and an amide bond (from the carboxylic acid-amine reaction).

Thioether Bond Stability (Thiol-Maleimide Conjugation):

The succinimidyl thioether linkage formed from the reaction of a thiol with a maleimide can be susceptible to a retro-Michael reaction, leading to deconjugation. The stability of this linkage is influenced by pH and the presence of other thiols.

ConditionHalf-life (t½) of Thioether LinkageStability Consideration
Physiological pH (~7.4)Hours to DaysThe linkage can undergo slow degradation.
Acidic pH (< 6)More StableThe retro-Michael reaction is slower at lower pH.
Basic pH (> 8)Less StableThe retro-Michael reaction is accelerated at higher pH.
Presence of excess thiols (e.g., glutathione)Reduced StabilityThiol exchange can lead to cleavage of the conjugate.

Amide Bond Stability (Carboxylic Acid-Amine Conjugation):

Amide bonds are generally very stable under physiological conditions, making them a preferred linkage for creating long-lasting bioconjugates.

ConditionStability of Amide Bond
Physiological pH (~7.4)Highly Stable
Wide pH range (3-10)Generally Stable
Presence of proteasesSusceptible to cleavage if part of a recognition site

Experimental Protocols

Here we provide detailed protocols for common applications of this compound.

Protocol 1: Conjugation of a Peptide to a Carrier Protein (e.g., KLH)

This protocol describes the two-step conjugation of a cysteine-containing peptide to Keyhole Limpet Hemocyanin (KLH) using this compound and a maleimide-activated carrier protein.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Maleimide-activated KLH

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 100 mM each.

  • Add a 1.5-fold molar excess of EDC and NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid group.

Step 2: Conjugation of Activated this compound to the Peptide

  • Dissolve the cysteine-containing peptide in PBS (pH 7.2).

  • Add the activated this compound solution to the peptide solution in a 10 to 20-fold molar excess.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Remove excess unreacted linker using a desalting column equilibrated with PBS.

Step 3: Conjugation to Maleimide-Activated KLH

  • Combine the peptide-PEG-thiol conjugate with maleimide-activated KLH in a 1.5 to 2-fold molar excess of the peptide conjugate.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding 2-mercaptoethanol to a final concentration of 10 mM to cap any unreacted maleimide groups.

  • Purify the final KLH-peptide conjugate using a desalting column or dialysis to remove unreacted peptide and quenching agent.

Workflow for Peptide-KLH Conjugation

G cluster_0 Step 1: Activation cluster_1 Step 2: Peptide Conjugation cluster_2 Step 3: Carrier Protein Conjugation Thiol_PEG_Acid This compound Activated_Linker NHS-activated This compound Thiol_PEG_Acid->Activated_Linker Activate -COOH EDC_NHS EDC/NHS EDC_NHS->Activated_Linker Peptide_PEG Peptide-PEG-SH Activated_Linker->Peptide_PEG Peptide Cysteine-Peptide Peptide->Peptide_PEG React with amine Final_Conjugate KLH-Peptide Conjugate Peptide_PEG->Final_Conjugate KLH Maleimide-activated KLH KLH->Final_Conjugate React with thiol G cluster_0 Option A: Amine-reactive first cluster_1 Option B: Thiol-reactive first Ligand_A_Amine Ligand A (-NH2) Intermediate_A Ligand A-PEG-SH Ligand_A_Amine->Intermediate_A EDC/NHS Thiol_PEG_Acid_A This compound Thiol_PEG_Acid_A->Intermediate_A Final_PROTAC Final PROTAC (Ligand A-PEG-Ligand B) Intermediate_A->Final_PROTAC React with Ligand B (-Maleimide) Ligand_B_Mal Ligand B (-Maleimide) Intermediate_B Ligand B-PEG-COOH Ligand_B_Mal->Intermediate_B Thiol_PEG_Acid_B This compound Thiol_PEG_Acid_B->Intermediate_B Intermediate_B->Final_PROTAC React with Ligand A (-NH2) via EDC/NHS G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Gene Expression NP Targeted Nanoparticle NP->EGFR Binds to receptor Drug_Release Drug Release NP->Drug_Release Internalization Drug_Release->Ras Inhibition Drug_Release->Raf Inhibition Drug_Release->MEK Inhibition Drug_Release->ERK Inhibition

Troubleshooting & Optimization

Troubleshooting low efficiency in Thiol-PEG6-acid surface functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficiency in Thiol-PEG6-acid surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low efficiency in this compound surface functionalization?

A1: Low functionalization efficiency can stem from several factors:

  • Sub-optimal Reaction Conditions: Incorrect pH, temperature, or the use of inappropriate buffers can hinder the reaction.

  • Reagent Quality: The this compound reagent is sensitive to oxidation and moisture. Degradation of the thiol group will significantly reduce its ability to bind to the surface.

  • Surface Contamination or Passivation: The target surface (e.g., gold) may be contaminated or have an oxide layer that prevents the thiol group from binding effectively.

  • Competitive Adsorption: The presence of other thiol-containing molecules or contaminants in the reaction solution can compete for binding sites on the surface.[1]

  • Steric Hindrance: For larger PEG molecules, steric repulsion between adjacent polymer chains can lead to a lower packing density on the surface.[1]

Q2: How can I improve the surface coverage of my this compound?

A2: To enhance surface coverage:

  • Optimize Reagent Concentration: The ratio of the this compound to the surface area is critical. It's recommended to optimize this ratio for your specific application.[2]

  • Control Reaction Time: Allow for sufficient incubation time for the self-assembled monolayer (SAM) to form. Overnight incubation at room temperature is a common starting point.[3]

  • Ensure Proper pH: The reaction should be performed in a buffer with a pH between 7 and 9.[4] Do not use buffers containing primary amines like Tris, as they can compete with the reaction.

  • Pre-treat the Surface: Ensure the substrate is clean and free of contaminants. For gold surfaces, this may involve cleaning with piranha solution or plasma treatment.

Q3: My functionalized nanoparticles are aggregating. What could be the cause?

A3: Nanoparticle aggregation after functionalization is often a sign of incomplete or insufficient PEGylation. A dense layer of PEG is necessary to provide steric repulsion and prevent aggregation, especially in solutions with high ionic strength. Review your functionalization protocol, paying close attention to reagent concentration, reaction time, and reagent quality.

Q4: How should I properly store and handle this compound reagents?

A4: Thiol-PEG reagents are often low-melting solids or liquids that can be difficult to handle and are susceptible to degradation.

  • Storage: Upon receipt, store the reagent at -20°C and desiccated.

  • Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation. To minimize air exposure, it is best to work under an inert gas like argon or nitrogen.

  • Stock Solutions: Prepare a stock solution by dissolving the reagent in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Store unused stock solution at -20°C under an inert atmosphere.

Q5: The subsequent EDC/NHS coupling step is inefficient. Is this related to the initial PEG functionalization?

A5: Yes, inefficient EDC/NHS chemistry is often a direct consequence of low this compound surface density. The number of available carboxylic acid groups for activation and subsequent coupling is dependent on the success of the initial functionalization step. Improving the surface coverage of the PEG linker will provide more functional groups for the EDC/NHS reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Surface Functionalization Efficiency Degraded this compound reagentPrepare a fresh stock solution from a new vial of the reagent. Ensure proper storage and handling to prevent oxidation and moisture exposure.
Contaminated or passivated surfaceThoroughly clean the substrate before functionalization. For gold surfaces, consider treatments like oxygen plasma or piranha solution cleaning.
Sub-optimal reaction bufferUse a non-amine-containing buffer such as PBS (phosphate-buffered saline) or borate buffer, with a pH between 7 and 9. Avoid buffers like Tris.
Insufficient reaction time or temperatureIncubate the substrate with the this compound solution for an adequate duration, typically several hours to overnight at room temperature.
Inconsistent Results Between Experiments Variability in reagent preparationPrepare a larger batch of the stock solution to be used across multiple experiments to ensure consistency.
Changes in environmental conditionsControl for temperature and humidity during the experiment, as these can affect reagent stability and reaction kinetics.
Poor Stability of the Functionalized Surface Oxidation of the thiol-gold bondBe aware that Thiol-PEG SAMs on gold can degrade over time, especially when exposed to air. For applications requiring long-term stability, consider alternative surface chemistries.
High Non-Specific Binding Incomplete or disordered monolayerOptimize the this compound concentration and incubation time to form a densely packed, well-ordered monolayer. This will minimize exposed surface areas that can lead to non-specific adsorption.

Experimental Protocols

Standard Protocol for this compound Functionalization of a Gold Surface
  • Reagent Preparation:

    • Allow the this compound vial to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO or DMF.

    • From the stock solution, prepare the desired working concentration in an appropriate buffer (e.g., PBS, pH 7.4).

  • Surface Preparation:

    • Clean the gold substrate using a suitable method (e.g., rinsing with ethanol and water, followed by oxygen plasma treatment).

  • Functionalization Reaction:

    • Immerse the cleaned gold substrate in the this compound solution.

    • Incubate for at least 2 hours at room temperature, or overnight for optimal monolayer formation.

  • Washing:

    • After incubation, thoroughly rinse the surface with the reaction buffer to remove any unbound this compound.

    • Follow with a rinse using deionized water and dry under a stream of nitrogen.

Protocol for Subsequent EDC/NHS Amine Coupling
  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Immerse the this compound functionalized surface in the EDC/NHS solution and react for 15-30 minutes at room temperature.

  • Washing:

    • Rinse the surface with the activation buffer to remove excess EDC and NHS.

  • Coupling of Amine-Containing Molecule:

    • Immediately add the amine-containing molecule (dissolved in a suitable buffer like PBS, pH 7.4) to the activated surface.

    • React for 2 hours at room temperature.

  • Quenching:

    • Quench the reaction by adding a solution of hydroxylamine or another amine-containing buffer to deactivate any remaining NHS esters.

Visual Guides

G cluster_prep Preparation cluster_func Functionalization cluster_coupling Optional: EDC/NHS Coupling reagent_prep Prepare this compound Stock Solution (DMSO/DMF) working_sol Dilute to Working Concentration in Buffer (pH 7-9) reagent_prep->working_sol incubation Incubate Surface with This compound Solution (2h - Overnight) surface_prep Clean and Prepare Target Surface (e.g., Gold) washing_1 Rinse with Buffer to Remove Excess Reagent incubation->washing_1 drying Dry Surface (e.g., Nitrogen Stream) washing_1->drying activation Activate Carboxyl Groups with EDC/NHS (pH 6.0) drying->activation washing_2 Rinse with Activation Buffer activation->washing_2 amine_coupling Incubate with Amine-Containing Molecule washing_2->amine_coupling quenching Quench Reaction amine_coupling->quenching

Caption: Experimental workflow for this compound surface functionalization.

G cluster_reagent Reagent Issues cluster_surface Surface Issues cluster_conditions Reaction Condition Issues start Low Functionalization Efficiency Observed reagent_quality Is the this compound reagent old or improperly stored? start->reagent_quality reagent_sol Prepare fresh stock solution. Store at -20°C, desiccated, and under inert gas. reagent_quality->reagent_sol Yes surface_clean Is the surface clean and activated? reagent_quality->surface_clean No end_node Re-evaluate Efficiency reagent_sol->end_node surface_sol Implement a rigorous cleaning protocol (e.g., plasma, piranha). surface_clean->surface_sol No buffer_check Are you using an appropriate buffer and pH? surface_clean->buffer_check Yes surface_sol->end_node buffer_sol Use non-amine buffer (PBS, Borate) at pH 7-9. buffer_check->buffer_sol No time_check Is incubation time sufficient? buffer_check->time_check Yes buffer_sol->end_node time_sol Increase incubation time (e.g., overnight). time_check->time_sol No time_check->end_node Yes time_sol->end_node

Caption: Troubleshooting flowchart for low functionalization efficiency.

G cluster_reactants Reactants cluster_product Product gold_surface Gold Surface reaction + gold_surface->reaction thiol_peg HS-PEG-COOH thiol_peg->reaction functionalized_surface Au-S-PEG-COOH (Functionalized Surface) reaction->functionalized_surface Self-Assembly

Caption: Chemical reaction pathway for Thiol-PEG-acid on a gold surface.

References

Technical Support Center: Optimizing Thiol-PEG6-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG6-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your conjugation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Disclaimer: The information provided is for research use only. All protocols are general guidelines and may require optimization for your specific molecules and applications.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound reaction?

A this compound is a heterobifunctional linker. It contains a thiol (-SH) group on one end and a carboxylic acid (-COOH) group on the other, separated by a 6-unit polyethylene glycol (PEG) spacer.[1] This linker allows for the conjugation of two different molecules. The reaction strategy depends on which functional group you are targeting on your molecule of interest.

  • Thiol-reactive chemistry: The thiol group can react with maleimides, haloacetamides, or form disulfide bonds.[2]

  • Acid-reactive chemistry: The carboxylic acid can be activated (e.g., using EDC/NHS) to react with primary amines (-NH2) to form a stable amide bond.[3][4]

Q2: What is the optimal pH for reacting the thiol group of the PEG linker with a maleimide?

The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[5]

  • Below pH 6.5: The reaction rate slows down because the thiol group is predominantly in its protonated form (-SH) rather than the more reactive thiolate anion form (-S⁻).

  • Above pH 7.5: Side reactions become more prevalent. The maleimide group itself becomes susceptible to hydrolysis (ring-opening), rendering it inactive. Additionally, the maleimide can start to react with amine groups (like those on lysine residues), reducing the specificity of the conjugation. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q3: What is the optimal pH for reacting the carboxylic acid group of the PEG linker with an amine?

The optimal pH for activating a carboxylic acid with EDC and NHS to react with a primary amine is typically between 7.2 and 8.5 . A common practice is to perform the EDC/NHS activation at a lower pH (e.g., 6.0) and then increase the pH for the reaction with the amine.

  • Below pH 7.2: The primary amine on the target molecule is likely to be protonated (-NH3+), making it a poor nucleophile and hindering the reaction.

  • Above pH 8.5: The NHS ester becomes highly unstable and hydrolyzes rapidly, which significantly reduces the conjugation efficiency.

Q4: My thiol-containing molecule has disulfide bonds. What should I do?

Disulfide bonds are unreactive with maleimides and must be reduced to free thiols before the conjugation reaction.

  • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent. It is effective over a wide pH range, stable, and does not contain a thiol group itself, meaning it does not need to be removed before adding your maleimide reagent.

  • DTT (dithiothreitol): DTT is also a strong reducing agent, but it contains thiol groups. Therefore, any excess DTT must be removed (e.g., via a desalting column) before adding the maleimide reagent to prevent it from competing with your target molecule.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Q: I see very little or no formation of my desired conjugate. What could be the cause?

This is a common issue that can stem from several factors related to pH, reagent stability, or the state of your starting materials.

Potential Cause Explanation & Solution
Suboptimal pH The pH of your reaction buffer is critical. For thiol-maleimide reactions, ensure the pH is between 6.5 and 7.5. For amine-acid reactions (post-EDC/NHS activation), the pH should be between 7.2 and 8.5. Verify the pH of your buffer immediately before starting the reaction.
Maleimide Hydrolysis Maleimide groups are unstable in aqueous solutions, especially at pH values above 7.5. Solution: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.
NHS-Ester Hydrolysis Activated NHS esters are highly susceptible to hydrolysis, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6 (4°C). Solution: Use the activated this compound immediately. Do not store it in aqueous buffers.
Thiol Oxidation Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. This is often catalyzed by dissolved oxygen or metal ions. Solution: Degas your buffers before use. Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.
Inactive Reagents The this compound or your target molecule may have degraded. Solution: Use fresh reagents. Store PEG reagents at -20°C and protect them from moisture. Allow vials to warm to room temperature before opening to prevent condensation.
Incorrect Stoichiometry The molar ratio of the reactants can significantly impact efficiency. Solution: For protein labeling, a 10-20 fold molar excess of the maleimide-PEG reagent is a common starting point. However, this should be optimized for your specific application.
Problem 2: Poor Selectivity and Side Products

Q: My analysis (e.g., HPLC, SDS-PAGE) shows multiple unexpected products. What is happening?

Poor selectivity is often a consequence of running the reaction outside the optimal pH range.

Side Reaction Cause & Prevention
Reaction with Amines At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues on a protein) in addition to thiols. Prevention: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols.
Thiazine Rearrangement If conjugating to a peptide with an N-terminal cysteine, the initial conjugate can rearrange to a stable thiazine structure, especially at neutral to high pH. This side reaction is accelerated at higher pH. Prevention: If possible, avoid using peptides with N-terminal cysteines. If unavoidable, perform the conjugation at a lower pH (e.g., pH 5-6) to suppress the rearrangement.
Retro-Michael Reaction The thioether bond formed between a thiol and a maleimide can be reversible (retro-Michael reaction), leading to the transfer of the PEG linker to other free thiols in the solution (e.g., serum albumin). Prevention: After the conjugation is complete, the remaining maleimide can be quenched or the conjugate can be treated to hydrolyze the thiosuccinimide ring, which stabilizes the linkage.

Data Summary Tables

Table 1: pH Effects on Thiol-Maleimide Reaction

pH RangeReaction RateKey Considerations
< 6.5SlowThiol is mostly protonated (-SH) and less reactive.
6.5 - 7.5 Optimal Excellent selectivity for thiols over amines.
> 7.5FastIncreased rate of maleimide hydrolysis; loss of selectivity due to reaction with amines.

Table 2: pH Effects on Amine Reaction with NHS-Activated Acid

pH RangeReaction RateKey Considerations
< 7.0Very SlowAmine is protonated (-NH3+) and not nucleophilic.
7.2 - 8.5 Optimal Good balance between amine reactivity and NHS-ester stability.
> 8.5FastRapid hydrolysis of the NHS-ester competes with the desired reaction, lowering the yield.

Experimental Protocols & Visual Guides

Protocol 1: pH Scouting for Optimal Thiol-Maleimide Conjugation

This protocol helps determine the optimal pH for your specific thiol-containing molecule and maleimide-PEG-acid.

  • Prepare Buffers: Prepare a series of reaction buffers (e.g., 100 mM phosphate) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Degas all buffers thoroughly.

  • Prepare Reactants:

    • Dissolve your thiol-containing molecule in each of the prepared buffers to the desired final concentration. If necessary, reduce any disulfide bonds with TCEP first.

    • Just before use, dissolve the maleimide-functionalized this compound in anhydrous DMSO to create a concentrated stock solution.

  • Set Up Reactions: Set up parallel reactions in small volumes (e.g., 100 µL). For each pH value, add the maleimide-PEG stock solution to the solution of your thiol-containing molecule. Use a consistent molar excess (e.g., 10x).

  • Incubate: Incubate all reactions at room temperature for 1-2 hours or at 4°C overnight.

  • Quench (Optional): Stop the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to consume excess maleimide.

  • Analyze: Analyze the outcome of each reaction using an appropriate method (e.g., HPLC, LC-MS, or SDS-PAGE) to determine the pH that resulted in the highest yield of the desired conjugate with the fewest side products.

Visual Guides (Graphviz DOT)

Below are diagrams illustrating key workflows and chemical principles.

G cluster_0 pH Optimization Workflow prep_buffers Prepare Buffers (pH 6.0 - 8.0) run_rxns Run Parallel Reactions at each pH prep_buffers->run_rxns prep_thiol Prepare Thiol Molecule (Reduce if needed) prep_thiol->run_rxns prep_mal Prepare Maleimide-PEG (Fresh in DMSO) prep_mal->run_rxns incubate Incubate (RT or 4°C) run_rxns->incubate analyze Analyze Results (HPLC / SDS-PAGE) incubate->analyze optimal_ph Determine Optimal pH analyze->optimal_ph

Caption: Workflow for experimental pH optimization (scouting).

G cluster_1 Thiol-Maleimide Reaction Pathways vs. pH cluster_low_ph Low pH (<6.5) cluster_optimal_ph Optimal pH (6.5-7.5) cluster_high_ph High pH (>7.5) thiol Thiol (-SH) thiolate Thiolate (-S⁻) REACTIVE thiol->thiolate pH increases low_product Slow Reaction thiol->low_product + Maleimide good_product Stable Thioether (Desired Product) thiolate->good_product + Maleimide maleimide Maleimide hydrolysis Maleimide Hydrolysis (Inactive) maleimide->hydrolysis OH⁻ amine_reaction Amine Reaction (Side Product) maleimide->amine_reaction + R-NH₂

Caption: Influence of pH on thiol reactivity and maleimide stability.

G cluster_2 Troubleshooting Low Yield start Low Yield? check_ph Is pH optimal? (6.5-7.5) start->check_ph check_reagents Reagents Fresh? check_ph->check_reagents Yes sol_ph Adjust Buffer pH check_ph->sol_ph No check_thiol Thiols Reduced? (No Disulfides) check_reagents->check_thiol Yes sol_reagents Use Fresh Reagents check_reagents->sol_reagents No check_excess Sufficient Molar Excess of PEG? check_thiol->check_excess Yes sol_thiol Add TCEP Pre-reaction check_thiol->sol_thiol No sol_excess Optimize Molar Ratio check_excess->sol_excess No success Yield Improved check_excess->success Yes sol_ph->success sol_reagents->success sol_thiol->success sol_excess->success

Caption: A logical flowchart for troubleshooting low conjugation yield.

References

Preventing aggregation of nanoparticles during Thiol-PEG6-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the aggregation of nanoparticles during Thiol-PEG6-acid conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation process in a question-and-answer format.

Question: Why are my nanoparticles aggregating immediately after adding the this compound?

Answer: Immediate aggregation upon the addition of the PEG reagent is often due to one or more of the following factors:

  • Incorrect pH: The pH of the nanoparticle solution is critical for stability. For many types of nanoparticles, a specific pH range is required to maintain surface charge and prevent aggregation. The addition of an acidic PEG solution can drastically alter the pH, leading to instability.[1] It is crucial to adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the PEGylation reaction before adding the PEG reagent.[1]

  • High Ionic Strength: The presence of excess salts in the nanoparticle or PEG solution can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and causing them to aggregate.[1] This is particularly relevant for nanoparticles stabilized by charge.

  • Inadequate Mixing: Rapid, localized high concentrations of the PEG reagent can lead to uneven surface coverage and aggregation. Slow, dropwise addition of a dilute PEG solution with gentle stirring is recommended to ensure uniform coating.[2]

Question: My nanoparticles look stable during the reaction, but they aggregate after purification. What could be the cause?

Answer: Aggregation after the reaction and during purification steps often points to incomplete or insufficient PEGylation:

  • Incomplete Reaction: The reaction time, temperature, or reactant concentrations may not be optimal, leading to insufficient surface coverage with PEG chains. This leaves exposed nanoparticle surfaces that can interact and aggregate, especially during purification steps like centrifugation where particles are forced into close proximity.[1]

  • Inadequate PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide enough steric hindrance to prevent aggregation, particularly in high ionic strength buffers.

  • Inappropriate Storage Buffer: After purification, resuspending the PEGylated nanoparticles in a buffer with a pH or ionic strength that is not optimized for their stability can lead to aggregation. A buffer with low ionic strength is typically preferable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to gold nanoparticles?

A1: For the conjugation of thiol-containing molecules to gold nanoparticles, a slightly alkaline pH is generally preferred. A pH around 8 has been shown to be optimal for the binding of cysteine-containing peptides to gold nanoparticles, a principle that can be extended to other aminothiols. At this pH, the thiol group is sufficiently deprotonated to form a strong bond with the gold surface. However, the optimal pH can vary depending on the specific nanoparticle type and its stabilizing agent. It is recommended to perform small-scale experiments to determine the optimal pH for your system.

Q2: How does the molecular weight of PEG affect nanoparticle stability?

A2: The molecular weight (MW) of the polyethylene glycol (PEG) chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization. Increasing the PEG MW creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions with other nanoparticles. However, very long PEG chains can sometimes lead to bridging flocculation if the concentration is not optimized.

Q3: What role does salt concentration play in nanoparticle stability during conjugation?

A3: High salt concentrations can be detrimental to the stability of charge-stabilized nanoparticles by screening the surface charges, which reduces electrostatic repulsion and promotes aggregation. It is generally advisable to use low ionic strength buffers during the conjugation reaction and for the storage of PEGylated nanoparticles. Stable nanoparticle suspensions are often formed in salt concentrations below 50 mM, while higher concentrations can cause irreversible aggregation.

Q4: How can I confirm that the PEGylation was successful?

A4: Several techniques can be used to confirm successful PEGylation:

  • Dynamic Light Scattering (DLS): A successful PEGylation should result in an increase in the hydrodynamic diameter of the nanoparticles. The polydispersity index (PDI) should remain low, indicating a stable and monodisperse sample.

  • Zeta Potential Measurement: PEGylation can alter the surface charge of the nanoparticles. For negatively charged nanoparticles, a successful conjugation with a neutral or negatively charged PEG will likely result in a less negative zeta potential.

  • UV-Vis Spectroscopy: A shift in the surface plasmon resonance peak can indicate a change in the nanoparticle's surface environment, suggesting successful PEGylation. Aggregation is often indicated by a significant red-shift and broadening of the peak.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the nanoparticles and confirm the absence of large aggregates.

Data Presentation

Table 1: Influence of pH on Gold Nanoparticle Stability (Illustrative Data)

pHHydrodynamic Diameter (nm)Zeta Potential (mV)Observation
4.0> 500-5.2Significant aggregation
6.080-15.8Some aggregation
7.545-25.3Stable
8.542-28.1Stable
10.065-35.6Stable, but potential for ligand degradation

Note: These are representative values. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of NaCl Concentration on Nanoparticle Aggregation

NaCl Concentration (mM)Observation
< 50Stable nanoparticle suspension
> 50Colloidal instability and irreversible aggregation

Experimental Protocols

Protocol 1: this compound Conjugation to Gold Nanoparticles

This protocol provides a general procedure for the conjugation of this compound to citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm)

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate buffer (10 mM, pH 7.4)

  • Ultrapure water

Procedure:

  • Prepare PEG Solution: Prepare a fresh solution of this compound in ultrapure water (e.g., 1 mg/mL).

  • Adjust pH of AuNP Solution: While gently stirring the AuNP solution, slowly add 0.1 M NaOH to adjust the pH to approximately 8.0. Monitor the pH carefully using a calibrated pH meter.

  • Add PEG Solution: Add the this compound solution to the pH-adjusted AuNP solution dropwise under continuous gentle stirring. The optimal molar ratio of PEG to AuNPs should be determined empirically.

  • Incubate: Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left overnight.

  • Purification:

    • Centrifuge the functionalized AuNPs at a speed and time appropriate for their size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant, which contains excess PEG and displaced citrate ions.

    • Resuspend the nanoparticle pellet in a suitable buffer, such as 10 mM phosphate buffer at pH 7.4.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.

Protocol 2: Purification of PEGylated Nanoparticles via Dialysis

If centrifugation leads to irreversible aggregation, dialysis is a gentler purification method.

Materials:

  • PEGylated nanoparticle solution

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO) (e.g., 10-20 kDa)

  • Large volume of purification buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load the PEGylated nanoparticle solution into the dialysis tubing and seal both ends.

  • Dialyze: Place the sealed dialysis bag into a large beaker containing the purification buffer. The volume of the buffer should be at least 100 times the volume of the sample.

  • Stir: Gently stir the buffer on a stir plate at 4°C.

  • Change Buffer: Change the buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of free PEG and other small molecules.

  • Recover Sample: Carefully remove the dialysis bag from the buffer and recover the purified PEGylated nanoparticle solution.

Visualizations

TroubleshootingWorkflow cluster_start Start: Nanoparticle Aggregation Observed cluster_timing When does aggregation occur? cluster_immediate Immediate Aggregation cluster_post_reaction Post-Reaction / Purification Aggregation cluster_immediate_causes Potential Causes cluster_post_reaction_causes Potential Causes cluster_solutions Solutions Start Aggregation Observed Timing Timing of Aggregation Start->Timing Immediate Immediate (Upon PEG Addition) Timing->Immediate Immediately PostReaction Delayed (Post-Reaction / Purification) Timing->PostReaction Delayed pH_Check Incorrect pH? Immediate->pH_Check Reaction_Check Incomplete Reaction? PostReaction->Reaction_Check Ionic_Check High Ionic Strength? pH_Check->Ionic_Check No Adjust_pH Adjust pH of NP solution before adding PEG pH_Check->Adjust_pH Yes Mixing_Check Improper Mixing? Ionic_Check->Mixing_Check No Use_Low_Salt Use low ionic strength buffers Ionic_Check->Use_Low_Salt Yes Slow_Addition Add PEG solution dropwise with stirring Mixing_Check->Slow_Addition Yes Density_Check Inadequate PEG Density? Reaction_Check->Density_Check No Optimize_Reaction Optimize reaction time, temp, and concentration Reaction_Check->Optimize_Reaction Yes Buffer_Check Inappropriate Storage Buffer? Density_Check->Buffer_Check No Increase_PEG Increase PEG:NP ratio Density_Check->Increase_PEG Yes Optimize_Buffer Use optimized storage buffer (low ionic strength) Buffer_Check->Optimize_Buffer Yes ExperimentalWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Start Start: Citrate-Stabilized Nanoparticles Adjust_pH Adjust Nanoparticle Solution pH to ~8.0 Start->Adjust_pH Prep_PEG Prepare this compound Solution Add_PEG Dropwise Addition of PEG Solution with Stirring Prep_PEG->Add_PEG Adjust_pH->Add_PEG Incubate Incubate at Room Temperature (2-24h) Add_PEG->Incubate Purify Purify via Centrifugation or Dialysis Incubate->Purify Centrifugation Centrifuge, Remove Supernatant, Resuspend Purify->Centrifugation Centrifugation Dialysis Dialyze against Purification Buffer Purify->Dialysis Dialysis Repeat_Wash Repeat Wash Steps (x3) Centrifugation->Repeat_Wash Characterize Characterize PEGylated Nanoparticles Dialysis->Characterize Repeat_Wash->Characterize End End: Stable PEGylated Nanoparticles Characterize->End

References

Technical Support Center: Purification of Thiol-PEG6-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Thiol-PEG6-acid (SH-PEG6-COOH) conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of purifying these specific bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

The primary challenges stem from the heterogeneous nature of the conjugation reaction mixture.[] Key difficulties include:

  • Removing Unreacted PEG Linker: Excess SH-PEG6-COOH must be efficiently removed to ensure the purity and proper characterization of the final conjugate.

  • Separating the Conjugate from the Unmodified Molecule: The purification method must be able to distinguish between the starting material (e.g., a protein, peptide, or small molecule) and the PEGylated product.[][2]

  • Resolving Different PEGylated Species: Reactions can sometimes result in products with varying numbers of PEG chains attached (e.g., mono-PEGylated, di-PEGylated). Separating these species can be challenging.[]

  • Handling Thiol-Related Impurities: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers (HOOC-PEG6-S-S-PEG6-COOH). This impurity can complicate purification and analysis.[3]

Q2: How do I choose the best purification method for my specific conjugate?

The optimal method depends on the physicochemical properties of your target molecule (the molecule conjugated to the PEG linker), such as its size, charge, and hydrophobicity. The key is to exploit the differences between the desired conjugate and the impurities. Use the decision workflow diagram below to guide your choice. Common methods include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Q3: How can I remove the disulfide dimer of this compound?

The formation of disulfide dimers is a common issue when working with thiol-containing reagents. To address this, you can:

  • Introduce a reducing agent: Adding a mild reducing agent, such as 2-mercaptoethanesulfonic acid, to the reaction mixture or during workup can help break the disulfide bonds, converting the dimer back to the monomeric thiol form.

  • Work under inert conditions: To prevent oxidation, handle the this compound reagent under an inert atmosphere (e.g., nitrogen or argon) when possible.

Q4: What analytical techniques are recommended to assess the purity of the final conjugate?

A combination of analytical methods is often necessary for comprehensive purity assessment:

  • HPLC: Techniques like SEC-HPLC, IEX-HPLC, and RP-HPLC are essential for separating different species and quantifying purity.

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the conjugate and identifying impurities.

  • Detectors for PEG: Since PEG lacks a strong UV chromophore, detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) detection are often used with HPLC to visualize all components.

Method Selection Workflow

This workflow helps you select an appropriate purification strategy based on the properties of your conjugate and the primary impurities.

G cluster_0 Purification Decision Workflow start Start: Crude Conjugation Mixture q_size Is there a significant size difference between the conjugate and free PEG? start->q_size q_charge Does the conjugate have a distinct net charge compared to impurities? q_size->q_charge  No p_sec Use Size Exclusion Chromatography (SEC) or Dialysis/TFF q_size->p_sec  Yes q_hydro Is the conjugate significantly more or less hydrophobic than impurities? q_charge->q_hydro  No p_iex Use Ion-Exchange Chromatography (IEX) q_charge->p_iex  Yes p_rphplc Use Reverse-Phase HPLC (RP-HPLC) q_hydro->p_rphplc  Yes p_combo Consider a multi-step purification strategy (e.g., IEX followed by SEC) q_hydro->p_combo  No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues encountered during purification in a problem-cause-solution format.

Guide 1: Chromatographic Purification (HPLC/FPLC)
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation of Conjugate and Free PEG Inappropriate Column Choice: The column's stationary phase or pore size is not optimal for the separation.For SEC , ensure the column's fractionation range is suitable for the sizes of your conjugate and the free PEG. For IEX , the charge difference may be insufficient; try adjusting the pH to maximize charge disparity. For RP-HPLC , experiment with different column chemistries (e.g., C8 vs. C18) to alter selectivity.
Suboptimal Mobile Phase/Gradient: The elution conditions are not strong enough or are too strong, leading to co-elution.For IEX , optimize the salt gradient; a shallower gradient can improve resolution. For RP-HPLC , adjust the organic solvent gradient. A shallower gradient around the elution time of the key components is often effective.
Low Recovery of Purified Conjugate Non-specific Binding: The conjugate is irreversibly adsorbing to the column matrix.Try a different column chemistry. Modify the mobile phase by increasing ionic strength (for SEC or IEX) or adding modifiers to reduce hydrophobic interactions (for RP-HPLC).
Precipitation on Column: The conjugate is not soluble in the mobile phase conditions.Ensure the conjugate is soluble in all buffer compositions used. This may require adjusting the pH or adding solubilizing agents.
Unexpected Peaks in Final Product Reaction Byproducts or Degradation: The conjugation reaction may have produced side products, or the conjugate may be degrading during purification.Use LC-MS to identify the impurities. Optimize reaction conditions to minimize byproduct formation. Assess the stability of your conjugate under the purification conditions (pH, temperature) and adjust if necessary.
Guide 2: Dialysis / Tangential Flow Filtration (TFF)
ProblemProbable Cause(s)Recommended Solution(s)
Unconjugated PEG Linker Still Present Incorrect Membrane MWCO: The Molecular Weight Cutoff (MWCO) of the membrane is too high, retaining the free PEG linker.Select a membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow the free this compound (MW ≈ 400 Da) to pass through. A 1 kDa or 3 kDa MWCO is often a good starting point for larger protein conjugates.
Insufficient Dialysis Time or Buffer Volume: The concentration gradient is not sufficient for complete removal.Increase the dialysis time and perform at least 2-3 buffer exchanges with a large volume of fresh buffer (e.g., 100x the sample volume).
Loss of Conjugated Biomolecule Membrane MWCO Too Low: The MWCO is too close to the size of the conjugate, causing it to pass through the membrane.Ensure the MWCO is at least 3-5 times smaller than the molecular weight of your conjugate.
Non-specific Binding to Membrane: The conjugate is adsorbing to the dialysis membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.

Experimental Protocols

Protocol 1: General Size Exclusion Chromatography (SEC)

This method is ideal for separating the conjugate from the much smaller, unreacted this compound, especially when the conjugate is a large protein or nanoparticle.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent, chosen based on the conjugate's size).

  • Isocratic HPLC/FPLC system.

  • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Crude conjugation reaction mixture.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection: Inject a sample volume that does not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Run the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted PEG linker and other small molecules.

  • Fraction Collection: Collect fractions and analyze them using HPLC and/or SDS-PAGE to identify those containing the purified conjugate.

  • Pooling: Pool the pure fractions containing the desired conjugate.

G cluster_0 SEC Purification Workflow A Equilibrate SEC Column (2-3 CVs) B Prepare & Filter Sample A->B C Inject Sample (<5% of Column Volume) B->C D Isocratic Elution C->D E Collect Fractions D->E F Analyze Fractions (e.g., HPLC, SDS-PAGE) E->F G Pool Pure Fractions F->G

Caption: Workflow for Size Exclusion Chromatography (SEC).

Protocol 2: General Ion-Exchange Chromatography (IEX)

This method leverages the charge of the this compound's carboxyl group. It is effective if the target conjugate has a net charge significantly different from the unreacted PEG linker at a given pH.

Materials:

  • Anion or Cation Exchange column (chosen based on the net charge of the conjugate).

  • Gradient HPLC/FPLC system.

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0 for anion exchange).

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris + 1 M NaCl, pH 8.0 for anion exchange).

  • Crude conjugation reaction mixture, buffer-exchanged into Binding Buffer.

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until pH and conductivity are stable.

  • Sample Loading: Load the buffer-exchanged sample onto the column. The this compound (negatively charged at neutral/basic pH) and other charged molecules will bind.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound impurities.

  • Elution: Apply a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes). Molecules will elute based on their charge interaction strength.

  • Fraction Collection: Collect fractions across the gradient and analyze to locate the purified conjugate.

  • Desalting: Pool the pure fractions and perform a desalting step (e.g., using SEC or dialysis) to remove the high salt concentration.

G cluster_0 IEX Purification Workflow A Equilibrate IEX Column (Binding Buffer) B Load Sample A->B C Wash (Unbound Impurities) B->C D Elute (Salt Gradient) C->D E Collect Fractions D->E F Analyze & Pool Fractions E->F G Desalt Final Product F->G

Caption: Workflow for Ion-Exchange Chromatography (IEX).

References

How to store and handle Thiol-PEG6-acid for long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Thiol-PEG6-acid to ensure its long-term stability and performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound for long-term stability?

For long-term stability, solid this compound should be stored at low temperatures, specifically -20°C for shorter periods and -80°C for extended durations.[1] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1][2] Additionally, protecting the compound from light by using an amber vial or storing it in the dark is highly recommended.[1]

Q2: Can I store this compound in a solution? What are the recommended conditions?

While storing this compound in solution is possible, it is generally not recommended for long-term storage as its stability is compromised. If you must store it in solution for a short period, use a deoxygenated solvent and keep the solution under an inert atmosphere at -20°C. Stock solutions are typically usable for up to one month under these conditions. It is always best to prepare solutions fresh on the day of use whenever possible.

Q3: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the oxidation of the thiol group (-SH). This thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This process can be accelerated by exposure to oxygen, light, elevated temperatures, and moisture.

Q4: How should I handle this compound to prevent degradation?

To minimize degradation, always allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation. Handle the compound under an inert atmosphere (argon or nitrogen) to prevent exposure to oxygen. Use clean, dry glassware and solvents. When preparing solutions, consider using deoxygenated buffers and solvents. For sensitive applications, preparing single-use aliquots can help preserve the compound's activity.

Q5: Are there any additives that can improve the stability of this compound in solution?

The addition of antioxidants can help prevent the oxidation of the thiol group. However, the compatibility of any additive with your specific application must be carefully considered to avoid interference with downstream reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Loss of this compound reactivity or potency.

  • Possible Cause: The most likely cause is the oxidation of the thiol group, leading to the formation of disulfide-linked dimers or other oxidized species. This can occur due to improper storage or handling, such as exposure to air and light.

  • Solution:

    • Ensure the compound is stored at or below -20°C under an inert atmosphere and protected from light.

    • When preparing solutions, use deoxygenated solvents and handle them under an inert gas.

    • Prepare solutions fresh for each experiment if possible.

    • To confirm the integrity of the thiol group, you can perform a thiol quantification assay.

Issue 2: Inconsistent results in conjugation reactions.

  • Possible Cause: Inconsistent results can arise from variability in the amount of active, reduced this compound. This can be due to partial oxidation of the material or repeated freeze-thaw cycles of stock solutions which can affect thiol levels.

  • Solution:

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Before use in a critical experiment, consider quantifying the free thiol content to ensure consistent quality of the reagent.

    • Always allow the product to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can accelerate degradation.

Quantitative Data Summary

While specific long-term stability data for this compound is not extensively published, the following table provides a general guideline for storage conditions and expected stability based on the chemical properties of thiols and PEG derivatives.

Storage ConditionFormAtmosphereDurationExpected Stability
-80°CSolidInert Gas (Ar or N₂)> 12 monthsHigh
-20°CSolidInert Gas (Ar or N₂)Up to 12 monthsGood
4°CSolidAirShort-term (days)Low - Not Recommended
Room TemperatureSolidAirVery short-term (hours)Very Low - Not Recommended
-20°CSolutionInert Gas (Ar or N₂)Up to 1 monthModerate

Experimental Protocols

Protocol: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol provides a method to determine the concentration of free thiol groups in a this compound sample.

Materials:

  • This compound sample

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine or another standard thiol for generating a standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve:

    • Prepare a stock solution of cysteine in the reaction buffer.

    • Create a series of dilutions of the cysteine stock solution to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Prepare Sample: Dissolve a known quantity of this compound in the reaction buffer to a suitable concentration.

  • Reaction:

    • To 50 µL of each standard and the this compound sample in a 96-well plate, add 200 µL of the DTNB solution.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your this compound sample.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Issues start Start: Experiencing Issue issue What is the issue? start->issue loss_of_reactivity Loss of Reactivity / Inconsistent Results issue->loss_of_reactivity Reactivity/Consistency other_issue Other Issue issue->other_issue Other check_storage Check Storage Conditions: - Below -20°C? - Inert atmosphere? - Protected from light? loss_of_reactivity->check_storage improper_storage Improper Storage check_storage->improper_storage No check_handling Check Handling Procedure: - Warmed to RT before opening? - Used deoxygenated solvents? - Avoided multiple freeze-thaws? check_storage->check_handling Yes correct_storage Store at -80°C under inert gas and in the dark. improper_storage->correct_storage improper_handling Improper Handling check_handling->improper_handling No quantify_thiol Quantify Free Thiol Content (e.g., Ellman's Assay) check_handling->quantify_thiol Yes correct_handling Aliquot and use fresh solutions. Handle under inert atmosphere. improper_handling->correct_handling low_thiol Low Free Thiol Content quantify_thiol->low_thiol sufficient_thiol Sufficient Free Thiol Content quantify_thiol->sufficient_thiol new_reagent Consider using a fresh vial of this compound. low_thiol->new_reagent contact_support Contact Technical Support sufficient_thiol->contact_support Problem persists other_issue->contact_support

References

Technical Support Center: Optimizing Thiol-PEG6-Acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your bioconjugation experiments. This guide is designed for researchers, scientists, and drug development professionals working with Thiol-PEG6-acid and EDC/NHS chemistry. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling of a this compound to a primary amine?

A1: A two-step pH process is highly recommended for optimal results. The initial activation of the carboxyl group on the this compound with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4][5] Following this activation, the coupling to the primary amine-containing molecule should be performed at a pH of 7.2 to 8.5. This higher pH deprotonates the primary amine, increasing its nucleophilicity and promoting a more efficient reaction with the NHS ester.

Q2: Which buffers are recommended for the activation and coupling steps?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate or sodium bicarbonate buffers. Avoid using buffers like Tris or glycine.

Q3: Will the thiol group on the this compound interfere with the EDC/NHS coupling reaction?

A3: While primary amines are more reactive than thiols in EDC/NHS coupling, the thiol group can potentially participate in side reactions. However, by carefully controlling the reaction pH, you can favor the reaction with the amine. The primary amine is a stronger nucleophile than the thiol at the recommended coupling pH of 7.2-8.5. To minimize the risk of disulfide bond formation, it is also advisable to work with freshly prepared solutions and consider degassing your buffers.

Q4: What are the recommended starting molar ratios of EDC and NHS to the this compound?

A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is a frequently suggested range. Some protocols suggest starting with a 2 mM EDC and 5 mM NHS concentration. Optimization is often necessary to achieve the highest yield for your specific application.

Q5: How should I prepare and store my EDC and NHS reagents?

A5: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Prepare solutions immediately before use as EDC is prone to hydrolysis.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is a frequent challenge in EDC/NHS chemistry. The root cause can often be traced back to reaction conditions or reagent quality.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a pH meter calibrated for the temperature of your buffers. Ensure you are using the two-step pH procedure (acidic for activation, neutral/basic for coupling).
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which will quench the reaction. Use recommended buffers like MES for activation and PBS for coupling.
Hydrolysis of Intermediates The activated O-acylisourea intermediate and the NHS ester are both susceptible to hydrolysis. Perform the reaction steps as quickly as possible after reagent preparation and activation.
Insufficient Molar Ratios The concentration of EDC and NHS is crucial. Try increasing the molar excess of EDC and NHS. Optimization may be required to find the ideal ratio for your specific molecules.

Issue 2: Precipitation During the Reaction

Precipitation of your molecules of interest can significantly reduce your yield.

Potential Cause Recommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Low Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Consider including a non-interfering salt like NaCl (e.g., 150 mM) in your buffers.

Quantitative Data Summary

While the optimal EDC:NHS ratio is system-dependent and requires empirical determination, the following table summarizes commonly recommended starting conditions from various protocols.

Parameter Recommended Range / Value Notes
EDC Molar Excess 2x - 10x over carboxyl groupsStart in the lower end of the range and titrate up as needed.
NHS Molar Excess 2x - 5x over carboxyl groupsA common EDC:NHS molar ratio to start with is 1:2 or 1:2.5.
Activation pH 4.5 - 6.0MES buffer is highly recommended.
Coupling pH 7.2 - 8.5PBS or Borate buffer are good choices.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.

Experimental Protocols

Two-Step Coupling of this compound to an Amine-Containing Protein

This protocol provides a general procedure. Optimization of concentrations and reaction times may be necessary.

Materials:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 150 mM NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.

    • Immediately before use, prepare a stock solution of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Dissolve the this compound in Activation Buffer to the desired concentration.

    • Prepare the amine-containing protein in the Coupling Buffer.

  • Activation of this compound:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the this compound solution. The final molar ratio should be optimized, but a starting point of 1:2:5 (Carboxyl:EDC:Sulfo-NHS) can be used.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to perform the buffer exchange for the next step.

  • Coupling to the Amine-Containing Protein:

    • If a desalting column was not used, adjust the pH of the activated this compound solution to 7.5 by adding Coupling Buffer.

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction and block any remaining active NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents, byproducts, and quenching agents.

Visualizations

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Low or No Coupling Yield pH Check pH of Buffers (Activation: 4.5-6.0, Coupling: 7.2-8.5) start->pH Is pH optimal? pH->start No, adjust pH reagents Verify Reagent Activity (Use fresh EDC/NHS, store properly) pH->reagents Yes reagents->start No, use fresh reagents buffer_comp Check Buffer Composition (Avoid amines/carboxylates) reagents->buffer_comp Yes buffer_comp->start No, change buffer ratios Optimize Molar Ratios (Increase EDC/NHS excess) buffer_comp->ratios Yes ratios->start solution Successful Conjugation ratios->solution Yes

Caption: Troubleshooting workflow for low coupling yield.

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.5) peg Thiol-PEG6-COOH intermediate1 O-acylisourea Intermediate (unstable) peg->intermediate1 + edc EDC edc->intermediate1 intermediate2 NHS Ester Intermediate (more stable) intermediate1->intermediate2 + urea Urea byproduct intermediate1->urea hydrolysis nhs Sulfo-NHS nhs->intermediate2 conjugate Thiol-PEG6-Protein Conjugate intermediate2->conjugate + protein Protein-NH2 protein->conjugate nhs_byproduct Sulfo-NHS conjugate->nhs_byproduct releases

Caption: Chemical pathway for EDC/NHS coupling of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Thiol-PEG6-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG6-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to steric hindrance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently.[1] In this compound bioconjugation, this can happen when the three-dimensional structure of the target biomolecule (e.g., a protein) or the PEG linker itself physically blocks the reactive thiol and acid groups from coming into close enough proximity to react.[1][2] This can be due to the target cysteine residue being buried within the protein's structure or shielded by other parts of the molecule.[1]

Q2: What are the common indicators that steric hindrance is affecting my conjugation reaction?

A: Several signs may suggest that steric hindrance is impacting your experiment:

  • Low or no conjugation yield: The amount of final PEGylated product is significantly lower than expected.[1]

  • Incomplete conjugation: Even with an excess of the PEG reagent, a large fraction of the biomolecule remains unconjugated.

  • Lack of site-specificity: The PEGylation occurs at more accessible, unintended sites on the biomolecule instead of the target thiol group.

  • Precipitation of the modified protein: Changes in the protein's properties due to modification can lead to aggregation and precipitation.

Q3: How can I determine if a target thiol group on my protein is accessible for conjugation?

A: Assessing the accessibility of a target residue is crucial. Here are a few methods:

  • Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which residues are on the surface and available for reaction.

  • Site-Directed Mutagenesis: If you have a recombinant protein, you can introduce a cysteine residue at a specific site and test its reactivity to confirm accessibility.

  • Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide information about the surface topology of a protein.

Q4: What is the role of the PEG6 linker in overcoming steric hindrance?

A: The polyethylene glycol (PEG) chain in a this compound linker acts as a spacer arm. This spacer increases the distance between the thiol and the acid reactive groups and the biomolecule, which can help to overcome the steric barriers presented by the biomolecule's structure, allowing the reactive groups to access sterically hindered sites. The flexibility of the PEG chain also contributes to its effectiveness in navigating crowded molecular environments.

Q5: Can the PEG linker itself cause steric hindrance?

A: Yes, while PEG linkers are used to mitigate steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance, particularly in crowded molecular environments or if the linker is too long and wraps around the biomolecule.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioconjugation experiments that may be caused by steric hindrance.

Problem 1: Low or No Conjugation Yield
Possible CauseRecommended Solution
Inaccessible Thiol Group: The target cysteine residue is buried within the biomolecule's 3D structure.Introduce a longer spacer arm: Consider using a PEG linker with more than 6 ethylene glycol units to increase the reach of the reactive group. Partial, reversible denaturation: Mildly unfold the protein to expose the buried residue. This must be done with caution to avoid irreversible damage. Site-directed mutagenesis: If possible, move the cysteine residue to a more accessible location on the protein surface.
Steric Clash Between Conjugation Partners: The biomolecule and the PEG reagent are both large, preventing their reactive groups from approaching each other.Optimize linker length: Experiment with a range of PEG linker lengths to find the optimal distance for efficient conjugation. Two-step conjugation: First, attach a small, reactive linker to the biomolecule, followed by the addition of the larger PEG molecule.
Oxidation of Thiols: The target cysteine residues have formed disulfide bonds and are no longer reactive.Reduce the biomolecule: Prior to conjugation, treat the biomolecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to ensure free sulfhydryl groups are available. It is critical to remove the reducing agent before adding a maleimide-based PEG linker.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time is hindering the reaction.Optimize pH: For thiol-maleimide chemistry, the optimal pH is typically between 6.5 and 7.5. For reactions involving NHS esters to activate the carboxylic acid, the activation is most efficient at pH 4.5-7.2, while the reaction with primary amines is best at pH 7-8. Optimize temperature and time: Most conjugations work well at room temperature for 1-2 hours or at 4°C overnight.
Incorrect Stoichiometry: The molar ratio of the PEG linker to the thiol is not optimal.Increase molar excess of PEG linker: Using a molar excess of the PEG reagent can help drive the reaction to completion. A starting point of a 10- to 20-fold molar excess is often recommended.
Problem 2: Lack of Site-Specificity
Possible CauseRecommended Solution
Reaction with other nucleophiles: At higher pH values, other nucleophilic residues like lysine can react with certain chemistries (e.g., maleimides).Control the reaction pH: Maintain the pH within the optimal range for thiol-specific reactions (pH 6.5-7.5 for maleimides).
Presence of multiple accessible thiols: The biomolecule has more than one reactive cysteine residue on its surface.Site-directed mutagenesis: If a single, specific conjugation site is required, use protein engineering to remove other accessible cysteine residues.
Problem 3: Aggregation and Precipitation of the Conjugate
Possible CauseRecommended Solution
Over-modification: Excessive PEGylation at accessible sites can alter the protein's properties, leading to aggregation.Optimize the molar ratio of the PEG linker: Reduce the molar excess of the PEG reagent to control the degree of PEGylation.
Conformational Changes: The attachment of the PEG chain induces structural changes in the biomolecule that lead to instability.Characterize the conjugate's structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes. Optimize reaction conditions: Perform the conjugation at a lower temperature to minimize the risk of denaturation.

Quantitative Data Summary

The efficiency of bioconjugation is influenced by several quantitative parameters. The following tables provide a summary of typical reaction conditions.

Table 1: Recommended Molar Ratios and Reaction Times

ParameterRecommended RangeRationale
Molar Ratio (PEG Linker : Thiol) 5:1 to 20:1A molar excess of the linker helps to drive the reaction to completion.
Reaction Time 1-2 hours at Room Temperature or Overnight at 4°CBalances reaction efficiency with the stability of the biomolecule.

Table 2: pH Optimization for Common Thiol-Reactive Chemistries

ChemistryTarget Functional Group on BiomoleculeOptimal pH RangeRationale
Maleimide Thiol (-SH)6.5 - 7.5Ensures the thiol is in its reactive thiolate form without promoting side reactions with amines.
Pyridyl Disulfide Thiol (-SH)6.5 - 7.5Efficient disulfide exchange occurs in this pH range.
EDC/NHS (for Acid activation) Carboxyl (-COOH) activation, then reacts with Amine (-NH2)Activation: 4.5 - 7.2 Amine Reaction: 7.0 - 8.0Balances the efficiency of NHS ester formation and its subsequent reaction with primary amines.

Experimental Protocols

Protocol 1: General Procedure for Thiol-PEG6-COOH Conjugation via Maleimide Chemistry

This protocol outlines the steps for conjugating a maleimide-functionalized PEG6-acid linker to a free sulfhydryl group on a protein.

  • Protein Preparation and Thiol Reduction:

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2).

    • If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.

    • Crucially , if DTT was used as the reducing agent, it must be removed before adding the maleimide-PEG linker, for example, by using a desalting column. TCEP does not need to be removed.

  • PEG Linker Preparation:

    • Immediately before use, dissolve the Maleimide-PEG6-Acid linker in a compatible solvent like DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe a shift in molecular weight, confirming PEGylation.

    • Use mass spectrometry to determine the exact mass of the PEGylated protein and the degree of PEGylation.

    • HPLC can be used to assess the purity of the final conjugate.

Protocol 2: General Procedure for Thiol-PEG6-COOH Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on the PEG linker and its subsequent conjugation to a primary amine on a target molecule.

  • PEG Linker Activation:

    • Dissolve the this compound linker in an appropriate buffer, such as MES buffer, at a pH of 5.0-6.0.

    • Add EDC and NHS to the solution to activate the carboxylic acid group. The reaction is typically performed for 15 minutes at room temperature.

  • Amine-Containing Molecule Preparation:

    • Dissolve the target molecule with the primary amine in a suitable buffer at a pH of 7.2-7.5 (e.g., PBS).

  • Conjugation Reaction:

    • Add the activated PEG linker solution to the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching:

    • Quench the reaction by adding a compound with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using methods like SEC or dialysis to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the product using techniques such as mass spectrometry and HPLC.

Visualizations

Thiol_PEG_Acid_Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Biomolecule Preparation (e.g., Thiol Reduction) Conjugation Bioconjugation Reaction (Optimize pH, Temp, Ratio) Protein_Prep->Conjugation PEG_Prep This compound Reagent Preparation PEG_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (SEC, Dialysis) Quenching->Purification Characterization Characterization (MS, SDS-PAGE, HPLC) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product Steric_Hindrance_Troubleshooting Start Low Conjugation Yield? Cause1 Inaccessible Thiol Group Start->Cause1 Yes Cause2 Thiol Oxidation Start->Cause2 Yes Cause3 Suboptimal Conditions Start->Cause3 Yes End Successful Conjugation Start->End No Solution1 Use Longer PEG Linker Partial Denaturation Site-Directed Mutagenesis Cause1->Solution1 Solution2 Reduce with TCEP/DTT Remove Reducing Agent Cause2->Solution2 Solution3 Optimize pH Optimize Temperature/Time Optimize Molar Ratio Cause3->Solution3 Solution1->End Solution2->End Solution3->End signaling_pathway_example cluster_reactants Reactants cluster_activation Activation (for Acid) Biomolecule Biomolecule (with Thiol group) Conjugated_Product Bioconjugate Biomolecule->Conjugated_Product Steric_Hindrance Steric Hindrance Biomolecule->Steric_Hindrance PEG_Linker This compound EDC_NHS EDC / NHS PEG_Linker->EDC_NHS activates PEG_Linker->Steric_Hindrance Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Activated_PEG->Conjugated_Product conjugates with Amine on another molecule Steric_Hindrance->Conjugated_Product inhibits

References

Technical Support Center: Improving the Solubility of Thiol-PEG6-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG6-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound and its reaction products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself soluble in common laboratory solvents?

Yes, this compound is a bifunctional polyethylene glycol (PEG) linker that is generally highly soluble in water and most organic solvents. The hydrophilic PEG spacer is designed to increase solubility in aqueous media.

Q2: If the PEG linker is soluble, why am I observing precipitation or poor solubility after my reaction?

While PEGylation is a technique used to enhance the solubility and stability of molecules, the final solubility of the conjugate depends on the properties of the entire molecule (e.g., protein, peptide, or small molecule drug) and the reaction conditions.[] Poor solubility of the reaction product can arise from several factors:

  • Properties of the conjugated molecule: If the molecule being conjugated is highly hydrophobic or prone to aggregation, the PEG chain may not be sufficient to overcome these properties entirely.[2]

  • Incomplete or inefficient reaction: If the PEGylation reaction is incomplete, you may have a mixture of unreacted starting material and partially PEGylated products, which can have different solubility profiles.

  • Protein denaturation or aggregation: The reaction conditions (e.g., pH, temperature) may cause the protein to denature and aggregate.[3]

  • Cross-linking: If the PEG reagent is difunctional and not used under appropriate conditions, it can lead to cross-linking between molecules, resulting in large, insoluble aggregates.[4]

Q3: How does the length of the PEG chain affect the solubility of the final product?

Generally, longer PEG chains provide better steric stabilization and create a thicker hydrophilic layer, which can more effectively prevent aggregation and improve solubility.[2] However, there is a trade-off, as very long PEG chains can sometimes lead to decreased biological activity due to steric hindrance. The optimal PEG chain length often needs to be determined empirically for each specific application.

Q4: What is the role of pH in the solubility of this compound reaction products?

The pH of the solution is a critical factor that can significantly influence the solubility of the final conjugate, especially when dealing with proteins or peptides.

  • Protein Solubility: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH away from the pI can increase the net charge of the protein, leading to greater electrostatic repulsion between molecules and improved solubility. For example, the solubility of human insulin can increase 5-fold with a pH change of less than one unit.

  • Reaction Efficiency: The pH also affects the reactivity of the functional groups involved in the conjugation. The carboxylic acid group of this compound is typically activated using EDC/NHS chemistry, which is most efficient at a pH of 4.5-7.2. The subsequent reaction with primary amines is more efficient at a slightly basic pH (7-8). Optimizing the pH for the reaction can lead to a more homogeneous and soluble product.

Q5: Can additives be used to improve the solubility of my PEGylated product?

Yes, several types of additives can be used to improve the solubility and stability of protein conjugates:

  • Amino Acids: L-arginine is a common additive used to suppress protein aggregation and improve solubility. Concentrations between 0.5 M and 2 M are often effective.

  • Osmolytes: Sugars like sucrose and trehalose, or polyols like glycerol and sorbitol, can stabilize proteins and prevent aggregation.

  • Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize protein aggregates without denaturing the protein.

  • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

Troubleshooting Guides

Low Yield of Soluble Product
Issue Possible Cause(s) Recommended Solution(s)
Precipitation during reaction 1. Incorrect pH: The reaction pH is near the isoelectric point (pI) of the protein, causing it to precipitate. 2. Protein Instability: The protein is not stable under the chosen reaction conditions (e.g., temperature, buffer components). 3. High Reactant Concentration: The concentration of the protein or PEG reagent is too high, promoting aggregation.1. Adjust the reaction buffer pH to be at least 1-2 units away from the protein's pI. 2. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer systems for improved protein stability. 3. Reduce the concentration of the reactants.
Product precipitates after purification 1. Inappropriate Storage Buffer: The buffer used for the purified conjugate is not optimal for its stability. 2. Removal of Stabilizing Agents: Purification may have removed small molecules or salts that were helping to keep the conjugate in solution. 3. Concentration-Dependent Aggregation: The conjugate is prone to aggregation at higher concentrations.1. Screen different storage buffers with varying pH and ionic strength. 2. Add stabilizing excipients like arginine (0.5-1 M), glycerol (5-10%), or a non-ionic detergent (e.g., 0.01% Tween-20) to the final buffer. 3. Store the product at a lower concentration or perform a concentration-dependent solubility study to determine the optimal storage concentration.
Low conjugation efficiency 1. Inactive Reagents: The this compound or the coupling reagents (EDC/NHS) may have degraded due to improper storage. 2. Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation chemistry. 3. Inaccessible Reactive Groups: The target amine groups on the protein may be sterically hindered or buried within the protein's structure.1. Use fresh reagents and store them under the recommended conditions (typically -20°C, desiccated). 2. Optimize the reaction conditions. For EDC/NHS activation of the carboxylic acid, a pH of 4.5-7.2 is recommended, followed by reaction with the amine at pH 7-8. 3. Consider using a mild denaturant to partially unfold the protein and expose the reactive sites. This should be done with caution to avoid irreversible denaturation.
Product Aggregation
Issue Possible Cause(s) Recommended Solution(s)
Visible aggregates or high polydispersity 1. Intermolecular Cross-linking: If both ends of the PEG linker react with different protein molecules. 2. Hydrophobic Interactions: Exposed hydrophobic patches on the protein surface can lead to aggregation. 3. Disulfide Bond Formation: Intermolecular disulfide bonds can form between cysteine residues on different protein molecules.1. Use a molar excess of the mono-functional protein to the di-functional PEG linker to favor the formation of 1:1 conjugates. 2. Add solubility-enhancing excipients like L-arginine (0.5-2 M) or non-ionic detergents to the buffer to disrupt hydrophobic interactions. 3. Add a mild reducing agent such as TCEP (1-5 mM) to the buffer to keep cysteine residues in a reduced state.
Smearing on SDS-PAGE gel 1. Heterogeneous PEGylation: A variable number of PEG chains are attached to each protein molecule, resulting in a range of molecular weights. 2. Product Aggregation: The sample is aggregated even in the presence of SDS.1. Optimize the molar ratio of PEG to protein and the reaction time to achieve more uniform PEGylation. Purify the product using ion-exchange chromatography (IEX) to separate species with different degrees of PEGylation. 2. Before loading on the gel, try heating the sample with a reducing agent (like DTT or β-mercaptoethanol) at a higher temperature or for a longer duration. Ensure complete solubilization in the loading buffer.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from various studies, demonstrating the potential for solubility improvement through PEGylation and the use of additives.

Table 1: Solubility Enhancement of Paclitaxel via PEGylation

CompoundSolubility in WaterFold Increase
Paclitaxel< 1 µg/mL-
PEG-Paclitaxel Conjugate> 20 mg/mL (equivalent paclitaxel)> 20,000

Table 2: Effect of PEG Molecular Weight on Simvastatin Solubility

FormulationSaturated Solubility (µg/mL)Fold Increase vs. Intact Drug
Intact Simvastatin8.74-
Simvastatin:PEG 12000 (1:7 ratio) Solid Dispersion24.83~2.8

Table 3: Effect of L-Arginine on Recombinant Protein Solubility

ConditionSoluble Protein Concentration (mg/mL)Fold Increase
Buffer without additives0.07-
Buffer with 1 M L-Arginine HCl66~940

Table 4: pH-Dependent Solubility of Human Insulin

pHSolubility (mg/mL)Fold Increase from pH 6.0
6.00.14-
6.50.41~2.9
6.70.705.0

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol describes a typical two-step process for conjugating the carboxylic acid end of this compound to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.

    • In a separate tube, dissolve this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated PEG.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG over the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the PEGylated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Solubilization of Aggregated PEGylated Protein

This protocol provides a method for attempting to resolubilize a PEGylated protein that has precipitated or aggregated.

Materials:

  • Aggregated/precipitated PEGylated protein

  • Solubilization Buffer: 20 mM Tris, 0.5 M L-Arginine, pH 8.0

  • Dialysis tubing (appropriate MWCO)

  • Centrifuge

Procedure:

  • Initial Solubilization:

    • Pellet the aggregated protein by centrifugation (e.g., 14,000 x g for 10 minutes).

    • Remove the supernatant.

    • Resuspend the pellet in a small volume of Solubilization Buffer.

    • Gently mix or vortex to break up the pellet.

    • Incubate on a rocker or shaker at 4°C for 1-4 hours to allow the arginine to help solubilize the protein.

  • Clarification:

    • Centrifuge the sample again at high speed (e.g., 14,000 x g for 15 minutes) to pellet any remaining insoluble material.

    • Carefully collect the supernatant, which contains the solubilized protein.

  • Buffer Exchange (Optional but Recommended):

    • If the high concentration of arginine is not desired in the final formulation, perform a buffer exchange using dialysis or a desalting column into a final storage buffer that has been optimized for the protein's stability (this may include a lower concentration of arginine or other excipients).

  • Analysis:

    • Determine the concentration of the recovered soluble protein using a protein assay (e.g., BCA or A280).

    • Analyze the quality of the solubilized protein using SDS-PAGE and, if possible, a functional assay to ensure it has retained its activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugate Mix Activated PEG with Protein (pH 7.4) prep_protein->conjugate prep_peg Prepare this compound activate Activate PEG with EDC/NHS (pH 6.0) prep_peg->activate activate->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, etc.) purify->analyze

Caption: Experimental workflow for protein PEGylation.

troubleshooting_flowchart start Insoluble Reaction Product check_pH Is pH optimal? (away from pI) start->check_pH adjust_pH Adjust pH of buffer check_pH->adjust_pH No check_conc Are reactant concentrations too high? check_pH->check_conc Yes adjust_pH->check_conc reduce_conc Lower reactant concentrations check_conc->reduce_conc Yes check_additives Are solubility enhancers (e.g., Arginine) present? check_conc->check_additives No reduce_conc->check_additives add_excipients Add excipients like 0.5M Arginine or non-ionic detergents check_additives->add_excipients No check_temp Is reaction temperature causing instability? check_additives->check_temp Yes add_excipients->check_temp lower_temp Perform reaction at lower temperature (4°C) check_temp->lower_temp Yes purify_analyze Purify and analyze soluble fraction check_temp->purify_analyze No lower_temp->purify_analyze

Caption: Troubleshooting flowchart for solubility issues.

References

Dealing with disulfide bond formation when using Thiol-PEG6-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiol-PEG6-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing and troubleshooting disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause of dimerization of this compound is the oxidation of the terminal thiol (-SH) group on two separate molecules, which then form a disulfide bond (-S-S-). This oxidation is most commonly facilitated by:

  • Dissolved Oxygen: Oxygen present in buffers and solutions is a primary oxidizing agent.

  • Trace Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) can catalyze the oxidation of thiols.

  • Alkaline pH: A pH above the pKa of the thiol group (typically around 8.5-9.5 for small molecule thiols) leads to the formation of the more reactive thiolate anion (-S⁻), which is more susceptible to oxidation.

Q2: How does pH influence the rate of disulfide bond formation?

A2: The rate of disulfide bond formation is highly dependent on the pH of the solution. At a pH below the pKa of the thiol group, the protonated form (-SH) predominates, which is less prone to oxidation. As the pH increases above the pKa, the concentration of the highly reactive thiolate anion (-S⁻) increases, leading to a significantly faster rate of disulfide bond formation. For optimal stability of this compound against oxidation, it is recommended to work at a slightly acidic to neutral pH (6.5-7.5).

Q3: What are reducing agents, and how do they prevent disulfide bond formation?

A3: Reducing agents are compounds that prevent oxidation by donating electrons. In the context of thiol chemistry, they can also reverse disulfide bonds that have already formed by reducing them back to free thiols. The two most common reducing agents used in bioconjugation are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

Q4: Which reducing agent, TCEP or DTT, is better for my this compound application?

A4: The choice between TCEP and DTT depends on your specific application.

  • TCEP is generally preferred for reactions involving maleimides or other thiol-reactive moieties because it is a non-thiol-containing reducing agent and does not compete in the conjugation reaction. It is also effective over a wider pH range and is more stable to air oxidation.

  • DTT is a potent reducing agent but contains thiol groups itself. Therefore, it must be removed from the solution before the addition of a thiol-reactive conjugation partner (e.g., a maleimide-functionalized molecule) to prevent it from competing with the this compound.

Q5: How can I detect and quantify disulfide bond formation?

A5: Several analytical techniques can be used to detect and quantify disulfide bond formation:

  • Non-Reducing SDS-PAGE: This is a simple qualitative method. In the absence of a reducing agent, the disulfide-linked dimer of a PEGylated protein will migrate at a higher molecular weight than the monomeric form. When a reducing agent is added, the dimer band should disappear or decrease in intensity, and the monomer band should increase.

  • Ellman's Assay: This is a colorimetric assay used to quantify the concentration of free thiols in a solution. A decrease in the concentration of free thiols over time can indicate disulfide bond formation.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the monomeric this compound from its disulfide dimer. This provides a precise measurement of the purity of your reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Disulfide bond formation of this compound, reducing the concentration of reactive thiol groups.1. Use a reducing agent: Add TCEP (1-10 mM) to your reaction mixture. If using DTT, ensure it is removed before adding your conjugation partner. 2. Control pH: Maintain the reaction pH between 6.5 and 7.5. 3. Degas buffers: Sparge all buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Presence of a high molecular weight species in my analysis (e.g., SDS-PAGE, HPLC) Formation of the this compound disulfide dimer.1. Confirm with a reducing agent: Treat a sample with a reducing agent (e.g., DTT or TCEP) and re-analyze. The high molecular weight peak/band should disappear if it is a disulfide-linked dimer. 2. Optimize storage and handling: Store this compound under an inert atmosphere at -20°C. Prepare solutions fresh using degassed buffers.
Inconsistent results between experiments Variable levels of oxidation of this compound due to differences in handling or buffer preparation.1. Standardize protocols: Ensure consistent use of degassed buffers, inert atmosphere, and fresh solutions. 2. Quantify free thiol concentration: Use Ellman's assay to determine the concentration of active this compound before each experiment.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Thiol-PEGylation

Characteristic TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemical Nature Non-thiol, phosphine-basedThiol-based
Effective pH Range 1.5 - 8.5[1]> 7.0[1]
Stability to Air Oxidation HighLow
Compatibility with Maleimide Chemistry Compatible, does not need to be removed[2]Incompatible, must be removed prior to conjugation
Odor OdorlessStrong, unpleasant odor
Recommended Concentration 1-10 mM for preventing oxidation, 10-50 mM for reducing existing disulfides1-10 mM for preventing oxidation, higher concentrations for reduction

Table 2: Influence of pH on the Rate of Thiol-Disulfide Interchange

pH Second-Order Rate Constant (k) (M⁻¹s⁻¹)
6.0~3-5
7.0~5-11[3]
8.0Increases significantly
9.0Continues to increase
10.0Approaches maximum rate

As a general rule, the rate of thiol oxidation increases significantly as the pH rises above the pKa of the thiol group.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Disulfide Bond Formation During Handling and Reaction Setup
  • Buffer Preparation:

    • Prepare all buffers (e.g., phosphate-buffered saline, HEPES) using high-purity water.

    • Thoroughly degas all buffers by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Alternatively, buffers can be degassed under vacuum.

    • If metal ion contamination is a concern, consider adding a chelating agent such as EDTA (1-5 mM) to the buffers.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound and dissolve it in the degassed buffer immediately before use.

    • If a stock solution is prepared, it should be blanketed with an inert gas, sealed tightly, and stored at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Reaction Setup:

    • Perform all reactions in a vessel that can be purged with an inert gas.

    • If your protocol allows, add a reducing agent such as TCEP to a final concentration of 1-10 mM to maintain the thiol in its reduced state.

    • Maintain the pH of the reaction mixture between 6.5 and 7.5.

Protocol 2: Detection of Disulfide Dimer using Non-Reducing SDS-PAGE
  • Sample Preparation:

    • Prepare two aliquots of your PEGylated protein sample.

    • Non-reducing sample: Add non-reducing sample loading buffer (containing SDS but no DTT or β-mercaptoethanol) to one aliquot.

    • Reducing sample: Add reducing sample loading buffer (containing SDS and DTT or β-mercaptoethanol) to the second aliquot.

    • Heat both samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the non-reducing and reducing samples onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Analysis:

    • Stain the gel (e.g., with Coomassie Brilliant Blue).

    • Compare the lanes. The presence of a higher molecular weight band in the non-reducing lane that is absent or reduced in the reducing lane is indicative of disulfide bond formation.

Protocol 3: Quantification of Free Thiols using Ellman's Assay
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.

    • Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the Reaction Buffer.

  • Assay Procedure:

    • Add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer in a cuvette.

    • Add 250 µL of your this compound sample or standard to the cuvette and mix.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of free thiols in your sample from the standard curve. The molar extinction coefficient of the product (TNB) is 14,150 M⁻¹cm⁻¹ at 412 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Degas Buffers (N2 or Ar) prep_thiol Prepare this compound Solution prep_buffer->prep_thiol prep_protein Prepare Protein Solution prep_buffer->prep_protein mix Combine Protein and This compound prep_thiol->mix add_tcep Add TCEP (1-10 mM) prep_protein->add_tcep add_tcep->mix incubate Incubate (pH 6.5-7.5) mix->incubate hplc HPLC Analysis incubate->hplc sds_page Non-reducing SDS-PAGE incubate->sds_page ellman Ellman's Assay incubate->ellman

Caption: Experimental workflow for minimizing disulfide bond formation.

troubleshooting_logic start Low Conjugation Yield? check_dimer Check for Dimerization (Non-reducing SDS-PAGE/HPLC) start->check_dimer dimer_present Dimer Present? check_dimer->dimer_present optimize_conditions Optimize Conditions: - Add TCEP - Degas Buffers - Control pH (6.5-7.5) dimer_present->optimize_conditions Yes no_dimer Investigate Other Causes: - Protein Folding - Reagent Purity - Reaction Stoichiometry dimer_present->no_dimer No success Improved Yield optimize_conditions->success fail Issue Persists no_dimer->fail

Caption: Troubleshooting logic for low conjugation yield.

disulfide_formation_pathway thiol1 R-SH (Thiol 1) thiolate1 R-S⁻ (Thiolate 1) thiol1->thiolate1 pH > pKa thiol2 R-SH (Thiol 2) thiolate2 R-S⁻ (Thiolate 2) thiol2->thiolate2 pH > pKa disulfide R-S-S-R (Disulfide Dimer) thiolate1->disulfide + O2, Metal Ions thiolate2->disulfide + O2, Metal Ions

Caption: Pathway of disulfide bond formation from thiols.

References

Technical Support Center: Refinement of Protocols for Consistent Thiol-PEG6-acid Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Thiol-PEG6-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule containing a thiol (-SH) group on one end and a carboxylic acid (-COOH) group on the other, connected by a 6-unit polyethylene glycol (PEG) spacer.[1] The thiol group allows for covalent attachment to maleimides or for binding to metal surfaces like gold, while the carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond.[1][2] Its hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate.[2][3]

Primary applications include:

  • Bioconjugation: Linking proteins, peptides, or other biomolecules.

  • Drug Delivery: Improving the pharmacokinetic properties of therapeutic agents.

  • PROTAC Development: Serving as a linker in proteolysis-targeting chimeras.

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles for various biomedical applications.

  • Surface Modification: Creating self-assembled monolayers on surfaces like gold.

Q2: How should I store and handle this compound to ensure its stability?

This compound is sensitive to air and moisture. The thiol group can oxidize to form disulfide bonds. Therefore, it is crucial to store it under inert gas (e.g., argon or nitrogen) at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For experimental use, it is recommended to prepare fresh solutions and avoid long-term storage in aqueous buffers.

Q3: What are the optimal reaction conditions for conjugating the carboxylic acid end of this compound to a protein?

The carboxylic acid group needs to be activated to react efficiently with primary amines on a protein. A common method is to use carbodiimide chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • pH: The activation reaction with EDC/NHS is most efficient at a pH of 4.7-6.0. The subsequent reaction of the NHS-activated PEG with primary amines is optimal at a pH of 7.2-8.5.

  • Buffers: Use amine-free buffers such as MES (2-(N-morpholino)ethanesulfonic acid) for the activation step and phosphate-buffered saline (PBS) or borate buffer for the conjugation step. Buffers containing primary amines, like Tris or glycine, will compete with the target protein for the activated linker.

  • Molar Ratio: A molar excess of the activated this compound to the protein is generally used to drive the reaction. A starting point is a 10- to 50-fold molar excess.

Q4: I am observing low conjugation efficiency. What are the potential causes and solutions?

Low conjugation efficiency can arise from issues with either the thiol or the carboxylic acid reaction.

Troubleshooting Guide: Low Conjugation Efficiency

Problem Area Potential Cause Troubleshooting & Optimization
Thiol Group Reactivity Oxidation of the thiol group to a disulfide.Before conjugation, consider a brief treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it doesn't need to be removed before reaction with maleimides. If using DTT (dithiothreitol), it must be removed prior to conjugation. Perform reactions under an inert atmosphere (nitrogen or argon) to prevent re-oxidation.
Steric hindrance of the thiol group on the target molecule.If conjugating to a protein, consider using a linker with a longer PEG chain to overcome steric hindrance. Mild denaturation of the protein could also expose the thiol group, but this may affect protein activity.
Carboxylic Acid Reactivity Inefficient activation of the carboxylic acid.Ensure the EDC/NHS activation is performed at the optimal pH (4.7-6.0). Use fresh, high-quality EDC and NHS.
Hydrolysis of the activated NHS-ester.The NHS-ester is highly susceptible to hydrolysis, especially at higher pH. Prepare the activated linker immediately before use and avoid storing it in aqueous solutions.
Presence of competing nucleophiles in the buffer.Use amine-free buffers like PBS, HEPES, or borate for the conjugation step. If the protein is in a Tris or glycine buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.
Reaction Conditions Suboptimal pH for conjugation.The reaction of the NHS-activated acid with amines is most efficient at pH 7.2-8.5. The reaction of thiols with maleimides is optimal at a pH of 6.5-7.5.
Incorrect molar ratio of reactants.Optimize the molar excess of the this compound linker. A 10- to 50-fold molar excess is a good starting point.
Low concentration of reactants.If possible, increase the concentration of the protein or other target molecule to favor the conjugation reaction.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines on a target protein.

Materials:

  • This compound

  • Protein of interest

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Methodology:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • This compound Activation:

    • Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer. A 2 to 5-fold molar excess of EDC/Sulfo-NHS over the this compound is recommended.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution. A 20- to 50-fold molar excess of the linker to the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated linker.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol outlines the attachment of this compound to the surface of gold nanoparticles.

Materials:

  • This compound

  • Citrate-stabilized gold nanoparticles (AuNPs) in an aqueous solution

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • This compound Solution Preparation: Dissolve this compound in PBS to a desired concentration (e.g., 1 mM).

  • Conjugation:

    • Add the this compound solution to the AuNP solution. The final concentration of the thiol linker should be in molar excess relative to the surface gold atoms.

    • Gently mix and allow the reaction to proceed for 12-24 hours at room temperature.

  • Washing:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in fresh PBS.

    • Repeat the washing step at least three times to remove any unbound linker.

  • Storage: Store the functionalized AuNPs at 4°C.

Data Presentation

Table 1: Influence of pH on NHS-Ester Hydrolysis and Amine Reaction

pHNHS-Ester Half-lifeRelative Amine Reaction Rate
7.0HoursModerate
7.5~1 HourHigh
8.0~30 MinutesVery High
8.5~10 MinutesVery High
9.0< 5 MinutesHigh (competing hydrolysis)

Data synthesized from qualitative descriptions in search results.

Table 2: Recommended Buffers for this compound Conjugation Steps

Reaction StepRecommended BuffersBuffers to AvoidRationale
Carboxylic Acid Activation (with EDC/NHS) MESBuffers with primary amines (Tris, Glycine)Primary amines will compete with the NHS-ester formation.
NHS-Ester to Amine Conjugation PBS, Borate, HEPESBuffers with primary amines (Tris, Glycine)Buffer amines will react with the activated linker, reducing conjugation efficiency.
Thiol to Maleimide Conjugation PBS, HEPES (pH 6.5-7.5)Buffers outside the optimal pH rangeThe reaction rate is significantly reduced below pH 6.5, and side reactions with amines can occur above pH 7.5.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Thiol_PEG_Acid This compound Activated_PEG NHS-activated This compound Thiol_PEG_Acid->Activated_PEG MES Buffer pH 4.7-6.0 EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_PEG Conjugate Protein-PEG-Thiol Conjugate Activated_PEG->Conjugate PBS Buffer pH 7.2-8.5 Protein Protein (-NH2) Protein->Conjugate Purification Purification (Dialysis / SEC) Conjugate->Purification

Caption: Workflow for conjugating this compound to a protein.

targeted_drug_delivery cluster_conjugate Drug Delivery Vehicle cluster_cell Target Cell Nanoparticle Nanoparticle Core PEG_Linker This compound Linker Nanoparticle->PEG_Linker -SH attachment Targeting_Ligand Targeting Ligand (e.g., Antibody) PEG_Linker->Targeting_Ligand -COOH to -NH2 Drug Therapeutic Drug PEG_Linker->Drug conjugation Receptor Cell Surface Receptor Targeting_Ligand->Receptor Binding Internalization Internalization Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release

Caption: Signaling pathway for targeted drug delivery using a this compound functionalized nanoparticle.

References

Validation & Comparative

Characterization of Thiol-PEG6-Acid Modified Surfaces: A Comparative Guide Using XPS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties for applications ranging from biosensing and drug delivery to medical implants. Thiol-PEG6-acid is a popular choice for modifying gold surfaces, offering a combination of a strong anchoring group (thiol), a biocompatible and protein-resistant spacer (oligoethylene glycol), and a terminal functional group for further conjugation (carboxylic acid). This guide provides a comprehensive comparison of the characterization of this compound modified surfaces using X-ray Photoelectron Spectroscopy (XPS), alongside common alternatives, to aid in the selection of the most appropriate surface modification strategy for your research needs.

Performance Comparison: this compound vs. Alternatives

The choice of surface modification agent significantly impacts the chemical and physical properties of the resulting interface. Here, we compare this compound with two common alternatives: 11-mercaptoundecanoic acid (11-MUA), a classic carboxy-terminated alkanethiol, and an alkyne-terminated PEG-acid, which offers a different anchoring chemistry.

XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. This data is crucial for verifying the successful formation of a SAM, assessing its purity, and understanding the chemical environment of the constituent molecules.

Table 1: Comparative XPS Data for this compound and Alternative Self-Assembled Monolayers on Gold

ParameterThis compound (Representative)11-Mercaptoundecanoic Acid (11-MUA)Alkyne-Terminated PEG-Acid
Elemental Composition (Atomic %)
Carbon (C)~60-70%~70-80%~60-70%
Oxygen (O)~25-35%~15-25%~25-35%
Sulfur (S)~1-3%~2-4%Not Applicable
Gold (Au)~2-5%~1-3%~2-5%
High-Resolution C 1s Peak Positions (eV)
C-C/C-H~285.0~285.0~285.0
C-O (ether)~286.5Not Applicable~286.5
C-S~285.5~285.5Not Applicable
O=C-O (carboxyl)~289.0~289.0~289.0
High-Resolution O 1s Peak Positions (eV)
C-O (ether)~532.7Not Applicable~532.7
O=C-O (carboxyl)~531.5 (C=O), ~533.5 (C-OH)~531.8 (C=O), ~533.3 (C-OH)~531.5 (C=O), ~533.5 (C-OH)
High-Resolution S 2p Peak Positions (eV)
S 2p3/2 (thiolate)~162.0~162.1Not Applicable
S 2p1/2 (thiolate)~163.2~163.3Not Applicable

Note: The data for this compound is a representative compilation based on XPS data from similar oligo(ethylene glycol) terminated thiols and carboxy-terminated alkanethiols. The exact atomic percentages can vary depending on monolayer packing density and instrument parameters.

Experimental Protocols

Detailed and consistent experimental protocols are critical for achieving reproducible and high-quality self-assembled monolayers.

Protocol 1: Surface Modification with this compound
  • Substrate Preparation:

    • Deposit a thin film of gold (typically 50-100 nm) onto a suitable substrate (e.g., silicon wafer, glass slide) with a chromium or titanium adhesion layer (2-5 nm).

    • Clean the gold substrate immediately before use. A common method is UV-ozone treatment for 15-20 minutes to remove organic contaminants. Alternatively, the substrate can be cleaned by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of high-purity nitrogen.

    • Store the modified substrate in a clean, dry environment before analysis.

Protocol 2: Surface Modification with 11-Mercaptoundecanoic Acid (11-MUA)

The protocol for 11-MUA is analogous to that for this compound, with the following key considerations:

  • Due to the strong hydrogen bonding between the carboxylic acid headgroups, the formation of a well-ordered monolayer can be influenced by the solvent and immersion time.

  • Some protocols suggest the addition of a small amount of acetic acid to the ethanolic solution to improve the solubility of the thiol and the quality of the resulting SAM.

Protocol 3: XPS Analysis
  • Instrumentation:

    • Perform XPS analysis using a spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber at a pressure below 10⁻⁸ torr.

  • Data Acquisition:

    • Acquire survey scans over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, S 2p, and Au 4f) with a pass energy of 20-40 eV to resolve different chemical states.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.

    • Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS) to deconvolute the different chemical components. Use a Gaussian-Lorentzian line shape and a Shirley background subtraction.

    • Calculate atomic concentrations from the integrated peak areas corrected by relative sensitivity factors (RSFs).

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful surface modification and characterization.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_post_processing Post-Processing cluster_analysis Analysis Au_Substrate Gold Substrate Cleaning Cleaning (UV-Ozone or Piranha) Au_Substrate->Cleaning Immersion Immerse Substrate (18-24h) Cleaning->Immersion Thiol_Solution Prepare 1 mM Thiol Solution Thiol_Solution->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying Dry with Nitrogen Rinsing->Drying XPS_Analysis XPS Analysis Drying->XPS_Analysis

Caption: Experimental workflow for surface modification and XPS analysis.

Signaling Pathways and Logical Relationships

The interpretation of XPS data relies on understanding the relationship between the molecular structure and the resulting spectral features.

logical_relationship cluster_components Molecular Components cluster_xps_signals XPS Signals Molecule This compound Structure HS-(CH2)n-(OCH2CH2)6-COOH Thiol Thiol Group (-SH) Molecule->Thiol PEG PEG Chain (-OCH2CH2-) Molecule->PEG Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl S2p S 2p Signal (~162 eV) Thiol->S2p forms Au-S bond C1s_ether C 1s Ether Peak (~286.5 eV) PEG->C1s_ether O1s_ether O 1s Ether Peak (~532.7 eV) PEG->O1s_ether C1s_carboxyl C 1s Carboxyl Peak (~289.0 eV) Carboxyl->C1s_carboxyl O1s_carboxyl O 1s Carboxyl Peaks (~531.5 & ~533.5 eV) Carboxyl->O1s_carboxyl

Caption: Relationship between molecular structure and XPS signals.

By following these protocols and understanding the expected XPS signatures, researchers can confidently characterize their this compound modified surfaces and compare their performance with relevant alternatives, ensuring a robust and well-defined platform for their downstream applications.

A Researcher's Guide to Mass Spectrometry Analysis of Thiol-PEG6-Acid Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise characterization of protein bioconjugates is paramount to ensuring product quality, efficacy, and safety. The conjugation of proteins with Thiol-PEG6-acid, a popular linker used to improve the pharmacokinetic properties of therapeutic proteins, presents unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of these conjugates, supported by experimental data and detailed protocols.

The Challenge of Analyzing PEGylated Proteins

The inherent heterogeneity and polydispersity of polyethylene glycol (PEG) chains complicate the mass spectrometry analysis of PEGylated proteins. This results in complex mass spectra with overlapping charge states, making it difficult to determine the precise mass and degree of PEGylation. The choice of mass spectrometry technique is therefore critical for obtaining high-quality, interpretable data.

Comparison of Mass Spectrometry Platforms

Several mass spectrometry platforms can be employed for the analysis of this compound protein conjugates, each with its own set of advantages and limitations. The selection of a particular technique will depend on the specific analytical requirements, such as the need for high resolution, mass accuracy, or high-throughput screening.

Mass Spectrometry TechniqueIonization SourceMass AnalyzerKey AdvantagesKey Disadvantages
MALDI-TOF MS Matrix-Assisted Laser Desorption/IonizationTime-of-FlightHigh tolerance to salts and buffers, predominantly produces singly charged ions simplifying spectra, suitable for high molecular weight proteins.[1][2][3]Lower resolution and mass accuracy compared to ESI-based methods, potential for fragmentation, and matrix interference can be an issue.[3]
ESI-Q-TOF MS Electrospray IonizationQuadrupole Time-of-FlightHigh resolution and mass accuracy, suitable for complex mixtures when coupled with liquid chromatography (LC), automated workflow.[4]Produces multiply charged ions leading to complex spectra, susceptible to ion suppression.
ESI-Orbitrap MS Electrospray IonizationOrbitrapVery high resolution and mass accuracy, enabling confident identification of PEGylated species and their isoforms.Can be less tolerant to complex matrices compared to TOF instruments.
Native MS Electrospray IonizationVarious (e.g., TOF, Orbitrap)Preserves non-covalent interactions, allowing for the analysis of protein conjugates in their near-native state, providing information on conformation and stoichiometry.Requires specific buffer systems and may have lower sensitivity compared to denaturing conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of this compound protein conjugates. Below are generalized protocols for protein conjugation and subsequent LC-MS analysis.

Protocol 1: this compound Conjugation to a Cysteine-Containing Protein

This protocol outlines the steps for conjugating a protein with a free cysteine residue to a maleimide-activated this compound.

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • If necessary, reduce any existing disulfide bonds using a reducing agent like dithiothreitol (DTT) and subsequently remove the DTT using a desalting column.

  • Maleimide Activation of this compound:

    • The carboxylic acid group of this compound can be activated to react with a maleimide linker. This is a common strategy to create a thiol-reactive PEGylating agent.

  • Conjugation Reaction:

    • Mix the protein and the maleimide-activated this compound at a desired molar ratio (e.g., 1:5 protein to PEG).

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

    • The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: LC-MS Analysis of this compound Protein Conjugate

This protocol provides a general procedure for analyzing the purified conjugate using liquid chromatography coupled with mass spectrometry.

  • Sample Preparation:

    • Dilute the purified conjugate in a suitable solvent, typically compatible with the LC mobile phase (e.g., 0.1% formic acid in water).

  • Liquid Chromatography:

    • Column: A reversed-phase C4 or C8 column is often suitable for protein separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-Q-TOF):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 500-4000 m/z.

    • Data Acquisition: Acquire data in both MS and MS/MS modes to confirm the identity of the conjugate and localize the PEGylation site.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein conjugate.

    • Software such as MassLynx or similar programs can be used for data processing.

Visualization of Workflows and Analytical Strategies

To better illustrate the processes involved in the analysis of this compound protein conjugates, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Mass Spectrometry Analysis protein Cysteine-containing Protein reaction Conjugation Reaction protein->reaction peg This compound (Maleimide Activated) peg->reaction purification Purification (SEC/IEX) reaction->purification lcms LC-MS Analysis (e.g., ESI-Q-TOF) purification->lcms data_acquisition Data Acquisition (MS and MS/MS) lcms->data_acquisition data_processing Data Processing (Deconvolution) data_acquisition->data_processing characterization Characterization (Mass, Purity, Site) data_processing->characterization

Caption: Experimental workflow for the conjugation and mass spectrometry analysis of a this compound protein conjugate.

analytical_approaches cluster_top_down Top-Down Details cluster_bottom_up Bottom-Up Details top_down Top-Down Analysis (Intact Conjugate) td_ms Direct MS/MS of Intact Conjugate top_down->td_ms bottom_up Bottom-Up Analysis (Peptide Mapping) bu_digest Enzymatic Digestion bottom_up->bu_digest middle_down Middle-Down Analysis (Subunit Analysis) td_adv Preserves PTM information td_ms->td_adv td_dis Challenging for large proteins td_ms->td_dis bu_lcms LC-MS/MS of Peptides bu_digest->bu_lcms bu_adv High sequence coverage bu_lcms->bu_adv bu_dis Loss of PTM connectivity bu_lcms->bu_dis

Caption: Comparison of top-down and bottom-up mass spectrometry approaches for determining the site of PEGylation.

Overcoming Analytical Hurdles

Several strategies can be employed to mitigate the challenges associated with the mass spectrometry of PEGylated proteins:

  • Charge-Stripping Agents: The addition of reagents like triethylamine (TEA) post-column can reduce the charge state of the protein conjugate, simplifying the mass spectrum and aiding in data interpretation.

  • Chromatographic Separation: Utilizing high-resolution liquid chromatography, such as reversed-phase or size-exclusion chromatography, is essential to separate the PEGylated protein from unreacted protein and free PEG.

  • Advanced Instrumentation: High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, provide the mass accuracy and resolution required to resolve the complex isotopic patterns of PEGylated proteins.

  • Top-Down vs. Bottom-Up Analysis: For determining the precise site of PEGylation, both top-down and bottom-up approaches can be used. Top-down analysis involves the fragmentation of the intact conjugate, which can directly identify the modified residue. Bottom-up analysis involves digesting the conjugate into peptides before MS analysis, which can also pinpoint the modification site but may be more complex to interpret.

Conclusion

The mass spectrometry analysis of this compound protein conjugates is a complex but manageable task with the right instrumentation and experimental design. A thorough understanding of the different MS techniques and their respective strengths and weaknesses is crucial for selecting the optimal analytical strategy. By employing high-resolution mass spectrometry, appropriate chromatographic separation, and strategic data analysis, researchers can effectively characterize these important biotherapeutics, ensuring their quality and accelerating their development.

References

Verifying the Structure of Thiol-PEG6-acid: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise structure and purity of linker molecules are paramount. Thiol-PEG6-acid is a heterobifunctional linker widely used to connect molecules of interest to surfaces or biomolecules. Its structure, featuring a thiol group at one end and a carboxylic acid at the other, separated by a hydrophilic hexaethylene glycol (PEG6) spacer, allows for versatile conjugation strategies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous verification of this structure. This guide provides a detailed comparison of using ¹H and ¹³C NMR for this purpose, outlines a standard experimental protocol, and compares this compound to alternative bioconjugation linkers.

Structural Verification by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are used to confirm the presence and connectivity of the thiol, the PEG chain, and the carboxylic acid termini.

Expected Chemical Shifts

The chemical structure of this compound (HS-(CH₂)₂-(O(CH₂)₂)₅-O-CH₂-COOH) dictates a specific pattern of signals in the NMR spectrum. The electronegative oxygen atoms in the PEG backbone and at the acid terminus significantly influence the chemical shifts of nearby protons and carbons, pulling their signals downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Molecular FragmentAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiol Group
-SH Proton~1.5 - 2.0 (triplet)N/A
H S-CH ₂-Proton~2.7 (quartet)~24
HS-CH₂-CH ₂-Proton~3.7 (triplet)~72
PEG Backbone
-O-CH ₂-CH ₂-O-Proton~3.6 (singlet/multiplet)~70
Carboxylic Acid
-O-CH ₂-COOHProton~4.1 (singlet)~68
-COOH Proton~10-12 (broad singlet)~175

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and temperature.[1][2][3][4] The acidic proton of the carboxylic acid and the thiol proton are exchangeable and may broaden or disappear in the presence of D₂O.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for verifying the structure of this compound using NMR is as follows:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O)) in a clean NMR tube.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Data Acquisition :

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing and Analysis :

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Compare the observed chemical shifts and integration values with the expected values (Table 1) to confirm the structure.

Below is a diagram illustrating the experimental workflow for structural verification.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis cluster_3 Verification weigh Weigh this compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS weigh->dissolve acquire_h1 Acquire 1H NMR Spectrum dissolve->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum dissolve->acquire_c13 process Process Spectra (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Analyze Chemical Shifts, Integration, and Coupling process->analyze compare Compare Data to Expected Structure analyze->compare confirm Structure Verified compare->confirm

Caption: Workflow for NMR-based structural verification of this compound.

Comparison with Alternative Bioconjugation Reagents

While the thiol group on this compound is highly effective for coupling to maleimides or for binding to gold surfaces, other chemistries exist for bioconjugation to proteins. The most common target for such modifications is the sulfhydryl group of cysteine residues.

Table 2: Comparison of Thiol-Reactive Chemistries for Protein Conjugation

FeatureThiol-Maleimide Conjugation (via Thiol-PEG-acid)Thiol-Haloacetyl ConjugationThiol-Vinyl Sulfone Conjugation
Reaction pH 6.5 - 7.57.0 - 8.58.0 - 9.0
Reaction Speed FastModerateSlow
Specificity High for thiolsCan cross-react with other nucleophiles (e.g., histidine, lysine) at higher pHHigh for thiols under optimal pH
Linkage Stability The resulting succinimide ring can undergo hydrolysis (ring-opening) or a retro-Michael addition, leading to potential instability.Forms a stable thioether bond.Forms a very stable thioether bond.
Advantages Rapid and specific reaction under physiological conditions.Forms a highly stable linkage.Linkage is extremely stable to hydrolysis.
Disadvantages Potential for the conjugate to be reversible, especially in the presence of other thiols.Slower reaction rate; potential for off-target reactions.Requires higher pH for efficient reaction, which may not be suitable for all proteins.

The choice of conjugation chemistry often depends on the specific application and the required stability of the final conjugate. While maleimide chemistry is widely used due to its speed and specificity, the potential for instability of the resulting bond is a critical consideration for long-term applications. Reagents that form more stable thioether bonds, such as those based on vinyl sulfones, offer a more robust alternative where long-term stability is crucial.

References

A Comparative Guide to the Efficiency of Thiol-PEG6-acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical determinant of the final conjugate's performance. The linker's chemical properties, length, and reactivity profoundly influence the efficiency of the conjugation reaction, as well as the stability, solubility, and in vivo behavior of the resulting biomolecule. This guide provides an objective comparison of Thiol-PEG6-acid with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.

This compound is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, separated by a 6-unit PEG chain. This structure allows for sequential or orthogonal conjugation strategies. The thiol group can react with maleimides or form disulfide bonds, while the carboxylic acid can be activated to form stable amide bonds with primary amines.

Quantitative Comparison of PEG Linker Performance

The efficiency of a PEG linker is a multifaceted parameter encompassing reaction kinetics, conjugation yield, and the stability of the resulting linkage. The following tables summarize quantitative data for different PEG linker chemistries. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is a synthesis from various studies and should be interpreted with consideration of the specific experimental contexts.

Table 1: Reaction Kinetics of Common Bioconjugation Chemistries

Linker ChemistryReactantspHTemperature (°C)Half-life of Reactive GroupNotes
Amine-NHS Ester Primary Amine + NHS Ester7.004-5 hours[1]Hydrolysis of the NHS ester is a competing reaction that increases with pH.[1][2]
8.6410 minutes[1]
9.0Room Temp< 9 minutes[2]
Thiol-Maleimide Thiol + Maleimide6.5 - 7.5Room TempMinutes to hoursReaction rate is pH-dependent; maleimide can react with amines at pH > 7.5.

Table 2: Stability of Common Bioconjugate Linkages

LinkageFormation ReactionConditionsHalf-life of ConjugateCleavage Mechanism
Amide Bond Amine + Activated Carboxylic Acid (e.g., NHS ester)Physiological (pH 7.4, 37°C)Very stableHydrolysis (very slow)
Thioether Bond Thiol + MaleimidePhysiological (pH 7.4, 37°C) with 1 mM Glutathione20 - 80 hoursRetro-Michael reaction and thiol exchange.
pH 7.4, 37°C> 2 years (with ring hydrolysis)Hydrolysis of the succinimide ring can stabilize the linkage.

Table 3: Influence of PEG Chain Length on Conjugation (Qualitative)

PEG Chain LengthEffect on Reaction KineticsEffect on Conjugation YieldInfluence on Stability
Short (e.g., PEG6) Generally faster due to less steric hindrance.Can be higher for small molecules, but may be lower for large proteins due to insufficient spacing.Minimal impact from the PEG chain itself.
Long (e.g., PEG24, PEG48) Can be slower due to increased steric hindrance.May be necessary for large, complex biomolecules to overcome steric hindrance at the conjugation site.Can enhance the stability of the overall conjugate by shielding it from enzymatic degradation.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and efficient bioconjugation. Below are protocols for key experiments related to the use of this compound and its comparison with other linkers.

Protocol 1: Amine Conjugation using a Carboxylic Acid-Terminated PEG Linker (e.g., this compound)

This protocol describes the conjugation of a protein's primary amine groups (e.g., lysine residues) to the carboxylic acid terminus of a PEG linker.

Materials:

  • This compound

  • Protein with accessible primary amines

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound, NHS, and EDC in the Conjugation Buffer. A 5-fold molar excess of NHS and EDC over the PEG linker is recommended.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess PEG linker and byproducts by SEC.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity and conjugation efficiency.

Protocol 2: Thiol Conjugation using a Maleimide-Terminated PEG Linker

This protocol details the conjugation of a thiol-containing molecule (like the thiol end of this compound or a cysteine residue in a protein) to a maleimide-functionalized molecule.

Materials:

  • Thiol-containing molecule

  • Maleimide-PEG-linker

  • Conjugation Buffer: PBS, pH 6.5-7.5, containing 1 mM EDTA

  • Quenching Reagent: 1 M N-acetylcysteine or L-cysteine

  • SEC column for purification

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule and the maleimide-PEG-linker in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the maleimide-PEG-linker solution to the thiol-containing molecule solution. A 1.5- to 10-fold molar excess of the maleimide linker is typically used.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Add the Quenching Reagent to a final concentration of 10 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate by SEC.

  • Characterization: Use Ellman's assay to determine the consumption of free thiols and HPLC or mass spectrometry to analyze the final conjugate.

Protocol 3: Quantification of Free Thiols using Ellman's Assay

This assay is used to determine the concentration of free sulfhydryl groups before and after a conjugation reaction to calculate the efficiency.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA

  • Cysteine for standard curve

  • Spectrophotometer

Procedure:

  • Prepare Standards: Prepare a series of cysteine standards in the Reaction Buffer.

  • Prepare Samples: Dilute the thiol-containing samples (before and after conjugation) in the Reaction Buffer.

  • Reaction:

    • To a microplate well or cuvette, add the standard or sample.

    • Add the Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 412 nm.

  • Quantification: Create a standard curve from the cysteine standards and determine the concentration of free thiols in the samples. The conjugation efficiency can be calculated from the decrease in free thiol concentration.

Mandatory Visualizations

experimental_workflow cluster_amine_conjugation Amine Conjugation Workflow (Thiol-PEG-Acid) cluster_thiol_conjugation Thiol Conjugation Workflow (e.g., with Maleimide) protein Protein (-NH2) conjugation_amine Conjugation protein->conjugation_amine peg_acid Thiol-PEG-Acid (-COOH) activation Activation (EDC/NHS) peg_acid->activation activated_peg Activated Thiol-PEG-NHS Ester activation->activated_peg activated_peg->conjugation_amine quenching_amine Quenching (Tris) conjugation_amine->quenching_amine purification_amine Purification (SEC) quenching_amine->purification_amine final_conjugate_amine Thiol-PEG-Protein Conjugate purification_amine->final_conjugate_amine thiol_molecule Thiol-Molecule (-SH) conjugation_thiol Conjugation thiol_molecule->conjugation_thiol maleimide_peg Maleimide-PEG-Linker maleimide_peg->conjugation_thiol quenching_thiol Quenching (Cysteine) conjugation_thiol->quenching_thiol purification_thiol Purification (SEC) quenching_thiol->purification_thiol final_conjugate_thiol Thioether-linked Conjugate purification_thiol->final_conjugate_thiol

Caption: Experimental workflows for amine and thiol conjugation.

logical_relationships cluster_linker_properties Linker Properties cluster_performance_outcomes Performance Outcomes linker_type Linker Chemistry (e.g., Thiol-Acid, Maleimide, NHS) kinetics Reaction Kinetics linker_type->kinetics determines stability Linkage Stability linker_type->stability influences peg_length PEG Chain Length (e.g., PEG6) steric_hindrance Steric Hindrance peg_length->steric_hindrance affects solubility Conjugate Solubility peg_length->solubility improves steric_hindrance->kinetics impacts yield Conjugation Yield steric_hindrance->yield impacts kinetics->yield affects

Caption: Factors influencing bioconjugation efficiency.

References

Evaluating the Stability of Thiol-PEG6-Acid Linkages: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates, influencing efficacy, stability, and safety. This guide provides an objective comparison of the stability of Thiol-PEG6-acid linkages against other common alternatives, supported by experimental data and detailed methodologies.

The this compound linker is a bifunctional molecule featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a 6-unit polyethylene glycol (PEG) spacer. This structure allows for the conjugation of two different molecules, making it a versatile tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The overall stability of a bioconjugate utilizing this linker is determined by the stability of the chemical bonds formed by both the thiol and the acid functional groups.

Comparative Stability of Linkage Chemistries

The stability of a linker is paramount to ensure that a bioconjugate remains intact in systemic circulation and releases its payload only at the target site.[1] The this compound linker's stability is a composite of the bond formed by the carboxylic acid (typically an amide or ester bond) and the bond formed by the thiol (commonly a thiosuccinimide or thioether bond).

Carboxylic Acid-Derived Linkages: Amide vs. Ester Bonds

The carboxylic acid end of the this compound linker is typically reacted with a primary amine to form a stable amide bond, often facilitated by carbodiimide chemistry (e.g., EDC/NHS).[2][3] Alternatively, it can be reacted with a hydroxyl group to form an ester bond.

Amide bonds are significantly more stable to hydrolysis than ester bonds. [1][4] This increased stability is due to the greater resonance stabilization of the amide linkage, where the nitrogen's lone pair of electrons delocalizes with the carbonyl group more effectively than the oxygen's lone pair in an ester. Under physiological conditions, the half-life of an amide bond can be on the order of years, whereas ester bonds are more susceptible to both chemical and enzymatic hydrolysis by esterases present in plasma.

Linkage TypeGeneral StabilitySusceptibility to HydrolysisCommon Formation Chemistry
Amide Bond HighLow (resistant to chemical and enzymatic hydrolysis)EDC/NHS coupling
Ester Bond Moderate to LowHigh (susceptible to chemical and enzymatic hydrolysis)Fischer esterification, DCC coupling
Thiol-Derived Linkages: Thiosuccinimide vs. Thioether Bonds

The thiol group of the this compound linker is most commonly conjugated to a maleimide-functionalized molecule, forming a thiosuccinimide linkage through a Michael addition reaction. While this reaction is efficient and selective, the resulting thiosuccinimide bond has shown limited stability in vivo. It is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione and albumin, leading to premature drug release. The rate of payload shedding from thiosuccinimide-containing ADCs in plasma can be as high as 50–75% within 7–14 days.

More stable alternatives involve the formation of a thioether bond, which is significantly more resistant to cleavage under physiological conditions.

Linkage TypeGeneral Stability in PlasmaMechanism of InstabilityCommon Formation Chemistry
Thiosuccinimide Low to ModerateRetro-Michael reaction, Thiol exchangeThiol-Maleimide addition
Thioether HighGenerally stableThiol-ene reaction, Haloacetyl reactions

Several strategies have been developed to improve the stability of the thiosuccinimide linkage, such as hydrolysis of the succinimide ring to the more stable succinamic acid form or the use of next-generation maleimides.

Experimental Protocols for Stability Assessment

To quantitatively evaluate the stability of a bioconjugate, in vitro plasma stability assays are commonly employed.

In Vitro Plasma Stability Assay (LC-MS Method)

This assay is crucial for determining the stability of a bioconjugate in a physiologically relevant matrix by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • Bioconjugate (e.g., Antibody-Drug Conjugate)

  • Human or other species-specific plasma

  • Incubator at 37°C

  • Affinity capture media (e.g., Protein A beads)

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Affinity Capture: Isolate the bioconjugate from the plasma matrix using affinity capture beads.

  • Elution and Reduction: Elute the bioconjugate and, if necessary, treat with a reducing agent to separate antibody chains.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the relative abundance of different drug-loaded species.

  • DAR Calculation: Calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Enzymatic Cleavage Assay

This assay is used to assess the susceptibility of a linker to specific enzymes that may be present in the target microenvironment (e.g., cathepsins in lysosomes).

Materials:

  • Purified enzyme (e.g., Cathepsin B)

  • Linker-payload conjugate or a fluorogenic substrate

  • Appropriate assay buffer

  • Quenching solution

  • HPLC or fluorometer

Procedure:

  • Enzyme Activation: If required, pre-incubate the enzyme in the assay buffer.

  • Reaction Initiation: Add the linker-conjugate to the activated enzyme solution to start the reaction.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: Take aliquots at different time intervals and stop the enzymatic reaction with a quenching solution.

  • Analysis: Analyze the samples by HPLC to measure the decrease in the intact conjugate and the increase in the cleaved product, or by a fluorometer if using a fluorogenic substrate.

  • Data Analysis: Plot the percentage of cleavage over time to determine the cleavage rate.

Visualizing Linker Stability Concepts

To better understand the chemical principles and experimental workflows discussed, the following diagrams are provided.

G cluster_amide Amide Bond Formation (High Stability) cluster_ester Ester Bond Formation (Lower Stability) Carboxylic Acid Carboxylic Acid Amide Bond Amide Bond Carboxylic Acid->Amide Bond EDC/NHS Amine Amine Amine->Amide Bond Carboxylic Acid2 Carboxylic Acid Ester Bond Ester Bond Carboxylic Acid2->Ester Bond Acid Catalyst Alcohol Alcohol Alcohol->Ester Bond

Caption: Comparison of amide and ester bond formation and stability.

G cluster_thiosuccinimide Thiosuccinimide Linkage (Susceptible to Cleavage) cluster_thioether Thioether Linkage (High Stability) Thiol Thiol Thiosuccinimide Thiosuccinimide Thiol->Thiosuccinimide Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide Cleaved Products Cleaved Products Thiosuccinimide->Cleaved Products Retro-Michael (in plasma) Thiol2 Thiol Thioether Thioether Thiol2->Thioether Nucleophilic Substitution Haloacetyl Haloacetyl Haloacetyl->Thioether

Caption: Comparison of thiosuccinimide and thioether linkage stability.

G Start Start: Bioconjugate in Plasma Incubation Incubate at 37°C Start->Incubation Timepoints Collect Aliquots (0, 24, 48, 96, 168h) Incubation->Timepoints Capture Affinity Capture (e.g., Protein A) Timepoints->Capture Elute_Reduce Elute and Reduce Capture->Elute_Reduce LCMS LC-MS Analysis Elute_Reduce->LCMS DAR_Calc Calculate Average DAR (Assess Stability) LCMS->DAR_Calc

Caption: Experimental workflow for an in vitro plasma stability assay.

Conclusion

The stability of a this compound linkage is a function of the two covalent bonds it forms. For maximum stability, the carboxylic acid moiety should be conjugated to a primary amine to form a robust amide bond. The choice of conjugation partner for the thiol group is also critical; while thiol-maleimide chemistry is prevalent, the resulting thiosuccinimide linkage is prone to degradation in plasma. For applications requiring high in vivo stability, forming a more stable thioether bond or utilizing stabilized maleimide technologies is recommended. The experimental protocols provided herein offer a framework for the quantitative evaluation of linker stability, enabling the rational design of more effective and safer bioconjugates.

References

A Comparative Guide to Functional Assays for Thiol-PEG6-Acid Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional implications of protein modification is critical. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins, such as increasing their serum half-life and reducing immunogenicity.[1][2][3] Site-specific PEGylation, particularly at cysteine residues using thiol-reactive reagents like Thiol-PEG6-acid, offers precise control over the modification site, which can be crucial for preserving the protein's biological activity.[4][5]

This guide provides a comparative overview of key functional assays used to evaluate the activity of proteins modified with this compound, using Granulocyte-Colony Stimulating Factor (G-CSF) as a primary example. G-CSF is a cytokine that stimulates the production of granulocytes and is often PEGylated to improve its therapeutic efficacy in treating neutropenia.

Impact of Thiol-PEGylation on Protein Activity

The goal of site-specific PEGylation is to attach the PEG moiety to a site on the protein that is not essential for its biological function. By introducing a cysteine residue at a specific, non-critical location through genetic engineering, a thiol-reactive PEG can be selectively attached. This approach has been shown to preserve the in vitro bioactivity of proteins like G-CSF while dramatically increasing their circulating half-lives in vivo.

The primary functional assay for G-CSF and its PEGylated variants is the in vitro cell proliferation assay, which measures the protein's ability to stimulate the growth of a specific hematopoietic cell line.

Quantitative Comparison: Bioactivity of PEGylated G-CSF vs. Unmodified G-CSF

The following table summarizes representative data from cell proliferation assays comparing the activity of unmodified G-CSF with its site-specifically PEGylated counterparts. The EC₅₀ value represents the concentration of the protein required to elicit a 50% maximal response and is a key indicator of potency.

Protein VersionFunctional AssayCell LineEC₅₀ (pM)% Relative Activity (approx.)Reference
Unmodified G-CSFCell ProliferationM-NFS-6037 ± 12100%
N-terminally PEGylated G-CSF (20 kDa)Cell ProliferationM-NFS-6046 ± 5.5~80%
Cysteine-variant G-CSF (Unmodified)Cell ProliferationTF-1Comparable to WT~100%
Cysteine-variant G-CSF (PEGylated, 5-40 kDa)Cell ProliferationTF-1Minimal loss of activity>90%

Note: The data presented are compiled from different studies for illustrative purposes. Direct comparison requires standardized assay conditions. The this compound modification is a specific example of the cysteine-reactive PEGylation chemistry represented in these studies.

Experimental Protocols and Workflows

Accurate assessment of functional activity relies on robust and well-defined experimental protocols. Below are methodologies for a cell proliferation assay for G-CSF and a general enzyme kinetics assay, which can be adapted for other modified proteins.

G-CSF Cell Proliferation Assay Protocol

This assay measures the ability of G-CSF to stimulate the proliferation of a dependent cell line, such as human TF-1 or murine NFS-60 cells.

Principle: The proliferation of G-CSF-dependent cells is directly proportional to the concentration of active G-CSF in the sample. Cell viability is measured using a colorimetric reagent like WST-8 or MTS, which is converted by metabolically active cells into a colored formazan product. The amount of color produced is quantified by measuring absorbance.

Detailed Methodology:

  • Cell Culture: Culture NFS-60 cells in an appropriate medium supplemented with fetal bovine serum and a source of growth factor (e.g., recombinant G-CSF) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Preparation: Prior to the assay, wash the cells multiple times with a growth factor-free medium to remove any residual G-CSF and induce quiescence. Resuspend the cells to a final concentration of approximately 7 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well microplate.

    • Prepare serial dilutions of the unmodified G-CSF (standard), the this compound modified G-CSF (test sample), and a negative control (medium only).

    • Add 50 µL of each dilution to the respective wells. A typical concentration range for PEGylated G-CSF is 500-1200 IU/mL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. This incubation time has been shown to yield optimal proliferative responses.

  • Detection:

    • Add 10 µL of a WST-8 or MTS reagent to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).

  • Data Analysis:

    • Subtract the absorbance of the negative control wells from all other readings.

    • Plot the absorbance values against the log of the protein concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ for each sample.

    • The relative activity of the PEGylated protein can be calculated by comparing its EC₅₀ to that of the unmodified standard.

GCSF_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture G-CSF Dependent Cells p2 Wash & Resuspend Cells (Factor-Free Medium) p1->p2 a1 Seed Cells into 96-Well Plate p2->a1 p3 Prepare Serial Dilutions (Standard & PEG-Protein) a2 Add Protein Dilutions to Wells p3->a2 a1->a2 a3 Incubate for 48 hours at 37°C a2->a3 a4 Add WST-8/MTS Reagent a3->a4 a5 Incubate for 2-4 hours a4->a5 a6 Measure Absorbance a5->a6 d1 Plot Dose-Response Curve a6->d1 d2 Calculate EC50 Values d1->d2 d3 Determine Relative Activity d2->d3

Caption: Workflow for G-CSF cell proliferation functional assay.
General Enzyme Kinetics Assay Protocol

For proteins that are enzymes, a kinetics assay is essential to determine if the this compound modification affects catalytic efficiency.

Principle: Enzyme activity is measured by monitoring the rate of substrate consumption or product formation over time. Key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined by measuring the initial reaction rate at various substrate concentrations. A change in these parameters indicates an alteration in enzyme function.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a buffered solution at the optimal pH for the enzyme.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare solutions of the unmodified enzyme and the this compound modified enzyme at known concentrations.

  • Assay Setup:

    • In a temperature-controlled cuvette or microplate well, combine the buffer and a specific concentration of the substrate. Allow it to equilibrate to the assay temperature (e.g., 25°C or 37°C).

    • The reaction can be monitored using a spectrophotometer by detecting a change in absorbance or fluorescence.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of the enzyme solution (either unmodified or PEGylated).

    • Immediately begin recording the absorbance or fluorescence at fixed time intervals for several minutes. The initial, linear portion of the progress curve represents the initial velocity (v₀).

  • Data Collection:

    • Repeat the assay with a range of different substrate concentrations, keeping the enzyme concentration constant.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for both the modified and unmodified enzymes. A Lineweaver-Burk plot can also be used for this purpose.

Signaling_Pathway GCSF G-CSF or PEG-G-CSF GCSFR G-CSF Receptor (Homodimer) GCSF->GCSFR Binding & Dimerization JAK2 JAK2 GCSFR->JAK2 Activation STAT3 STAT3 GCSFR->STAT3 Recruitment JAK2->GCSFR Phosphorylation JAK2->JAK2 JAK2->STAT3 Phosphorylation STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Dimerization Nucleus Nucleus STAT3_P->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Binds DNA Response Proliferation, Differentiation, Survival Transcription->Response Leads to

Caption: Simplified G-CSF signaling pathway via JAK/STAT activation.

Conclusion

The functional characterization of proteins modified with this compound is essential for validating their therapeutic potential. For growth factors like G-CSF, cell-based proliferation assays are the gold standard for determining in vitro potency, demonstrating that site-specific cysteine modification can preserve high levels of bioactivity. For enzymes, kinetic assays are crucial for assessing the impact of PEGylation on catalytic function. By employing these detailed protocols and comparing the activity of modified proteins to their unmodified counterparts, researchers can effectively evaluate the success of their PEGylation strategy and ensure the development of safe and effective biotherapeutics.

References

A Comparative Guide to Drug Release from Thiol-PEG6-acid and Alternative Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug release profiles of Thiol-PEG6-acid carriers with promising alternatives, including zwitterionic and poly(amino acid)-based systems. The information presented is curated from scientific literature to aid in the selection of appropriate drug delivery platforms.

Introduction to Drug Carrier Systems

Controlled drug delivery aims to enhance the therapeutic efficacy of drugs by maintaining a desired drug concentration at the target site for an extended period. The choice of a drug carrier is critical to achieving this goal.

This compound Carriers: These carriers utilize a polyethylene glycol (PEG) linker with a thiol group at one end and a carboxylic acid group at the other. The thiol group allows for conjugation to drug molecules or targeting ligands, while the PEG chain provides hydrophilicity, which can improve solubility and circulation time, and reduce immunogenicity. The carboxylic acid end can be used for further functionalization.

Zwitterionic Polymer Carriers: Zwitterionic polymers contain an equal number of positive and negative charges on their monomer units, resulting in a net neutral charge. This unique property leads to strong hydration and resistance to non-specific protein adsorption, which can further prolong circulation time and reduce immune responses compared to PEGylated carriers.[1]

Poly(amino acid) (PAA) Carriers: These biodegradable polymers are composed of amino acid repeating units. Their biocompatibility and the ability to be broken down into natural metabolites make them attractive for drug delivery. The side chains of the amino acids can be functionalized to attach drugs and targeting moieties, and the polymer backbone can be designed to be sensitive to environmental stimuli like pH for controlled drug release.

Comparative Analysis of Drug Release Profiles

Direct quantitative comparisons of drug release from this compound carriers versus zwitterionic and poly(amino acid) carriers for the same drug under identical conditions are limited in publicly available literature. However, we can infer comparative performance based on studies of similar systems. The following tables summarize available quantitative data for PEGylated systems and provide a qualitative comparison for the alternatives.

Table 1: Quantitative Drug Release Data for PEGylated Nanoparticles

DrugCarrier SystemTime (days)Cumulative Release (%)Reference
DoxorubicinPLGA-PEG (0% PEG)2~10%[2]
12~25%[2]
60~45%[2]
DoxorubicinPLGA-PEG (5% PEG)2~16%[2]
12~36%
60~59%
DoxorubicinPLGA-PEG (10% PEG)2~28%
12~50%
60~76%
DoxorubicinPLGA-PEG (15% PEG)2~40%
12~71%
60~92%
DoxorubicinPEGylated PLGA Nanoparticles10~80%
PaclitaxelPLGA with 15% 35k PEG>30Slow release (3.8 µ g/day/cm ²)
PaclitaxelPLGA with 25% 8k PEG12High rate release (12 µ g/day/cm ²)
CisplatinTwo-layer Gold Nanoparticles1464.0 ± 2.5%
PaclitaxelTwo-layer Gold Nanoparticles1422.3 ± 1.5%

Table 2: Qualitative Comparison of Drug Release Characteristics

FeatureThis compound CarriersZwitterionic Polymer CarriersPoly(amino acid) Carriers
Release Mechanism Primarily diffusion-controlled. Can be tuned by altering PEG chain length and the nature of the bond between the drug and carrier.Diffusion-controlled. Can be engineered to be responsive to pH or enzymes for triggered release.Can be diffusion-controlled or degradation-controlled. Highly tunable based on the amino acid composition and polymer structure. Often designed for stimuli-responsive (e.g., pH, enzyme) release.
Release Profile Typically exhibits a biphasic release with an initial burst followed by a sustained release.Generally shows a sustained release profile with a potentially lower initial burst compared to PEGylated systems due to stronger hydration.Can be programmed for a variety of release profiles, including sustained, pulsatile, or triggered release in response to specific biological cues.
Tunability Moderately tunable by varying PEG length and the chemistry of the linker.Highly tunable through the choice of zwitterionic monomers and the incorporation of stimuli-responsive moieties.Highly tunable by altering the amino acid sequence, polymer architecture, and incorporation of specific chemical linkages.
Biocompatibility Generally good, but concerns about PEG immunogenicity and accelerated blood clearance exist.Excellent biocompatibility and "stealth" properties, often superior to PEG in resisting protein fouling.Excellent biocompatibility and biodegradability, with degradation products being natural amino acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug release profiles. Below are protocols for two common in vitro drug release assays.

Dialysis-Based Drug Release Assay

This method is widely used to study the in vitro release of drugs from nanoparticles.

Principle: The drug-loaded carrier is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse into the surrounding release medium while retaining the carrier.

Materials:

  • Drug-loaded carrier suspension

  • Dialysis tubing (e.g., cellulose membrane with a suitable MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Accurately measure a known volume of the drug-loaded carrier suspension and place it inside the dialysis bag.

  • Securely close both ends of the dialysis bag.

  • Submerge the dialysis bag in a known volume of pre-warmed release medium in a suitable container (e.g., beaker or flask).

  • Place the container in a shaking incubator or water bath maintained at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.

  • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the cumulative percentage of drug released at each time point.

Sample and Separate Method

This method involves separating the drug carrier from the release medium at various time points to determine the amount of released drug.

Principle: The drug-loaded carrier is dispersed in a release medium, and at specific times, the carrier is separated by centrifugation or filtration, and the drug concentration in the supernatant or filtrate is measured.

Materials:

  • Drug-loaded carrier suspension

  • Release medium (e.g., PBS, pH 7.4)

  • Centrifuge tubes or vials

  • Centrifuge

  • Syringe filters (with a pore size small enough to retain the carrier)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded carrier in a known volume of release medium in multiple centrifuge tubes or vials (one for each time point).

  • Incubate the tubes at 37°C with constant agitation.

  • At each scheduled time point, take one tube and separate the carrier from the medium by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Carefully collect the supernatant. Alternatively, the suspension can be filtered through a syringe filter.

  • Analyze the drug concentration in the supernatant or filtrate using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualization of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a relevant signaling pathway and the experimental workflows for assessing drug release.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Proliferation & Survival mTOR->Proliferation VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg P PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt P Migration Cell Migration Dimerization->Migration PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Permeability Vascular Permeability PKC->Permeability Proliferation Endothelial Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival Drug_Release_Workflow cluster_dialysis Dialysis Method cluster_sample_separate Sample and Separate Method D1 Prepare Drug-Loaded Carrier Suspension D2 Place in Dialysis Bag D1->D2 D3 Immerse in Release Medium (37°C, Agitation) D2->D3 D4 Sample Medium at Time Intervals D3->D4 D5 Analyze Drug Concentration (HPLC/UV) D4->D5 D6 Calculate Cumulative Release D5->D6 S1 Disperse Carrier in Release Medium S2 Incubate at 37°C with Agitation S1->S2 S3 Separate Carrier (Centrifuge/Filter) S2->S3 S4 Collect Supernatant/ Filtrate S3->S4 S5 Analyze Drug Concentration (HPLC/UV) S4->S5 S6 Calculate Cumulative Release S5->S6

References

A Researcher's Guide to Validating the Purity of Thiol-PEG6-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methodologies for Critical Quality Assessment in Bioconjugation and Drug Development

In the fields of drug delivery, diagnostics, and biomaterial science, the precise chemical structure and purity of reagents are paramount. Thiol-PEG6-acid is a heterobifunctional linker widely used for conjugating molecules to surfaces or other biomolecules. Ensuring its purity is a critical step to guarantee reproducibility and efficacy in downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for assessing the purity of PEGylated compounds.[] It separates molecules based on their hydrophobicity, providing high-resolution separation of the main product from closely related impurities.[2][3] For a molecule like this compound, RP-HPLC can effectively distinguish the target compound from potential contaminants such as disulfide-linked dimers (more hydrophobic) or starting materials like PEG6-acid without the thiol group (more hydrophilic).

A key challenge in analyzing PEG compounds is their lack of a strong UV chromophore.[4] To overcome this, an Evaporative Light Scattering Detector (ELSD) is often employed in series with a UV detector.[5] ELSD is a mass-based detection method that is compatible with the gradient elution required for separating complex mixtures and can detect any non-volatile analyte, making it ideal for PEG conjugates.

This protocol outlines a standard method for the purity validation of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL.
UV Detector 220 nm (for amide/carboxyl groups)
ELSD Detector Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM
Gradient Program 10% to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 7 minutes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve this compound in Mobile Phase A (1 mg/mL) filter Filter through 0.22 µm Syringe Filter prep->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (Separation by Hydrophobicity) inject->separate detect Serial Detection: 1. UV (220 nm) 2. ELSD separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calc Calculate % Purity: (Area_product / Area_total) * 100 integrate->calc report Final Purity Report calc->report

Comparison with Alternative Purity Validation Methods

While HPLC is a robust method, other techniques can provide complementary information or may be used for orthogonal validation. The choice of method often depends on the required level of detail, throughput, and available instrumentation.

Analytical MethodPrinciplePurity Result (%)Limit of DetectionThroughputKey Advantages & Disadvantages
RP-HPLC-ELSD Separation by hydrophobicity, mass-based detection.> 98%~10 ngMediumPro: High resolution, quantitative, robust.Con: Moderate throughput, equipment cost.
LC-MS Separation by hydrophobicity, detection by mass-to-charge ratio.> 98%< 1 ngMediumPro: Confirms molecular weight of product and impurities.Con: Complex data analysis, higher cost.
¹H NMR Nuclear magnetic resonance of protons.> 95%~100 µgLowPro: Provides detailed structural information, confirms functional groups.Con: Low sensitivity, not ideal for minor impurities.
TLC Separation on a solid phase by polarity.Qualitative~1 µgHighPro: Fast, inexpensive, good for reaction monitoring.Con: Low resolution, non-quantitative.

Data presented are representative and may vary based on specific instrumentation and experimental conditions.

Separation_Principle compound_mix Sample Mixture (Injected) col_entry col_entry detector Detector (UV/ELSD) impurity1 impurity1 impurity1->detector Elutes First (Short Retention Time) product product impurity1->product product->detector Elutes Second impurity2 impurity2 product->impurity2 impurity2->detector Elutes Last (Long Retention Time)

Conclusion

For the rigorous validation of this compound conjugate purity, reversed-phase HPLC coupled with ELSD offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy. It stands as the superior method for quality control in research and manufacturing environments. While techniques like LC-MS provide invaluable structural confirmation and NMR offers detailed functional group analysis, HPLC remains the workhorse for routine purity assessment. The implementation of a validated HPLC method, as detailed in this guide, is essential for ensuring the quality and consistency of PEGylated reagents, ultimately contributing to the success and reproducibility of scientific research and drug development.

References

The Performance Edge: Benchmarking Thiol-PEG6-acid Against Alternative Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking reagent is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Thiol-PEG6-acid against other common crosslinkers, supported by experimental data and detailed protocols. This compound is a heterobifunctional linker featuring a thiol group for attachment to surfaces or thiol-reactive moieties, and a carboxylic acid for conjugation to amines, offering a unique combination of properties that enhance the performance of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.

The defining feature of this compound is its discrete six-unit polyethylene glycol (PEG) chain. This hydrophilic spacer imparts several key advantages over traditional non-PEGylated crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), including increased hydrophilicity, improved stability, and a longer circulation half-life, which can lead to enhanced therapeutic efficacy.

Quantitative Performance Comparison

The following tables summarize the key performance differences between this compound and other common crosslinkers.

Performance Metric This compound SMCC (Non-PEGylated) Long-Chain PEG Maleimide (>4kDa) Vinyl Sulfone
Hydrophilicity HighLowVery HighModerate
Conjugate Stability High (Thioether/Amide bond)Moderate (Thioether bond susceptible to retro-Michael reaction)High (Thioether/Amide bond)Very High (Irreversible thioether bond)
In Vivo Half-Life ExtendedBaselineSignificantly ExtendedExtended (if PEGylated)
Potential for Aggregation LowHigh (with hydrophobic payloads)Very LowLow (if PEGylated)
Reaction Kinetics Moderate (Amine-reactive step)Fast (Maleimide-thiol reaction)Fast (Maleimide-thiol reaction)Slow
In Vivo Stability and Half-Life
Linker Fold Extension in Half-Life (vs. SMCC)
SMCC1.0x
4kDa PEG2.5x[1]
10kDa PEG11.2x[1]
Conjugate Stability: Thiol-Reactive Chemistries

The stability of the bond formed with the thiol group is a critical factor. While this compound itself has a stable thiol group, it is often conjugated to molecules with maleimide groups. The resulting thioether bond from a maleimide reaction is susceptible to a retro-Michael reaction, leading to deconjugation[2]. Alternatives like mono-sulfone PEGs form more stable linkages.

Conjugation Chemistry % Conjugate Remaining (in 1mM GSH, 7 days, 37°C)
Maleimide-PEG~70%
Mono-sulfone-PEG>95%

For surface conjugation, such as with gold nanoparticles, the thiol-gold bond is generally stable. Studies have shown a maximum of 15% release of a thiol-bound molecule from gold nanostars at 42°C, and only 3-5% release at temperatures below 40°C. Furthermore, PEG-thiol modified gold nanoparticles exhibit the highest stability in saline solutions compared to other thiol compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for a typical two-step conjugation using this compound and a comparative stability assay.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a drug to an antibody. First, the carboxylic acid of this compound is activated to an NHS ester and reacted with the drug. In the second step, the thiol end of the drug-linker construct is reacted with a maleimide-functionalized antibody.

Materials:

  • This compound

  • Amine-containing drug molecule

  • Antibody with a maleimide functional group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of this compound and Conjugation to Drug

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester[3].

  • Conjugation to Amine-Containing Drug:

    • Dissolve the amine-containing drug in DMF or DMSO.

    • Add the activated Thiol-PEG6-NHS ester solution to the drug solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Purification of Drug-Linker Construct:

    • Purify the Thiol-PEG6-Drug conjugate using reverse-phase HPLC.

    • Lyophilize the purified product.

Step 2: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation:

    • Dissolve the maleimide-functionalized antibody in PBS (pH 7.2-7.5).

  • Conjugation Reaction:

    • Dissolve the purified Thiol-PEG6-Drug in PBS.

    • Add a 5- to 20-fold molar excess of the Thiol-PEG6-Drug solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent such as cysteine or N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification of the ADC:

    • Purify the final antibody-drug conjugate using a SEC column to remove excess drug-linker and quenching reagent.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Comparative In Vitro Plasma Stability Assay

This protocol assesses the stability of the linker in an ADC in human plasma.

Materials:

  • Purified ADCs (e.g., Thiol-PEG6-ADC and SMCC-ADC)

  • Human plasma (frozen)

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method for measuring intact ADC (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS)

Procedure:

  • Sample Preparation:

    • Thaw human plasma at 37°C.

    • Dilute the ADC stock solutions to a final concentration of 1 mg/mL in human plasma.

  • Incubation:

    • Incubate the ADC-plasma mixtures at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of each sample.

  • Sample Analysis:

    • Immediately analyze the aliquots by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining.

    • A decrease in the peak corresponding to the intact ADC and the appearance of new peaks can indicate linker cleavage and drug release.

  • Data Analysis:

    • Plot the percentage of intact ADC versus time to determine the stability profile of each linker.

Visualizing Workflows and Concepts

Diagrams created using Graphviz can help to visualize complex processes and relationships.

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Formation This compound This compound Activate Acid Activate Carboxylic Acid (EDC, NHS) This compound->Activate Acid Activated Linker Thiol-PEG6-NHS Ester Activate Acid->Activated Linker Conjugate Drug Conjugate to Drug Activated Linker->Conjugate Drug Amine-Drug Amine-containing Drug Amine-Drug->Conjugate Drug Purified Construct Purify Thiol-PEG6-Drug (HPLC) Conjugate Drug->Purified Construct Conjugate Ab Conjugate to Antibody Purified Construct->Conjugate Ab Maleimide-Ab Maleimide-Antibody Maleimide-Ab->Conjugate Ab Quench Quench Reaction (Cysteine) Conjugate Ab->Quench Purify ADC Purify ADC (SEC) Quench->Purify ADC Final ADC Final ADC Purify ADC->Final ADC G cluster_0 SMCC Linker (Hydrophobic) cluster_1 This compound Linker (Hydrophilic) SMCC_Structure Antibody-Cyclohexane-Maleimide-Drug SMCC_Properties Low Solubility Potential Aggregation Shorter Half-Life SMCC_Structure->SMCC_Properties PEG_Properties High Solubility Reduced Aggregation Longer Half-Life PEG_Structure Antibody-Amide-PEG6-Thioether-Drug PEG_Structure->PEG_Properties G ADC ADC in Plasma Stable Stable Linker (e.g., Thiol-PEG6) ADC->Stable High Stability Unstable Unstable Linker (e.g., some Maleimides) ADC->Unstable Low Stability Efficacy Target Cell Payload Release Stable->Efficacy Leads to Toxicity Off-Target Payload Release Unstable->Toxicity Leads to

References

A Comparative Analysis of Self-Assembled Monolayers (SAMs) for Biomedical Applications: Thiol-PEG6-Acid vs. Alternative Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for the successful development of advanced biosensors, targeted drug delivery systems, and biocompatible implants. Self-assembled monolayers (SAMs) of thiol-functionalized molecules on gold surfaces offer a robust and versatile platform for tailoring interfacial properties. This guide provides an in-depth comparison of self-assembled monolayers formed from Thiol-PEG6-acid and other commonly used thiol-based alternatives, supported by experimental data to inform the selection of the optimal surface chemistry for specific applications.

This analysis focuses on the performance characteristics of this compound SAMs in comparison to two key alternatives: a standard alkanethiol, 11-Mercaptoundecanoic acid (11-MUA), and a PEGylated thiol with a different terminal group, Thiol-PEG6-amine. The comparison will cover critical parameters such as surface coverage, monolayer thickness, protein resistance, and potential for drug loading, providing a clear, data-driven overview for informed decision-making in your research and development endeavors.

Performance Comparison of Self-Assembled Monolayers

The selection of a SAM-forming molecule is dictated by the desired surface properties. The following tables summarize key quantitative data for this compound and its alternatives, offering a direct comparison of their physical and functional characteristics.

MoleculeSurface Coverage (molecules/nm²)Monolayer Thickness (nm)Water Contact Angle (°)Reference(s)
This compound ~4.3 - 5.5~3.0 - 4.030° - 40°[1][2]
11-Mercaptoundecanoic acid (11-MUA) ~4.6 - 5.0~1.5 - 2.010° - 20°[1]
Thiol-PEG6-amine ~4.3 - 5.5~3.0 - 4.045° - 55°[1][2]

Table 1: Physical Characteristics of Thiol-Based Self-Assembled Monolayers. This table provides a comparative overview of the surface coverage density, monolayer thickness as determined by ellipsometry, and wettability indicated by water contact angle for the selected SAMs.

SAM TypeTerminal GroupRelative Protein AdsorptionPotential Drug Loading CapacityKey Application(s)Reference(s)
This compound Carboxylic Acid (-COOH)LowHigh (via EDC/NHS coupling)Biosensors, Drug Delivery
11-Mercaptoundecanoic acid (11-MUA) Carboxylic Acid (-COOH)ModerateModerate (via EDC/NHS coupling)Functional Surfaces, Biosensors
Thiol-PEG6-amine Amine (-NH2)LowHigh (via amide bond formation)Bioconjugation, Drug Delivery
Hydroxyl-terminated Alkanethiol Hydroxyl (-OH)Very LowLowProtein-resistant surfaces
Methyl-terminated Alkanethiol Methyl (-CH3)HighVery LowHydrophobic surfaces

Table 2: Functional Performance of Self-Assembled Monolayers. This table compares the functional attributes of different SAMs, including their resistance to non-specific protein adsorption, their capacity for drug loading, and their primary areas of application in biomedical research.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful formation and characterization of high-quality SAMs. The following section provides comprehensive protocols for the key experimental techniques cited in this guide.

Protocol 1: Formation of Self-Assembled Monolayers on Gold

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound, 11-Mercaptoundecanoic acid, or Thiol-PEG6-amine

  • Absolute ethanol (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold-coated substrates in piranha solution for 5-10 minutes to remove organic contaminants.

    • Thoroughly rinse the substrates with copious amounts of DI water, followed by absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired thiol in absolute ethanol.

    • Immediately immerse the cleaned and dried gold substrates into the thiol solution in a clean glass container.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the functionalized surfaces thoroughly with absolute ethanol to remove non-covalently bound molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

Protocol 2: Characterization by Contact Angle Goniometry

Equipment:

  • Contact Angle Goniometer with a high-resolution camera

  • Syringe with a fine-gauge needle

Procedure:

  • Place the SAM-functionalized substrate on the sample stage.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the contact angle between the baseline of the droplet and the tangent at the three-phase contact point.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

Equipment:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source

Procedure:

  • Mount the SAM-functionalized substrate onto the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elemental composition of the surface.

  • Perform high-resolution scans over the C 1s, O 1s, N 1s (for amine-terminated SAMs), and S 2p regions to determine the chemical states of the elements.

  • Analyze the peak areas and binding energies to confirm the presence of the expected functional groups and to assess the purity and integrity of the monolayer.

Protocol 4: Characterization by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Equipment:

  • Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., with a germanium or zinc selenide crystal)

Procedure:

  • Record a background spectrum of the clean, bare ATR crystal.

  • Press the SAM-functionalized gold substrate firmly against the ATR crystal to ensure good contact.

  • Acquire the sample spectrum.

  • The resulting spectrum will show the characteristic vibrational modes of the molecules in the SAM. For this compound, look for C-O-C stretching of the PEG linker (~1100 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), and C-H stretching of the alkyl chain (~2850-2950 cm⁻¹).

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Gold_Substrate Gold Substrate Piranha_Cleaning Piranha Cleaning Gold_Substrate->Piranha_Cleaning Rinsing DI Water & Ethanol Rinse Piranha_Cleaning->Rinsing Drying Nitrogen Drying Rinsing->Drying Immersion Immerse Substrate (18-24h) Drying->Immersion Thiol_Solution Prepare 1 mM Thiol Solution Thiol_Solution->Immersion Ethanol_Rinse Ethanol Rinse Immersion->Ethanol_Rinse Final_Drying Nitrogen Drying Ethanol_Rinse->Final_Drying Functionalized_Surface Functionalized Surface Final_Drying->Functionalized_Surface

Caption: Experimental workflow for the formation of a self-assembled monolayer on a gold substrate.

SAM_Characterization_Workflow cluster_characterization Surface Characterization cluster_data Data Analysis Functionalized_Surface Functionalized Surface Contact_Angle Contact Angle Goniometry Functionalized_Surface->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) Functionalized_Surface->XPS ATR_FTIR ATR-FTIR Spectroscopy Functionalized_Surface->ATR_FTIR Wettability Surface Wettability Contact_Angle->Wettability Elemental_Composition Elemental Composition & Chemical States XPS->Elemental_Composition Functional_Groups Vibrational Modes of Functional Groups ATR_FTIR->Functional_Groups Drug_Conjugation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Drug Conjugation COOH_SAM This compound SAM (-COOH) EDC_NHS EDC / NHS COOH_SAM->EDC_NHS Activated_Ester NHS-Ester Intermediate EDC_NHS->Activated_Ester Amide_Bond Stable Amide Bond Activated_Ester->Amide_Bond Amine_Drug Amine-containing Drug (-NH2) Amine_Drug->Amide_Bond Drug_Conjugated_Surface Drug-Conjugated Surface Amide_Bond->Drug_Conjugated_Surface

References

A Researcher's Guide to Determining the Degree of PEGylation with Thiol-PEG6-acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides—a process known as PEGylation—is a critical step in enhancing their in vivo efficacy. The degree of PEGylation, or the number of PEG molecules attached to a single protein, directly impacts the therapeutic's stability, immunogenicity, and pharmacokinetic profile. This guide provides a comprehensive comparison of methods to determine the degree of PEGylation, with a focus on the use of Thiol-PEG6-acid, a popular reagent for site-specific modification. We present supporting experimental data and detailed protocols to assist in selecting the optimal analytical strategy.

Comparing PEGylation Strategies: Thiol-Reactive vs. Amine-Reactive Approaches

The choice of PEGylation chemistry is fundamental to controlling the final product's characteristics. Thiol-reactive PEGylation, utilizing reagents like this compound, offers a site-specific approach by targeting free cysteine residues. This contrasts with the more traditional amine-reactive methods, such as those using N-hydroxysuccinimide (NHS) esters, which randomly modify lysine residues.

The key advantage of thiol-PEGylation is the potential for a more homogeneous product with a well-defined degree of PEGylation, which can lead to better preservation of the protein's biological activity.[1] Amine-reactive PEGylation, while often simpler and faster, can result in a heterogeneous mixture of PEGylated species, potentially complicating downstream processing and characterization.[1]

Below is a comparative summary of the expected performance of these two common PEGylation strategies.

FeatureThiol-Reactive PEGylation (e.g., this compound)Amine-Reactive PEGylation (e.g., NHS-ester-PEG)
Specificity High (targets free cysteine residues)Low (targets primary amines, mainly lysine)
Homogeneity High (can produce a single major species)Low (produces a heterogeneous mixture)
Reaction Control HighModerate
Potential for Loss of Bioactivity Lower (if cysteine is not in the active site)Higher (if lysine residues are in the active site)
Reaction pH Typically 6.5 - 7.5Typically 7 - 9[2]
Reagent Stability in Aqueous Solution ModerateLow (prone to hydrolysis)

Analytical Techniques for Determining the Degree of PEGylation

Several analytical techniques can be employed to accurately determine the degree of PEGylation. The choice of method depends on factors such as the desired level of detail, sample complexity, and available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. The degree of PEGylation is determined by the mass shift between the native and PEGylated protein.Provides direct and accurate measurement of the average degree of PEGylation and the distribution of PEGylated species.[3]Can be complex to interpret for heterogeneous samples.
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume. PEGylation increases the size of the protein, leading to an earlier elution time.A robust and straightforward method for separating PEGylated species and quantifying their relative abundance.Does not provide the absolute degree of PEGylation without calibration with standards.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary phase.Can be used to separate and quantify different PEGylated forms.Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and dynamics of molecules in solution.Can be used for quantitative determination of the degree of PEGylation.[4]Requires specialized equipment and expertise.
Colorimetric Assays (e.g., TNBS assay) Indirectly quantifies PEGylation by measuring the reduction in free functional groups (e.g., amines) after the reaction.Simple and cost-effective.Provides an estimate rather than a direct measurement of the degree of PEGylation.

Experimental Protocols

Protocol 1: Protein PEGylation with this compound

This protocol outlines a general procedure for the site-specific PEGylation of a protein with available cysteine residues using this compound.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the cysteine residues are in a disulfide bond, add a 2-5 molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose the free thiol groups.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent like L-cysteine relative to the this compound. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and quenching reagent by size exclusion chromatography.

  • Characterization: Analyze the purified PEGylated protein using methods such as SDS-PAGE, SEC, and Mass Spectrometry to determine the degree of PEGylation.

Protocol 2: Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the protein sample (PEGylated or unmodified) with the MALDI matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the protein.

  • Data Analysis: Determine the average molecular weight of the unmodified protein and the different PEGylated species. The degree of PEGylation is calculated by dividing the mass difference between the PEGylated and unmodified protein by the molecular weight of the attached PEG molecule. The relative abundance of each species can be estimated from the peak intensities.

Protocol 3: Determination of Protein Concentration using Bradford Assay

Accurate protein concentration is crucial for calculating the molar ratios in the PEGylation reaction.

Materials:

  • Protein sample

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (0.1 to 1 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Standard Curve: Prepare a series of BSA standards of known concentrations.

  • Sample Preparation: Dilute the protein sample to fall within the linear range of the standard curve.

  • Assay: Add Bradford reagent to each standard and sample. Incubate for 5 minutes at room temperature.

  • Measurement: Measure the absorbance at 595 nm.

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the concentration of the unknown protein sample.

Visualizing the Process: Workflows and Decision Making

To aid in the planning and execution of PEGylation experiments, the following diagrams illustrate a typical workflow and a decision-making process for choosing a PEGylation strategy.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Preparation PEGylation PEGylation Reaction Protein->PEGylation PEG_Reagent PEG Reagent (this compound) PEG_Reagent->PEGylation Quenching Quenching PEGylation->Quenching SEC Size Exclusion Chromatography Quenching->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE Mass_Spec Mass Spectrometry SEC->Mass_Spec HPLC HPLC SEC->HPLC decision_tree Start Start: Need to PEGylate a protein Q1 Are there free cysteines available and not in the active site? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Thiol_PEG Use Thiol-reactive PEG (e.g., this compound) for site-specific PEGylation A1_Yes->Thiol_PEG Q2 Are there lysine residues available and not critical for activity? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Amine_PEG Use Amine-reactive PEG (e.g., NHS-ester-PEG) for random PEGylation A2_Yes->Amine_PEG Other_Methods Consider other strategies: - N-terminal PEGylation - GlycoPEGylation - Enzymatic PEGylation A2_No->Other_Methods

References

A Comparative Analysis of PEG-Thiol-Acid Linkers: The Impact of Chain Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. Among the diverse array of linker technologies, polyethylene glycol (PEG)-thiol-acid linkers have emerged as a versatile tool. These heterobifunctional linkers, featuring a thiol group for conjugation to specific sites (e.g., cysteine residues or metal surfaces) and a carboxylic acid for coupling to amine-containing molecules, offer a robust platform for creating advanced bioconjugates. A key parameter in the design of these linkers is the length of the PEG chain, which can significantly modulate the properties of the final conjugate.

This guide provides an objective comparison of different length PEG-thiol-acid linkers, supported by experimental data, to assist in the rational design of bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to nanoparticle-based drug delivery systems.

The Influence of PEG Linker Length: A Balancing Act

The length of the PEG chain in a PEG-thiol-acid linker is not merely a spacer but an active contributor to the overall performance of the bioconjugate. Generally, as the PEG chain length increases, so do the hydrophilicity and the hydrodynamic radius of the conjugate. This can lead to several beneficial effects, including:

  • Improved Solubility and Stability: Longer PEG chains can enhance the aqueous solubility of hydrophobic drugs or proteins, reducing aggregation and improving formulation stability.[1][2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size imparted by longer PEG chains can reduce renal clearance, leading to a longer circulation half-life in vivo.[3][4]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system and reducing its immunogenicity.[1]

However, there are potential trade-offs to consider with longer PEG chains:

  • Steric Hindrance: A longer PEG linker may create steric hindrance, potentially interfering with the binding of a targeting ligand to its receptor or the interaction of a drug with its target.

  • Decreased Drug Potency: In some cases, the increased distance and flexibility of a long linker can lead to reduced in vitro potency of the conjugated drug.

Conversely, shorter PEG linkers may be advantageous when minimal steric hindrance is desired and a smaller overall conjugate size is critical. The optimal PEG linker length is therefore highly dependent on the specific application, the nature of the conjugated molecules, and the desired therapeutic outcome.

Data Presentation: Performance Comparison of Different Length PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics. While direct comparative data for PEG-thiol-acid linkers is compiled from analogous PEG linker systems, the trends observed are broadly applicable.

PEG Linker Length Application Key Performance Metric Observation Reference
Short (e.g., PEG2, PEG4)Antibody-Drug Conjugate (ADC)In Vitro Cytotoxicity (IC50)Often more potent in vitro due to less steric hindrance.
Long (e.g., PEG8, PEG12)Antibody-Drug Conjugate (ADC)In Vivo EfficacyGenerally improved in vivo efficacy due to better pharmacokinetics.
2 kDaFolate-Targeted LiposomesTumor AccumulationLower tumor accumulation compared to longer linkers.
5 kDaFolate-Targeted LiposomesTumor AccumulationModerate tumor accumulation.
10 kDaFolate-Targeted LiposomesTumor AccumulationSignificantly increased tumor accumulation and antitumor activity.
0.65 kDaAntibody-Coated NanocarriersDendritic Cell TargetingBest targeting in DC2.4 cell line.
5 kDaAntibody-Coated NanocarriersDendritic Cell TargetingRequired for specific accumulation in primary dendritic cells.
PEG Linker Molecular Weight Conjugate Pharmacokinetic Parameter Finding Reference
NoneAffibody-Drug ConjugateHalf-life19.6 minutes
4 kDaAffibody-Drug ConjugateHalf-life2.5-fold increase compared to no PEG.
10 kDaAffibody-Drug ConjugateHalf-life11.2-fold increase compared to no PEG.
2 kDa, 5 kDa, 10 kDaMethotrexate-loaded Chitosan NanoparticlesArea Under the Curve (AUC)AUC increased with increasing PEG molecular weight, indicating longer circulation.
30 kDaDNA PolyplexLiver UptakeMaximally blocked liver uptake and resulted in a long circulatory half-life.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of bioconjugates utilizing PEG-thiol-acid linkers of varying lengths.

Protocol 1: Synthesis of PEG-Thiol-Acid Linkers of Varying Lengths

This protocol describes a general method for synthesizing heterobifunctional PEG-thiol-acid linkers.

Materials:

  • α-Hydroxy-ω-carboxy-PEG of desired molecular weight (HO-PEG-COOH)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Sodium hydrosulfide (NaSH) or Thioacetic acid and subsequent hydrolysis reagents

  • Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃), Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve HO-PEG-COOH in anhydrous DCM or THF.

    • Add TEA or pyridine as a base.

    • Slowly add TsCl or MsCl at 0°C and stir the reaction overnight at room temperature.

    • Wash the organic phase with saturated NaHCO₃ and brine (NaCl solution).

    • Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the activated PEG (e.g., TsO-PEG-COOH).

  • Introduction of the Thiol Group:

    • Method A (Direct Thiolation): Dissolve the activated PEG in a suitable solvent (e.g., water or DMF) and react with an excess of NaSH. Stir the reaction at room temperature for several hours.

    • Method B (Thioacetate Intermediate): React the activated PEG with potassium thioacetate in DMF. Subsequently, hydrolyze the resulting thioacetate group under mild basic conditions (e.g., ammonia in methanol) to yield the free thiol.

  • Purification and Characterization:

    • Purify the final HS-PEG-COOH product by dialysis or size-exclusion chromatography.

    • Characterize the linker by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the thiol and carboxylic acid groups and the integrity of the PEG chain. Mass spectrometry can be used to confirm the molecular weight.

Protocol 2: Conjugation of PEG-Thiol-Acid Linker to a Protein and a Small Molecule Drug

This protocol outlines a two-step conjugation strategy.

Materials:

  • Protein with an available amine group (e.g., lysine residue)

  • Small molecule drug with a thiol-reactive group (e.g., maleimide)

  • HS-PEG-COOH linker of desired length

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffers (e.g., MES buffer pH 6.0 for EDC/NHS chemistry, PBS pH 7.2-7.4 for maleimide reaction)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the HS-PEG-COOH linker in MES buffer.

    • Add EDC and NHS to activate the carboxylic acid group, forming an NHS ester. Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Add the protein solution to the activated linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a quenching solution.

    • Purify the protein-PEG-thiol conjugate using size-exclusion chromatography to remove excess linker and reagents.

  • Conjugation to the Small Molecule Drug:

    • Dissolve the purified protein-PEG-thiol conjugate in a suitable buffer (e.g., PBS).

    • Add the thiol-reactive small molecule drug.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final protein-PEG-drug conjugate using size-exclusion chromatography.

Protocol 3: In Vitro Cell Viability Assay

This protocol is to assess the cytotoxic effect of an ADC prepared with different length linkers.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs with different length PEG-thiol-acid linkers

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the different ADC constructs.

  • Remove the culture medium from the cells and add the ADC dilutions.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each construct.

Mandatory Visualization

Experimental Workflow for Comparative Analysis

G cluster_synthesis Linker Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Performance Evaluation s1 Synthesize HS-PEG-COOH (Varying Lengths) s2 Activate Carboxylic Acid (EDC/NHS) s1->s2 s3 Conjugate to Biomolecule 1 (e.g., Antibody) s2->s3 s4 Purify Conjugate 1 s3->s4 s5 Conjugate Thiol to Biomolecule 2 (e.g., Drug-Maleimide) s4->s5 s6 Purify Final Bioconjugate s5->s6 c1 Determine Drug-to-Antibody Ratio (DAR) s6->c1 c2 Assess Purity & Aggregation (SEC-HPLC) s6->c2 c3 Confirm Molecular Weight (Mass Spectrometry) s6->c3 e1 In Vitro Cytotoxicity Assay (IC50 Determination) s6->e1 e2 In Vitro Stability Assay s6->e2 e3 In Vivo Pharmacokinetic Study (Half-life, AUC) s6->e3 e4 In Vivo Efficacy Study (Tumor Growth Inhibition) s6->e4 c1->e1 c2->e1 c3->e1 end End e1->end e2->end e3->end e4->end start Start start->s1

Caption: Workflow for comparing different length PEG-thiol-acid linkers.

Signaling Pathway Inhibition by an ADC

G cluster_cell Target Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Linker Cleavage target_pathway Signaling Pathway (e.g., Proliferation) drug_release->target_pathway 5. Inhibition apoptosis Apoptosis target_pathway->apoptosis Leads to adc Antibody-Drug Conjugate (with PEG-Thiol-Acid Linker) adc->receptor 1. Binding

Caption: Mechanism of action for an antibody-drug conjugate.

Conclusion

The length of a PEG-thiol-acid linker is a critical design parameter that can significantly impact the therapeutic potential of a bioconjugate. While longer PEG chains generally offer advantages in terms of solubility, stability, and pharmacokinetics, they may come at the cost of reduced in vitro potency due to steric hindrance. Conversely, shorter linkers may be beneficial in specific contexts where minimizing size and steric interference is paramount. The optimal linker length is therefore a delicate balance that must be determined empirically for each specific application. By systematically synthesizing, characterizing, and evaluating bioconjugates with varying PEG linker lengths using the protocols outlined in this guide, researchers can rationally design and optimize their constructs for improved therapeutic outcomes.

References

Safety Operating Guide

Proper Disposal of Thiol-PEG6-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Thiol-PEG6-acid, ensuring laboratory safety and environmental responsibility.

This compound is a bifunctional molecule utilized in bioconjugation, drug delivery, and Proteolysis Targeting Chimeras (PROTACs) development.[1][2] Its unique structure, containing both a thiol (-SH) group and a carboxylic acid (-COOH) group linked by a polyethylene glycol (PEG) spacer, necessitates specific disposal procedures to mitigate potential hazards and environmental impact. This guide provides detailed, step-by-step instructions for the safe disposal of this compound and associated waste materials.

The dual nature of this compound, possessing a malodorous and reactive thiol group alongside a biodegradable PEG chain, requires a multi-step disposal process. The primary objective is the chemical neutralization of the thiol group prior to collection for final disposal.

Summary of Chemical Properties and Hazards

A clear understanding of the chemical's properties is foundational to its safe handling and disposal.

PropertyValue/InformationSource
Molecular Formula C₁₅H₃₀O₈S[1]
Molecular Weight 370.46 g/mol [1]
Functional Groups Thiol (-SH), Carboxylic Acid (-COOH)[1]
Solubility Highly soluble in water and organic solvents
Primary Hazards Strong, unpleasant odor (stench). Potential for skin and eye irritation.
Reactivity The thiol group is reactive and can be oxidized.
Environmental Fate The PEG component is readily biodegradable, but the thiol group requires treatment.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from waste collection to final decontamination. All procedures involving this chemical should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should explicitly state "Hazardous Waste," "Thiol-Containing Waste," and the chemical name. Do not mix this waste with other waste streams, particularly those that are not halogenated.

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a sealable plastic bag. This bag should also be labeled as "Hazardous Waste" with the chemical name and placed in a designated container for solid hazardous waste.

2. Decontamination of Glassware and Equipment:

Due to the persistent and unpleasant odor of thiols, all non-disposable items that have come into contact with this compound must be thoroughly decontaminated.

  • Bleach Bath Preparation: In a designated plastic container within the fume hood, prepare a bleach bath by mixing commercial bleach and water in a 1:1 ratio.

  • Soaking Procedure: Immediately after use, submerge all contaminated glassware and equipment in the bleach bath. Allow the items to soak for a minimum of 14-24 hours to ensure the complete oxidation of the thiol group to a less odorous and less reactive sulfonic acid.

  • Large Items: For larger pieces of equipment that cannot be fully submerged, fill them with the bleach solution, seal, label, and allow them to stand in the fume hood for the same duration.

  • Post-Soak Rinsing: After the soaking period, thoroughly rinse the decontaminated items with water before proceeding with standard laboratory washing procedures.

3. Treatment of Liquid Waste:

The primary chemical treatment for thiol-containing waste is oxidation using sodium hypochlorite (bleach). This process converts the volatile and odorous thiol into a non-volatile and odorless sulfonic acid.

  • Procedure: In a well-ventilated fume hood, slowly add an excess of commercial bleach (sodium hypochlorite solution) to the collected liquid waste container while stirring.

  • Monitoring the Reaction: The oxidation of thiols can be exothermic. Monitor the temperature of the waste container during the addition of bleach. If a significant temperature increase is observed, cool the container in an ice bath.

  • Reaction Time: After the addition of bleach, loosely cap the container and allow it to stand in the fume hood for at least 24 hours to ensure the reaction is complete. Check for the absence of the characteristic thiol odor before proceeding.

  • Final Disposal of Treated Liquid: Even after treatment, the resulting solution should be disposed of as hazardous waste. Ensure the container is securely capped, properly labeled, and stored in a designated hazardous waste accumulation area for collection by your institution's Environmental Health & Safety (EHS) department.

4. Handling Spills:

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: For small spills contained within the fume hood, use an inert absorbent material such as vermiculite or sand. Avoid using combustible materials like paper towels for the initial absorption. Place the absorbent material into a sealable plastic bag, label it as hazardous waste, and dispose of it with other solid waste.

  • Decontamination of Spill Area: After removing the absorbed chemical, decontaminate the surface by wiping it with a cloth soaked in the 1:1 bleach solution.

Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Thiol_PEG6_Acid_Disposal cluster_0 Waste Generation cluster_1 Decontamination & Treatment cluster_2 Final Disposal A This compound Usage B Liquid Waste (Solutions) A->B C Solid Waste (Gloves, Tips) A->C D Contaminated Glassware A->D E Collect in Labeled Hazardous Waste Container B->E F Package in Labeled Sealable Bag C->F G Submerge in 1:1 Bleach Bath (24h) D->G H Treat with Excess Bleach (24h) Monitor Temperature E->H I Dispose as Hazardous Waste (EHS Pickup) F->I J Rinse and Clean Normally G->J H->I

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiol-PEG6-acid
Reactant of Route 2
Reactant of Route 2
Thiol-PEG6-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.